molecular formula C18H36N2S4Zn.C13H13N3.C10H20N2S4Zn B1141828 Carba mix CAS No. 123618-05-3

Carba mix

Cat. No.: B1141828
CAS No.: 123618-05-3
M. Wt: 1047.35
Attention: For research use only. Not for human or veterinary use.
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Description

Carba mix is a well-defined preparation used in clinical and immunological research as a diagnostic tool for detecting allergic contact dermatitis (ACD) to rubber chemicals. Its primary research application is in the field of dermatology, where it serves as a model mixture to investigate delayed-type hypersensitivity reactions to common rubber accelerators, namely 1,3-diphenylguanidine (DPG), zinc diethyldithiocarbamate (ZDEC), and zinc dibutyldithiocarbamate (ZDBC) . This mixture is particularly valuable for studying the "cocktail effect," a phenomenon where the combined application of these sensitizers in a patch test induces a stronger immune response—such as significantly higher levels of IL-8 secretion from dendritic cells—than would be expected from the simple sum of the individual components . Research with this compound is crucial for understanding the immunopathological mechanisms behind ACD in occupational settings, especially among healthcare and industrial workers frequently exposed to rubber gloves and other products . Furthermore, it provides a platform for refining diagnostic methodologies, as studies indicate that testing with the separate this compound sensitisers may provide more accurate results than the mixed formulation, considering their distinct real-world exposure profiles .

Properties

CAS No.

123618-05-3

Molecular Formula

C18H36N2S4Zn.C13H13N3.C10H20N2S4Zn

Molecular Weight

1047.35

Synonyms

carbamix

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Composition and In-Vitro Analysis of Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of Carba mix, a well-known screening agent for rubber chemical allergies. The document details the constituent components, their physicochemical properties, and methodologies for its in-vitro analysis. Furthermore, it elucidates the cellular signaling pathways affected by its components, offering valuable insights for researchers in toxicology, immunology, and drug development.

Chemical Composition of this compound

This compound is a standardized mixture of three rubber sensitizing chemicals, each present at a concentration of 1% (w/w) in petrolatum.[1][2][3] This formulation is primarily utilized in patch testing to diagnose allergic contact dermatitis to rubber accelerators.[1][3] The constituent components are 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2][3]

Quantitative Data of this compound Components

The following table summarizes the quantitative composition of this compound:

ComponentConcentration (% w/w) in Petrolatum
1,3-Diphenylguanidine (DPG)1%
Zinc Diethyldithiocarbamate (ZDEC)1%
Zinc Dibutyldithiocarbamate (ZDBC)1%
Physicochemical Properties of Individual Components

A detailed summary of the key physicochemical properties of each active component is presented below.

Property1,3-Diphenylguanidine (DPG)Zinc Diethyldithiocarbamate (ZDEC)Zinc Dibutyldithiocarbamate (ZDBC)
CAS Number 102-06-714324-55-1136-23-2
Molecular Formula C₁₃H₁₃N₃C₁₀H₂₀N₂S₄ZnC₁₈H₃₆N₂S₄Zn
Molecular Weight 211.26 g/mol 361.9 g/mol 474.1 g/mol
Appearance White to cream-colored powderWhite to light yellow powderPale yellow to light brown powder or granules
Melting Point 146-148 °C178-181 °CApproximately 107 °C
Solubility Soluble in alcohol, chloroform, hot benzene, and hot toluene; slightly soluble in water.Soluble in organic solvents; limited solubility in water.Soluble in carbon disulfide, benzene, and chloroform; insoluble in water.

Experimental Protocols for In-Vitro Analysis

Recent research has focused on understanding the "cocktail effects" of this compound, where the mixture elicits a response that may not be predicted by the individual actions of its components. A key experimental model for this investigation involves the use of a human cell line resembling dendritic cells (DCs), such as the MUTZ-3 cell line.[1][3]

General Experimental Workflow for In-Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in-vitro effects of this compound and its constituents on a dendritic cell model.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Analysis cluster_data Data Interpretation prep_chemicals Prepare stock solutions of DPG, ZDEC, ZDBC, and this compound in a suitable solvent (e.g., DMSO) expose_cells Expose cells to individual components and predefined mixtures at various concentrations prep_chemicals->expose_cells prep_cells Culture human dendritic-like cells (e.g., MUTZ-3) prep_cells->expose_cells viability Assess cell viability (e.g., MTT assay) expose_cells->viability transcriptomics Transcriptomic Analysis (e.g., RNA sequencing) expose_cells->transcriptomics immunoassays Immunological Assays (e.g., ELISA for cytokine secretion) expose_cells->immunoassays biochemical Biochemical Assays (e.g., ROS detection) expose_cells->biochemical data_analysis Analyze data to identify unique cellular responses and potential cocktail effects viability->data_analysis transcriptomics->data_analysis immunoassays->data_analysis biochemical->data_analysis

In-vitro experimental workflow for this compound analysis.

Methodologies for Key Experiments
  • Cell Culture and Exposure: Human MUTZ-3 cells, which resemble dendritic cells, are cultured under standard conditions. Stock solutions of DPG, ZDEC, and ZDBC are prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). Cells are then exposed to a range of concentrations of the individual chemicals and their mixtures.[1]

  • Cytotoxicity Assessment: The viability of cells after exposure to the test chemicals is crucial to distinguish specific cellular responses from general toxicity. This can be assessed using standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Transcriptomic Analysis: To understand the broader cellular response, transcriptomic analysis can be performed. This involves sequencing the RNA from treated cells to identify changes in gene expression. This can help in identifying pathways and biological processes affected by the this compound components.[1]

  • Immunological and Biochemical Assays:

    • Cytokine Secretion: The secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][3]

    • Reactive Oxygen Species (ROS) Production: The induction of oxidative stress can be measured by quantifying the levels of intracellular ROS using fluorescent probes.[1][3]

    • Autophagic Flux: The effect on autophagy can be assessed by monitoring the levels of autophagy-related proteins like LC3B and p62 through methods such as Western blotting or immunofluorescence.[1][3]

Signaling Pathways and Molecular Interactions

In-vitro studies have revealed that the components of this compound can trigger specific cellular signaling pathways, contributing to their sensitizing potential.

DPG-Induced ROS Production and Autophagic Flux

1,3-Diphenylguanidine (DPG) has been shown to induce the production of Reactive Oxygen Species (ROS) and affect autophagic flux in dendritic-like cells.[1][3] ROS can act as signaling molecules that can lead to various cellular responses, including inflammation and apoptosis. The modulation of autophagy, a cellular degradation and recycling process, can also impact cell survival and immune responses.

DPG_pathway DPG 1,3-Diphenylguanidine (DPG) Cell Dendritic Cell DPG->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces Autophagy Altered Autophagic Flux Cell->Autophagy affects Response Cellular Stress Response & Immune Modulation ROS->Response Autophagy->Response

DPG-induced cellular stress pathways.

This compound-Induced IL-8 Secretion

The combination of ZDEC, ZDBC, and DPG in this compound has been observed to induce higher levels of Interleukin-8 (IL-8) secretion than what would be expected from the individual components alone, suggesting a synergistic or "cocktail" effect.[1][3] IL-8 is a potent pro-inflammatory chemokine that plays a crucial role in attracting neutrophils to the site of inflammation. The upregulation of IL-8 is often mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

CarbaMix_IL8_pathway CarbaMix This compound (DPG + ZDEC + ZDBC) Cell Dendritic Cell CarbaMix->Cell MAPK MAPK Signaling Pathway Activation Cell->MAPK activates Transcription Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription IL8_Gene IL-8 Gene Transcription Transcription->IL8_Gene IL8_Secretion Increased IL-8 Secretion IL8_Gene->IL8_Secretion

This compound-induced IL-8 secretion pathway.

This technical guide provides a foundational understanding of the chemical nature of this compound and the experimental approaches to dissect its biological effects. The detailed data and visualized pathways offer a valuable resource for professionals engaged in the study of contact allergens and the development of safer alternative chemicals.

References

An In-depth Technical Guide to the Mechanism of Action of Carba Mix Components in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carba mix, a widely utilized accelerator system in the rubber industry, is a synergistic blend of 1,3-Diphenylguanidine (DPG), Zinc dibutyldithiocarbamate (ZDBC), and Zinc diethyldithiocarbamate (B1195824) (ZDEC). This combination of a secondary amine accelerator (DPG) with ultra-accelerators (ZDBC and ZDEC) provides a potent system for the sulfur vulcanization of both natural and synthetic rubbers. The synergistic action of these components allows for a faster and more efficient vulcanization process, leading to vulcanizates with enhanced mechanical properties. This technical guide elucidates the individual roles and the collective mechanism of action of the this compound components, supported by quantitative data and detailed experimental protocols.

Introduction to this compound Components and Their Roles

This compound is not a pre-manufactured blend but rather a designation for a combination of accelerators known to be used in rubber formulations. The three key components are:

  • 1,3-Diphenylguanidine (DPG): A secondary accelerator from the guanidine (B92328) class. DPG is known to activate primary accelerators, such as thiazoles and sulfenamides, leading to a synergistic effect that enhances the cure rate and final properties of the rubber.[1][2] It is particularly effective in improving the modulus and tensile strength of the vulcanizate.[3]

  • Zinc dibutyldithiocarbamate (ZDBC) and Zinc diethyldithiocarbamate (ZDEC): Both are ultra-accelerators from the dithiocarbamate (B8719985) family. They are characterized by their ability to facilitate very fast vulcanization, even at low temperatures.[4][5] ZDEC generally provides a slightly faster cure rate than ZDBC, while ZDBC may offer better scorch safety.[5]

The combination of these accelerators in a "this compound" system allows for a tailored vulcanization process, balancing cure speed, processing safety (scorch time), and the final physical properties of the rubber product.

The Synergistic Mechanism of Action in Sulfur Vulcanization

The vulcanization of rubber with sulfur is a complex process that involves the formation of crosslinks between polymer chains, transforming the soft, plastic-like raw rubber into a strong, elastic material. Accelerators are crucial for making this process commercially viable by increasing the rate of vulcanization and improving the efficiency of sulfur utilization.

The mechanism of action of the this compound components is a multi-step process involving the formation of active sulfurating agents.

Step 1: Formation of the Active Accelerator Complex

The process begins with the reaction of the zinc dithiocarbamates (ZDBC and ZDEC) with activators, typically zinc oxide (ZnO) and stearic acid, which are present in the rubber compound. This reaction forms a more soluble and reactive zinc-dithiocarbamate complex.

Step 2: Sulfur Ring Opening and Formation of Polysulfidic Intermediates

The active zinc-dithiocarbamate complex then reacts with elemental sulfur (S₈). This interaction facilitates the opening of the stable eight-membered sulfur ring, leading to the formation of a zinc-dithiocarbamate-polysulfide complex. This complex is a highly reactive sulfurating agent.

Step 3: Formation of Crosslink Precursors

The zinc-dithiocarbamate-polysulfide complex reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond), forming pendant polysulfidic groups attached to the rubber backbone. These are known as crosslink precursors.

Step 4: Crosslink Formation

The final stage involves the reaction of these pendant polysulfidic groups with adjacent rubber chains, resulting in the formation of stable sulfur crosslinks (mono-, di-, and polysulfidic bridges). This creates the three-dimensional network that gives rubber its characteristic elasticity and strength. The dithiocarbamate accelerator is regenerated during this process, allowing it to participate in further reactions.

The Role of DPG in the Synergy

DPG, as a basic secondary accelerator, plays a crucial role in enhancing the efficiency of this process.[1] It is believed to function in several ways:

  • Activation of Primary Accelerators: DPG activates the primary dithiocarbamate accelerators, likely by forming an intermediate complex that is more reactive towards sulfur.

  • Regeneration of the Active Accelerator: DPG can help to regenerate the active form of the dithiocarbamate accelerator from its intermediate forms, thus increasing the overall rate of the vulcanization reaction.

  • Modification of the Crosslink Structure: The presence of DPG can influence the type and density of the crosslinks formed, often leading to a higher proportion of more stable monosulfidic and disulfidic crosslinks, which contributes to improved aging resistance of the vulcanizate.

The synergistic effect of the this compound components results in a vulcanization process that is faster and more efficient than what could be achieved with any of the individual components alone.[2][6]

Quantitative Data on Cure Characteristics and Physical Properties

The performance of an accelerator system is evaluated by its effect on the cure characteristics of the rubber compound and the physical properties of the resulting vulcanizate. The following tables summarize typical quantitative data obtained from studies on similar accelerator systems.

Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with Different Accelerator Systems (Typical Values)

ParameterMBTS/DPG CombinationMBTS/ZMBT/DPG Combination
Scorch Time (ts2, min) 2.53.0
Cure Time (t90, min) 8.010.0
Cure Rate Index (CRI, min⁻¹) 18.214.3
Maximum Torque (MH, dNm) 25.023.5
Minimum Torque (ML, dNm) 5.04.8

Data adapted from a study on synergistic accelerator systems.[2]

Table 2: Mechanical Properties of Natural Rubber (NR) Vulcanizates with Different Accelerator Systems (Typical Values)

PropertyMBTS/DPG CombinationMBTS/ZMBT/DPG Combination
Tensile Strength (MPa) 28.026.5
Modulus at 300% Elongation (MPa) 15.014.0
Elongation at Break (%) 550580
Tear Strength (kN/m) 40.042.0
Crosslink Density (mol/cm³ x 10⁻⁵) 12.011.0

Data adapted from a study on synergistic accelerator systems.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of the this compound accelerator system.

Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the vulcanization characteristics of a rubber compound.

Apparatus: Moving Die Rheometer (MDR) compliant with ASTM D5289.[7][8]

Procedure:

  • Sample Preparation: A sample of the uncured rubber compound is prepared according to the formulation.

  • Instrument Setup: The MDR is preheated to the desired vulcanization temperature (e.g., 160°C). The oscillation frequency (e.g., 1.67 Hz) and strain (e.g., ±0.5°) are set.[9]

  • Test Execution: The sample is placed in the sealed, biconical die cavity of the rheometer.[10] The lower die oscillates at the set frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.

  • Data Analysis: A cure curve (torque vs. time) is generated. From this curve, the following parameters are determined:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.[11]

    • Maximum Torque (MH): An indication of the stiffness or shear modulus of the fully vulcanized compound, which is related to the crosslink density.[11]

    • Scorch Time (ts1 or ts2): The time at which vulcanization begins, indicating the processing safety of the compound.[7]

    • Cure Time (tc50 or tc90): The time required to reach 50% or 90% of the maximum torque, respectively, indicating the rate of vulcanization.[7]

Determination of Mechanical Properties: Tensile Testing

Objective: To measure the tensile strength, modulus, and elongation at break of the vulcanized rubber.

Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips, compliant with ASTM D412.[12][13]

Procedure:

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized rubber sheet using a die.[14] The thickness and width of the narrow section of the specimen are measured accurately.

  • Test Setup: The specimen is mounted in the grips of the tensile testing machine. An extensometer may be used to accurately measure the elongation.

  • Test Execution: The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[15] The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.

  • Data Analysis: From the force-elongation curve, the following properties are calculated:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[16]

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[16]

Measurement of Crosslink Density

Objective: To quantify the number of crosslinks per unit volume in the vulcanized rubber.

Method: Swelling Method based on the Flory-Rehner equation.[17][18]

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the vulcanized rubber is prepared.

  • Swelling: The sample is immersed in a suitable solvent (e.g., toluene) in a sealed container and allowed to swell until equilibrium is reached (typically 24-72 hours).[19]

  • Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent is quickly blotted from the surface, and the sample is weighed.

  • Measurement of Dry Weight: The solvent is removed from the swollen sample by drying it in an oven until a constant weight is achieved. The dried sample is then weighed.

  • Calculation: The volume fraction of rubber in the swollen gel is calculated from the weights and densities of the rubber and the solvent. The crosslink density is then calculated using the Flory-Rehner equation, which relates the swelling behavior to the thermodynamic properties of the polymer-solvent system and the degree of crosslinking.[18][20]

Visualizations

Simplified Vulcanization Reaction Pathway

VulcanizationPathway cluster_activation Activation cluster_sulfuration Sulfuration cluster_crosslinking Crosslinking ZDBC/ZDEC ZDBC/ZDEC Active_Complex Active Accelerator Complex ZDBC/ZDEC->Active_Complex ZnO_StearicAcid ZnO + Stearic Acid ZnO_StearicAcid->Active_Complex Sulfurating_Agent Polysulfidic Sulfurating Agent Active_Complex->Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Precursor Crosslink Precursor Sulfurating_Agent->Precursor Rubber_Chain1 Rubber Chain Rubber_Chain1->Precursor Crosslinked_Rubber Vulcanized Rubber Precursor->Crosslinked_Rubber Rubber_Chain2 Rubber Chain Rubber_Chain2->Crosslinked_Rubber DPG DPG DPG->Active_Complex Boosts Activation

Caption: Simplified reaction pathway for this compound accelerated vulcanization.

Experimental Workflow for Accelerator Evaluation

ExperimentalWorkflow Start Start: Compound Formulation Mixing Rubber Compounding (Two-roll mill) Start->Mixing MDR Cure Characteristics (MDR, ASTM D5289) Mixing->MDR Vulcanization Press Curing Mixing->Vulcanization Analysis Data Analysis & Comparison MDR->Analysis Tensile Mechanical Properties (Tensile Test, ASTM D412) Vulcanization->Tensile Crosslink Crosslink Density (Swelling Method) Vulcanization->Crosslink Tensile->Analysis Crosslink->Analysis

Caption: Standard experimental workflow for evaluating vulcanization accelerators.

Conclusion

The components of this compound—DPG, ZDBC, and ZDEC—work in a synergistic manner to provide a highly effective acceleration system for the sulfur vulcanization of rubber. The dithiocarbamates act as primary ultra-accelerators, forming a reactive sulfurating agent, while DPG functions as a secondary accelerator, boosting the overall reaction rate and influencing the final network structure. This combination allows for precise control over the vulcanization process, enabling the production of high-performance rubber products with desired cure characteristics and mechanical properties. The experimental protocols outlined provide a robust framework for the systematic evaluation and optimization of such accelerator systems in both research and industrial settings.

References

An In-depth Technical Guide to the Individual Allergenic Properties of DPG, ZBC, and ZDC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylguanidine (DPG), Zinc dibenzyldithiocarbamate (B1202937) (ZBC), and Zinc diethyldithiocarbamate (B1195824) (ZDC) are common rubber accelerators implicated in allergic contact dermatitis (ACD). This technical guide provides a comprehensive overview of their individual allergenic properties, drawing from available toxicological and clinical data. Quantitative data from sensitization assays are presented, alongside detailed experimental protocols. The underlying immunological mechanisms, including haptenation and cellular signaling pathways, are discussed and visualized to provide a deeper understanding of the allergic response to these chemicals. While robust data exists for DPG and ZDC, significant data gaps remain for ZBC, highlighting a need for further research.

Introduction to Rubber Accelerators and Allergic Contact Dermatitis

The vulcanization process, essential for manufacturing durable rubber products, utilizes a variety of chemical additives, including accelerators. While crucial for industrial applications, many of these accelerators are potent haptens, capable of eliciting a Type IV delayed hypersensitivity reaction known as allergic contact dermatitis (ACD). ACD is a common occupational and environmental skin disease characterized by eczematous lesions, erythema, and pruritus.[1] This guide focuses on three such accelerators: Diphenylguanidine (DPG), Zinc dibenzyldithiocarbamate (ZBC), and Zinc diethyldithiocarbamate (ZDC). Understanding their individual allergenic potential is critical for risk assessment, the development of safer alternatives, and the diagnosis and management of ACD.

Allergenic Properties of Individual Compounds

Diphenylguanidine (DPG)

DPG is a guanidine-based rubber accelerator widely used in the manufacturing of various rubber products, including medical gloves, footwear, and elastic in clothing.[1]

Clinical Evidence: DPG is a well-established contact allergen in humans. Patch testing is the standard method for diagnosing DPG allergy.[1] In a retrospective analysis of data from the Information Network of Departments of Dermatology (IVDK) between 2002 and 2010, which included patients with suspected glove allergy, positive patch test reactions to 1,3-diphenylguanidine (B1679371) were observed in 3.0% of cases.[2]

Toxicological Data: While extensive human data exists, specific quantitative data from animal studies like the murine Local Lymph Node Assay (LLNA) to determine the EC3 value (Effective Concentration for a 3-fold stimulation index) for DPG are not readily available in the reviewed literature. The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[3][4]

Zinc dibenzyldithiocarbamate (ZBC)

ZBC belongs to the dithiocarbamate (B8719985) class of rubber accelerators. It is often used in rubber manufacturing to achieve faster curing times.

Clinical and Toxicological Data: There is a significant lack of specific data on the allergenic properties of ZBC in the scientific literature. Many studies and databases conflate ZBC with Zinc dibutyldithiocarbamate (ZDBC). While case reports have identified ZDBC as a cause of allergic contact dermatitis, specific sensitization rates and quantitative toxicological data for ZBC are not well-documented.[5][6][7] One study noted that the skin sensitization potency of zinc dibutyldithiocarbamate appeared to be very low in the Local Lymph Node Assay, but a specific EC3 value was not provided.[2][8] Given the lack of specific data, a definitive assessment of ZBC's allergenic potential is challenging.

Zinc diethyldithiocarbamate (ZDC)

ZDC is another dithiocarbamate accelerator and a known contact allergen. It is frequently found in rubber gloves and other consumer products.

Clinical Evidence: ZDC is a recognized sensitizer (B1316253) in clinical practice, with patch testing being the primary diagnostic tool. It is known to cross-react with other dithiocarbamates and thiurams.[9]

Toxicological Data: The murine Local Lymph Node Assay (LLNA) has been employed to assess the sensitization potential of ZDC and its related compounds. A study investigating the haptenation mechanisms of ZDC reported an EC3 value of 1.01 for its close analog, Zinc diethyldithiocarbamate (ZDEC).[9] This value indicates that ZDC is a potent skin sensitizer.

Quantitative Data Summary

The following tables summarize the available quantitative data on the allergenic potential of DPG, ZBC, and ZDC.

Table 1: Human Sensitization Data (Patch Testing)

CompoundStudy PopulationNumber of PatientsSensitization Rate (%)Patch Test Concentration
Diphenylguanidine (DPG)Patients with suspected glove allergy34483.01.0% in petrolatum
Zinc dibenzyldithiocarbamate (ZBC)Data not available---
Zinc diethyldithiocarbamate (ZDC)Data often grouped with "carba mix"--Typically 1.0% in petrolatum

Data for DPG from a retrospective analysis of the IVDK, 2002-2010.[2]

Table 2: Animal Sensitization Data (Local Lymph Node Assay - LLNA)

CompoundAnimal ModelVehicleEC3 Value (%)Potency Classification
Diphenylguanidine (DPG)Data not available---
Zinc dibenzyldithiocarbamate (ZBC)MouseData not availableVery low (qualitative)Likely weak/non-sensitizer
Zinc diethyldithiocarbamate (ZDC)Mouse (CBA/J)Acetone/Olive Oil (4:1)1.01 (for ZDEC)Potent

EC3 value for ZDEC from Chipinda et al. (2008).[9] Qualitative assessment for ZBC (as dibutyldithiocarbamate) from various sources.[2][8]

Immunological Mechanisms

Haptenation: The Molecular Initiating Event

For a small molecule like a rubber accelerator to be recognized by the immune system, it must first covalently bind to a larger carrier molecule, typically a protein, in a process called haptenation. This hapten-protein adduct is then recognized as a foreign antigen.

DPG: The precise haptenation mechanism for DPG is not as well-elucidated as for dithiocarbamates. However, it is hypothesized to involve the reaction of its nucleophilic guanidine (B92328) group with electrophilic residues on skin proteins.

ZBC and ZDC (Dithiocarbamates): The haptenation of dithiocarbamates is understood to occur through two primary mechanisms:

  • Chelation: The dithiocarbamate moiety can chelate metal ions, such as copper, present in skin metalloproteins like superoxide (B77818) dismutase.[9]

  • Mixed Disulfide Formation: Dithiocarbamates can be oxidized to thiurams, which can then react with free thiol groups on cysteine residues of proteins to form mixed disulfides.[9]

Haptenation_Mechanisms cluster_Dithiocarbamates Dithiocarbamates (ZBC, ZDC) DTC Dithiocarbamate Thiuram Thiuram (Oxidized DTC) DTC->Thiuram Oxidation ChelatedAdduct Hapten-Protein Adduct (Chelated) DTC->ChelatedAdduct Protein_SH Protein with Thiol Group (Cysteine) MixedDisulfide Hapten-Protein Adduct (Mixed Disulfide) Protein_SH->MixedDisulfide Metalloprotein Metalloprotein (e.g., SOD with Cu2+) Metalloprotein->ChelatedAdduct Thiuram->MixedDisulfide

Figure 1: Haptenation mechanisms of dithiocarbamates.

Cellular Signaling in Allergic Contact Dermatitis

The development of ACD involves a complex interplay between various skin cells and immune cells, broadly divided into the sensitization and elicitation phases.

Sensitization Phase:

  • Hapten Penetration and Keratinocyte Activation: Upon skin contact, the hapten penetrates the stratum corneum and activates keratinocytes, leading to the release of pro-inflammatory cytokines such as IL-1β and TNF-α.

  • Langerhans Cell Activation and Migration: These cytokines, along with the hapten-protein adducts, activate resident epidermal dendritic cells (Langerhans cells). The activated Langerhans cells internalize the hapten-protein complexes, process them, and migrate to the draining lymph nodes.

  • T-Cell Priming: In the lymph nodes, the Langerhans cells present the haptenated peptides to naive T-cells via MHC molecules. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells (primarily CD8+ and CD4+ T-helper 1 cells).

Sensitization_Phase cluster_skin Epidermis cluster_lymph_node Draining Lymph Node Hapten Hapten (DPG, ZBC, ZDC) Keratinocyte Keratinocyte Hapten->Keratinocyte Activation LC Langerhans Cell Hapten->LC Haptenation & Uptake Keratinocyte->LC Cytokines (IL-1β, TNF-α) Naive_T_Cell Naive T-Cell LC->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Differentiation Effector_T_Cell Effector T-Cell Naive_T_Cell->Effector_T_Cell Clonal Expansion

Figure 2: Key cellular events in the sensitization phase of ACD.

Elicitation Phase: Upon subsequent exposure to the same hapten, memory T-cells in the skin are rapidly activated. This leads to the release of a cascade of inflammatory mediators, recruitment of other immune cells, and the characteristic clinical manifestations of ACD.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of chemicals, as outlined in OECD Test Guideline 429.

Methodology:

  • Animals: Typically, female mice of a suitable strain (e.g., CBA/J) are used.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are prepared, along with a vehicle control and a positive control.

  • Application: A defined volume of the test substance or control is applied to the dorsum of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with a solution of ³H-methyl thymidine (B127349). After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured using a β-scintillation counter. A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.

LLNA_Workflow start Start prep Prepare Test Substance (3+ concentrations) start->prep apply Topical Application to Mouse Ears (Days 1, 2, 3) prep->apply inject Inject ³H-methyl thymidine (Day 6) apply->inject excise Excise Draining Lymph Nodes inject->excise measure Measure Radioactivity (DPM) excise->measure calculate Calculate Stimulation Index (SI) and EC3 Value measure->calculate end End calculate->end

Figure 3: General workflow of the Local Lymph Node Assay.

Human Patch Testing

Patch testing in humans is the gold standard for diagnosing ACD to a specific substance.

Methodology:

  • Allergen Preparation: Allergens are prepared at standardized, non-irritating concentrations in a suitable vehicle, typically petrolatum.

  • Application: Small amounts of the allergens are applied to individual patches, which are then affixed to the patient's back.

  • Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating or dislodge the patches.

  • Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.

  • Interpretation: Reactions are scored based on the degree of erythema, infiltration, and vesiculation according to a standardized grading system (e.g., by the International Contact Dermatitis Research Group).

Conclusion and Future Directions

This technical guide has synthesized the available evidence on the allergenic properties of DPG, ZBC, and ZDC. DPG and ZDC are well-documented sensitizers with established mechanisms of action and supporting clinical and toxicological data. In contrast, the allergenic potential of ZBC remains poorly characterized, representing a significant knowledge gap. Future research should focus on obtaining robust quantitative sensitization data for ZBC, including LLNA EC3 values, to allow for accurate risk assessment. Furthermore, a more detailed elucidation of the haptenation mechanism of DPG would contribute to a more complete understanding of its allergenic properties. For drug development professionals, this information is crucial for the screening of new chemical entities for sensitization potential and for the formulation of products with a lower risk of inducing allergic contact dermatitis.

References

Synergistic Effects of Carba Mix Components in Allergic Contact Dermatitis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic contact dermatitis (ACD) is a prevalent occupational and environmental skin disease, representing a delayed-type hypersensitivity reaction initiated by the interaction of haptens with skin proteins. Among the common culprits are rubber accelerators, essential chemicals in the vulcanization process of both natural and synthetic rubber products. Carba mix, a combination of three such accelerators—1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC)—is a frequently implicated sensitizer.[1][2][3] Clinical observations and in vitro studies suggest that the components of this compound may exert synergistic or "cocktail" effects, leading to allergic reactions to the mixture even when individual components do not elicit a response.[1][3] This technical guide provides a comprehensive overview of the synergistic effects of this compound components in ACD, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Insights into Synergism

The synergistic potential of this compound components has been quantified through various studies, primarily focusing on in vitro models and clinical patch test data.

In Vitro Synergistic IL-8 Secretion

An in vitro study utilizing the human myeloid leukemia-derived cell line MUTZ-3, a model for dendritic cells, demonstrated a synergistic effect on the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8).[1][3][4]

Treatment Mean IL-8 Concentration (pg/mL) ± SD Synergistic Effect
ZDEC (5.5 µM)Value not explicitly provided, but noted as significantN/A
ZDBC (4.2 µM)Value not explicitly provided, but noted as significantN/A
DPG (9 µM)No significant effect on IL-8 levelsN/A
Mix 1 (ZDEC + ZDBC) Exceeded the summative concentrations of individual components Synergistic
Mix 4 (ZDEC + ZDBC + DPG) Induced higher levels of IL-8 secretion than expected based on single chemical exposures Synergistic

Table adapted from data presented in Johansson et al., 2025.[1][3][4] Note: Exact mean values and standard deviations for single components were not detailed in the provided search results, but the synergistic outcome was explicitly stated.

Clinical Patch Test Reactivity

Data from large-scale patch testing studies provide clinical evidence for the sensitizing potential of this compound and the co-sensitization patterns with other rubber allergens, particularly thiurams.

Study Population/Data Source Number of Patients Tested Prevalence of this compound Allergy (%) Co-sensitization with Thiuram Mix (%)
North American Contact Dermatitis Group (1994-2016)[5][6]49,7586.9% (CM and/or TM positive)40.8% of CM+ patients were positive to TM
North American Contact Dermatitis Group (1998-2008)[7][8]25,4354.4% (1131/25435)Not specified
Brazilian Study (2022)[2]116241.7% of rubber allergic patients16.6% (Carba-Thiuram association)
Turkish Study (1996-2023)[9]26874.2%27.3% reacted to both thiurams and dithiocarbamates

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

In Vitro Model: MUTZ-3 Dendritic Cell Activation

This protocol is based on the methodology described by Johansson et al. (2025) for investigating the effects of this compound components on a human dendritic cell model.[1][3][4]

1. Cell Culture:

  • The human acute myeloid leukemia cell line MUTZ-3 is cultured in MEM-alpha medium supplemented with 20% Fetal Bovine Serum (FBS), 1% GlutaMAX, and 10% conditioned supernatant from the 5637 cell line.

  • Cells are maintained at 37°C in a 5% CO2 humidified incubator.

2. Chemical Exposure:

  • Stock solutions of ZDEC, ZDBC, and DPG are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • MUTZ-3 cells are seeded at a density of 2 x 10^5 cells/mL.

  • Cells are exposed to individual this compound components or predefined mixtures at various concentrations for 24 hours. A vehicle control (DMSO) is run in parallel.

3. Cytokine Analysis (IL-8 Secretion):

  • After the 24-hour incubation, cell supernatants are collected.

  • IL-8 concentrations in the supernatants are quantified using a multiplex cytokine assay according to the manufacturer's instructions.

4. Cell Surface Marker Analysis (Flow Cytometry):

  • Following exposure, cells are harvested and stained with fluorescently labeled antibodies against CD86 and CD80.

  • The percentage of positive cells is determined using a flow cytometer.

5. Reactive Oxygen Species (ROS) Detection:

  • To measure intracellular ROS production, cells are loaded with a fluorescent ROS indicator dye.

  • Following exposure to the test chemicals, the fluorescence intensity is measured using a plate reader or flow cytometer.

Clinical Evaluation: Patch Testing Protocol

This is a generalized protocol for patch testing with this compound based on standard dermatological practice.[10][11]

1. Patient Selection:

  • Patients with a clinical history suggestive of allergic contact dermatitis, particularly to rubber products, are selected.

2. Allergen Preparation:

  • This compound (3% in petrolatum) is used. Individual components (e.g., DPG 1%, ZDEC 1%, ZDBC 1% in petrolatum) may also be tested.

  • Allergens are applied to standardized patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

3. Patch Application:

  • The patch test units are applied to the patient's upper back, which should be clean, dry, and free of hair.

  • The locations of the patches are marked.

4. Occlusion and Removal:

  • The patches are left in place for 48 hours, during which the patient should avoid getting the area wet.

  • After 48 hours, the patches are removed, and an initial reading is performed.

5. Readings and Interpretation:

  • A second reading is typically performed at 96 hours. A third reading at day 7 may be beneficial to detect late reactions.

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • ?+: Doubtful reaction (faint erythema)

    • +: Weak (non-vesicular) reaction (erythema, infiltration, papules)

    • ++: Strong (vesicular) reaction (erythema, infiltration, papules, vesicles)

    • +++: Extreme reaction (bullous or ulcerative reaction)

    • IR: Irritant reaction

    • NT: Not tested

Signaling Pathways and Mechanisms of Synergism

The synergistic effect of this compound components appears to be mediated through a complex interplay of cellular signaling pathways, with reactive oxygen species (ROS) playing a central role.

Proposed Signaling Pathway for Synergistic IL-8 Secretion

Synergistic_IL8_Secretion cluster_intracellular Intracellular (Dendritic Cell) DPG Diphenylguanidine (DPG) ROS Reactive Oxygen Species (ROS) Production DPG->ROS Induces ZDEC_ZDBC ZDEC & ZDBC NFkB NF-κB Activation ZDEC_ZDBC->NFkB Potentiates ROS->NFkB Activates IL8_Gene IL-8 Gene Transcription NFkB->IL8_Gene Promotes IL8_Protein IL-8 Protein Secretion IL8_Gene->IL8_Protein Leads to

The current evidence suggests a multi-step process:

  • DPG-Induced ROS Production: 1,3-diphenylguanidine (DPG) has been shown to induce the production of reactive oxygen species (ROS) within dendritic cells.[1][3]

  • ROS-Mediated NF-κB Activation: ROS can act as second messengers, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[12][13][14][15] NF-κB is a key regulator of the inflammatory response.

  • NF-κB-Driven IL-8 Gene Transcription: Activated NF-κB translocates to the nucleus and binds to the promoter region of the IL-8 gene, initiating its transcription.[16][17][18]

  • Potentiation by Dithiocarbamates: While ZDEC and ZDBC individually can induce IL-8 secretion, their presence in combination with DPG appears to potentiate the NF-κB signaling pathway, leading to a synergistic increase in IL-8 gene transcription and subsequent protein secretion. The exact mechanism of this potentiation requires further investigation but may involve cooperative binding to cellular targets or modulation of enzymatic activities involved in the signaling cascade.

Experimental Workflows and Logical Relationships

Understanding the workflow for investigating synergistic effects and the logical relationships between different rubber allergens is essential for comprehensive research and clinical practice.

Workflow for Investigating Synergistic Effects

Synergistic_Effect_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Clinical Analysis Cell_Culture Cell Culture (e.g., MUTZ-3) Single_Exposure Exposure to Single Components Cell_Culture->Single_Exposure Mix_Exposure Exposure to Mixtures Cell_Culture->Mix_Exposure Endpoint_Analysis Endpoint Analysis (e.g., IL-8, CD86/80, ROS) Single_Exposure->Endpoint_Analysis Mix_Exposure->Endpoint_Analysis Synergy_Assessment Synergy Assessment Endpoint_Analysis->Synergy_Assessment Animal_Model Animal Model (ACD) Synergy_Assessment->Animal_Model Hypothesis for In Vivo Testing Patch_Testing Human Patch Testing Synergy_Assessment->Patch_Testing Informs Clinical Interpretation Clinical_Data Analysis of Clinical Data Patch_Testing->Clinical_Data

Logical Relationships of this compound Components and Related Allergens

Allergen_Relationships Carba_Mix This compound DPG Diphenylguanidine Carba_Mix->DPG contains ZDEC Zinc Diethyldithiocarbamate Carba_Mix->ZDEC contains ZDBC Zinc Dibutyldithiocarbamate Carba_Mix->ZDBC contains Thiuram_Mix Thiuram Mix Carba_Mix->Thiuram_Mix Co-sensitization (High Frequency) Mercapto_Mix Mercapto Mix Carba_Mix->Mercapto_Mix Potential Co-reaction Other_Carbamates Other Carbamates Carba_Mix->Other_Carbamates Potential Cross-reaction ZDEC->Thiuram_Mix Cross-reactivity (Redox Pair) ZDBC->Thiuram_Mix Cross-reactivity (Redox Pair)

This compound components have known associations with other rubber accelerators:

  • Co-sensitization with Thiurams: There is a high frequency of co-sensitization between this compound and Thiuram mix.[2][5][6][9] This is clinically significant, as patients allergic to one mix are often allergic to the other.

  • Cross-reactivity between Dithiocarbamates and Thiurams: ZDEC and ZDBC are chemically related to thiurams, forming a redox pair.[19] This structural similarity can lead to cross-reactivity.

  • Potential for Other Co-reactions: Co-reactions with other rubber allergen mixes like Mercapto mix have also been reported, although typically at a lower frequency.[20]

Conclusion

The synergistic effects of this compound components in allergic contact dermatitis are a critical consideration for researchers, clinicians, and professionals in drug and product development. The evidence strongly suggests that the combination of DPG, ZDEC, and ZDBC can elicit a greater inflammatory response than the sum of the individual components, with the synergistic induction of IL-8 secretion being a key quantifiable outcome. The proposed mechanism involving DPG-induced ROS production and subsequent NF-κB activation provides a solid foundation for further investigation into targeted therapeutic and preventative strategies. The detailed experimental protocols and diagrams of workflows and logical relationships presented in this guide offer a framework for future research aimed at further elucidating the complex interactions of these common contact allergens. A deeper understanding of these synergistic mechanisms is paramount for improving diagnostic accuracy, developing safer products, and designing effective treatments for individuals affected by allergic contact dermatitis to rubber compounds.

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Carba Mix Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix, a combination of 1,3-diphenylguanidine (B1679371) (DPG), zinc dibutyldithiocarbamate (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC), is primarily utilized in the rubber industry as a vulcanization accelerator. Its components are also found in various consumer products, leading to potential human exposure.[1][2] Consequently, a thorough understanding of the genotoxic and mutagenic potential of these individual components is crucial for risk assessment and ensuring product safety. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on the constituents of this compound, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Data Presentation: Summary of Genotoxicity and Mutagenicity Data

The following tables summarize the key findings from various in vitro and in vivo studies on the genotoxicity and mutagenicity of 1,3-diphenylguanidine, zinc dibutyldithiocarbamate, and zinc diethyldithiocarbamate.

Table 1: Genotoxicity and Mutagenicity of 1,3-Diphenylguanidine (DPG)

Assay TypeTest SystemMetabolic Activation (S9)ResultsConcentrations Tested/Observations
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium TA98, TA100, TA1535, TA1537With and WithoutPositive in TA98 and TA100 with S9 activation; Equivocal in TA1537 with S9; Negative without S9.[3]Weakly mutagenic, with effective concentrations generally at the 100 µ g/plate level and higher.[4] Some studies suggest it is a direct-acting mutagen, with S9 reducing the number of revertants.[5]
In Vitro Micronucleus Test Chinese Hamster Ovary (CHO) CellsWith and WithoutNegative Data suggests no significant increase in micronuclei formation.
In Vivo Micronucleus Test B6C3F1 Mice (peripheral blood)Not ApplicableNegative in males, Equivocal in females.[3]The biological significance of the equivocal result in females is unclear.
In Vitro Chromosomal Aberration Test Chinese Hamster Ovary (CHO) CellsWith and WithoutNegative Tested at concentrations up to 5000 µg/mL.[6]

Table 2: Genotoxicity and Mutagenicity of Zinc Dibutyldithiocarbamate (ZDBC)

Assay TypeTest SystemMetabolic Activation (S9)ResultsConcentrations Tested/Observations
Bacterial Reverse Mutation (Ames Test) Salmonella typhimuriumNot specifiedData not consistently reported, but dithiocarbamates as a class have shown mixed results.Further specific testing on ZDBC is required for a conclusive determination.
In Vitro Micronucleus Test Not specifiedNot specifiedData not readily available.
In Vivo DNA Damage (Liver) Rat and MouseNot ApplicablePositive for inducing single-strand DNA breaks in rat liver.[7]A close relationship was observed between increased DNA damage and enhanced poly(ADP-ribose) polymerase (pADPRP) activity in rat liver.[7]
In Vitro Chromosomal Aberration Test Not specifiedNot specifiedData not readily available.

Table 3: Genotoxicity and Mutagenicity of Zinc Diethyldithiocarbamate (ZDEC)

Assay TypeTest SystemMetabolic Activation (S9)ResultsConcentrations Tested/Observations
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium TA100WithoutPositive (for the related compound Ziram - zinc dimethyldithiocarbamate).[8]Ziram, a structurally similar dithiocarbamate, showed direct mutagenicity.[8]
In Vitro Micronucleus Test Not specifiedNot specifiedData not readily available.
In Vitro Chromosomal Aberration Test Chinese Hamster V79 CellsNot ApplicablePositive for perturbing chromosome condensation.[9]At a concentration of 17.2 µg/ml, ZDEC caused a reduction in the length of metaphase chromosomes.[9]
In Vivo DNA Damage (Liver) Rat and MouseNot ApplicablePositive for inducing single-strand DNA breaks in rat liver (for the related compound Ziram).[7]Ziram induced an increase in single-strand DNA breaks.[7]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

A. Test System:

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

B. Methodology:

  • Preparation of Cultures: Overnight cultures of the tester strains are grown in nutrient broth.

  • Plate Incorporation Method:

    • To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or solvent control).

    • For tests with metabolic activation, 0.5 mL of the S9 mix is also added.

    • The mixture is poured onto the surface of a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.[10][11][12]

In Vitro Micronucleus Test

This assay detects the formation of micronuclei in the cytoplasm of interphase cells, which can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

A. Test System:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (V79) cells are frequently used.[1][13][14]

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

B. Methodology:

  • Cell Culture and Treatment:

    • Cells are seeded in culture dishes and allowed to attach.

    • Cells are exposed to at least three concentrations of the test substance, along with negative and positive controls, for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[15]

In Vitro Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

A. Test System:

  • Cell Lines: CHO or V79 cells are commonly employed.[16][17]

  • Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

B. Methodology:

  • Cell Culture and Treatment:

    • Cells are cultured and treated with at least three concentrations of the test substance, along with controls, for a short period (e.g., 3-6 hours) with and without S9, and for a continuous period (e.g., 20-24 hours) without S9.[6][18]

  • Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures for the last 2-3 hours of incubation to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural aberrations indicates a positive result.[19]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with the genotoxicity of this compound components.

Ames_Test_Workflow Ames Test Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis BacterialCulture Overnight Culture of S. typhimurium (his-) TopAgar Combine Bacteria, Test Compound, and S9 (if applicable) in Top Agar BacterialCulture->TopAgar TestCompound Test Compound Dilutions TestCompound->TopAgar S9Mix S9 Metabolic Activation Mix (optional) S9Mix->TopAgar Plating Pour onto Minimal Glucose Agar Plate TopAgar->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Scoring Count Revertant Colonies (his+) Incubation->Scoring Result Positive or Negative Result Scoring->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Assay_Workflow In Vitro Micronucleus Assay Workflow cluster_culture Cell Culture & Treatment cluster_block Cytokinesis Block cluster_analysis Harvesting & Analysis CellSeeding Seed Mammalian Cells (e.g., CHO) Treatment Expose to Test Compound (+/- S9) CellSeeding->Treatment CytoB Add Cytochalasin B Treatment->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Staining Stain with DNA-specific dye Harvest->Staining Scoring Score Micronuclei in Binucleated Cells Staining->Scoring Result Positive or Negative Result Scoring->Result

Caption: Workflow for the In Vitro Micronucleus Assay.

Dithiocarbamate_Genotoxicity_Pathway Potential Genotoxicity Pathways of Dithiocarbamates cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_genotoxic_outcomes Genotoxic Outcomes DTC Dithiocarbamates (ZDBC, ZDEC) ROS Increased Reactive Oxygen Species (ROS) DTC->ROS MetalChelation Metal Chelation (e.g., Zn2+, Cu2+) DTC->MetalChelation EnzymeInhibition Inhibition of Enzymes (e.g., SOD, Proteasome) DTC->EnzymeInhibition OxidativeStress Oxidative Stress Pathways ROS->OxidativeStress NFkB NF-κB Signaling Inhibition EnzymeInhibition->NFkB DNA_Damage DNA Strand Breaks OxidativeStress->DNA_Damage Apoptosis Apoptosis NFkB->Apoptosis p53 p53 Activation p53->DNA_Damage Repair p53->Apoptosis DNA_Damage->p53 Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations DPG_Genotoxicity_Pathway Genotoxicity Pathway of Chlorinated DPG By-products cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response cluster_outcome Cellular Outcome DPG_Cl Chlorinated DPG By-products DSB DNA Double-Strand Breaks (DSBs) DPG_Cl->DSB c_NHEJ Canonical Non-Homologous End Joining (c-NHEJ) Pathway Activation DSB->c_NHEJ H2AX Phosphorylation of Histone H2AX (γH2AX) DSB->H2AX Genotoxicity Genotoxicity c_NHEJ->Genotoxicity H2AX->Genotoxicity

References

An In-depth Technical Guide on the Endocrine Disruption Potential of Dithiocarbamates in Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carba mix, a common screening agent for rubber chemical allergies, is a mixture of three primary components: 1,3-diphenylguanidine (B1679371) (DPG), zinc dibutyldithiocarbamate (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC). While extensively studied in the context of dermatology, the endocrine-disrupting potential of these dithiocarbamates is an area of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption potential of the components of this compound. It is intended for researchers, scientists, and drug development professionals who are investigating the safety and toxicological profiles of these and similar compounds. This document summarizes available data, details relevant experimental protocols for assessing endocrine disruption, and provides visualizations of key signaling pathways and experimental workflows.

It is important to note that while there are indications of endocrine-disrupting properties for the chemical class of dithiocarbamates and for 1,3-diphenylguanidine, specific quantitative data for the individual components of this compound, particularly ZDBC and ZDEC, in relation to key endocrine disruption endpoints such as androgen and estrogen receptor binding and steroidogenesis, are limited in the publicly available scientific literature.

Introduction to this compound and its Components

This compound is primarily used in patch testing to diagnose allergic contact dermatitis to rubber accelerators.[1][2][3] The components are vulcanization accelerators used in the manufacturing of a wide range of rubber products.[1][4]

  • 1,3-Diphenylguanidine (DPG): A widely used secondary accelerator in the vulcanization of rubber.[5][6] Toxicological studies have suggested potential neurotoxicity, reproductive toxicity, and endocrine-disrupting properties for DPG.[5][6][7][8] The U.S. Environmental Protection Agency's (EPA) ToxCast program has also predicted endocrine-disrupting properties for DPG.[5]

  • Zinc Dibutyldithiocarbamate (ZDBC): A dithiocarbamate (B8719985) salt used as a rubber accelerator and antifungal agent.[9]

  • Zinc Diethyldithiocarbamate (ZDEC): Another dithiocarbamate salt with applications as a rubber accelerator and in agriculture.[10]

Endocrine Disruption Potential: Current Evidence

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[11] Dithiocarbamates, as a chemical class, have been investigated for their potential to disrupt endocrine functions.

Effects on the Estrogen and Androgen Systems

While direct quantitative data for the individual components of this compound on estrogen and androgen receptor binding are scarce, some studies on related compounds provide insights. Carbamates, in general, have demonstrated a limited capacity to displace radiolabeled estrogen or progesterone (B1679170) from their respective receptors in in vitro assays.[10]

Effects on Steroidogenesis
Effects on Aromatase Activity

Aromatase (CYP19A1) is a critical enzyme responsible for the conversion of androgens to estrogens. Inhibition of aromatase can lead to significant disruptions in the endocrine system. A recent study investigated the inhibitory effects of several dithiocarbamate fungicides on human and rat aromatase activity. While ZDBC and ZDEC were not specifically tested, the study provides valuable quantitative data on other dithiocarbamates, suggesting a potential class effect.

Table 1: Inhibitory Potency (IC50) of Various Dithiocarbamates on Human and Rat Aromatase (CYP19A1) Activity

DithiocarbamateHuman CYP19A1 IC50 (μM)Rat CYP19A1 IC50 (μM)
Zineb2.792.54
Maneb3.092.16
Thiram4.766.99
Ferbam6.04Not Reported
DisulfiramNot Reported1.90

Source: Adapted from a 2024 study on dithiocarbamate fungicides and aromatase activity.[5]

These findings indicate that some dithiocarbamates are potent inhibitors of aromatase. The study also suggested that these dithiocarbamates act as mixed/non-competitive inhibitors and bind to the heme-binding site of the enzyme.[5]

Thyroid Disruption

Several dithiocarbamates have been identified as thyroid disruptors. They can interfere with thyroid hormone synthesis and metabolism, potentially leading to adverse health effects.[13]

Experimental Protocols for Assessing Endocrine Disruption

A battery of in vitro assays is typically used to screen for and characterize the endocrine-disrupting potential of chemicals. Below are detailed methodologies for key experiments relevant to the potential endocrine effects of dithiocarbamates.

Androgen Receptor (AR) Binding Assay

Objective: To determine the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.

Methodology:

  • Receptor Source: Cytosol from the ventral prostate of rats or recombinant human androgen receptor.

  • Radioligand: Tritiated methyltrienolone (B1676529) ([³H]-R1881), a high-affinity synthetic androgen.

  • Assay Principle: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test chemical.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to a reference androgen like dihydrotestosterone (B1667394) (DHT).

Estrogen Receptor (ER) Transactivation Assay (OECD TG 455)

Objective: To assess the ability of a test chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene.

Methodology:

  • Cell Line: A human cell line (e.g., HeLa-9903) stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements (EREs).

  • Cell Culture: Cells are cultured in a medium free of estrogenic compounds.

  • Exposure: Cells are exposed to a range of concentrations of the test chemical and a reference estrogen (e.g., 17β-estradiol, E2) for a defined period.

  • Cell Lysis and Reporter Gene Assay: After exposure, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The concentration of the test chemical that produces 50% of the maximum response of the reference estrogen (EC50) is determined. The transcriptional activation is expressed as a percentage of the maximum activity of E2.

H295R Steroidogenesis Assay (OECD TG 456)

Objective: To identify chemicals that affect the production of steroid hormones, particularly testosterone (B1683101) and 17β-estradiol.

Methodology:

  • Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R), which expresses all the key enzymes for steroidogenesis.

  • Cell Culture and Exposure: Cells are cultured and then exposed to a range of concentrations of the test chemical for 48 hours. The medium is supplemented with a stimulating agent like forskolin (B1673556) to induce steroid production.

  • Hormone Quantification: After exposure, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using validated analytical methods such as ELISA or LC-MS/MS.

  • Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: The results are expressed as the fold change in hormone production relative to a solvent control. Statistical analysis is performed to determine significant increases or decreases in hormone levels.

Aromatase Inhibition Assay

Objective: To measure the ability of a test chemical to inhibit the activity of the aromatase enzyme.

Methodology:

  • Enzyme Source: Human recombinant aromatase (CYP19) or microsomes from human placenta.

  • Substrate: A radiolabeled androgen, typically [³H]-androstenedione.

  • Assay Principle: The assay measures the release of tritiated water ([³H]₂O) as a byproduct of the conversion of the radiolabeled androgen to estrogen.

  • Incubation: The enzyme, substrate, and a range of concentrations of the test chemical are incubated together.

  • Separation and Quantification: The reaction is stopped, and the tritiated water is separated from the unreacted substrate, usually by charcoal adsorption. The radioactivity of the aqueous phase is then measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the aromatase activity (IC50) is calculated.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate relevant signaling pathways and a general experimental workflow for assessing endocrine disruption.

Androgen_Receptor_Signaling cluster_nucleus Inside Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR Binds AR_Active Activated AR Complex AR->AR_Active Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR Keeps inactive AR_Active->HSP Dissociates Nucleus Nucleus AR_Active->Nucleus Translocation ARE Androgen Response Element (ARE) (on DNA) AR_Active->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Dithiocarbamate Dithiocarbamate (Potential Antagonist) Dithiocarbamate->AR Potential Binding (Competition with Androgen)

Figure 1: Androgen Receptor Signaling Pathway and Potential Disruption by Dithiocarbamates.

Thyroid_Hormone_Pathway Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Anterior Pituitary TRH->Pituitary Stimulates TSH TSH Pituitary->TSH Thyroid Thyroid Gland TSH->Thyroid Stimulates TPO Thyroid Peroxidase (TPO) Thyroid->TPO Contains T4_T3 Thyroid Hormones (T4, T3) Thyroid->T4_T3 Secretion Iodide Iodide (I-) Iodide->Thyroid Uptake TPO->T4_T3 Synthesis T4_T3->Hypothalamus Negative Feedback T4_T3->Pituitary Negative Feedback Target_Cells Target Cells T4_T3->Target_Cells Act on Dithiocarbamates Dithiocarbamates Dithiocarbamates->TPO Inhibition

Figure 2: Thyroid Hormone Synthesis and Potential Disruption by Dithiocarbamates.

Experimental_Workflow start Start: Select Test Chemical (e.g., Dithiocarbamate) tier1 Tier 1: In Vitro Screening Assays start->tier1 ar_binding Androgen Receptor Binding Assay tier1->ar_binding er_trans Estrogen Receptor Transactivation Assay tier1->er_trans steroidogenesis H295R Steroidogenesis Assay tier1->steroidogenesis aromatase Aromatase Inhibition Assay tier1->aromatase data_analysis Data Analysis (IC50, EC50, Fold Change) ar_binding->data_analysis er_trans->data_analysis steroidogenesis->data_analysis aromatase->data_analysis interpretation Interpretation of Results (Identify Potential EDC) data_analysis->interpretation tier2 Tier 2: Higher-Tier Testing (e.g., In Vivo Studies) interpretation->tier2 If Positive end End: Hazard and Risk Assessment interpretation->end If Negative tier2->end

Figure 3: General Experimental Workflow for In Vitro Endocrine Disruptor Screening.

Conclusion and Future Directions

The available evidence suggests that the components of this compound, particularly 1,3-diphenylguanidine and the broader class of dithiocarbamates, have the potential to act as endocrine disruptors. The primary mechanisms of concern include the inhibition of aromatase activity and potential interference with thyroid hormone synthesis. However, a significant data gap exists regarding the specific quantitative effects of ZDBC and ZDEC on key endocrine pathways, including androgen and estrogen receptor binding and steroidogenesis.

For a comprehensive risk assessment, further research is warranted to:

  • Generate quantitative data (IC50 and EC50 values) for 1,3-diphenylguanidine, zinc dibutyldithiocarbamate, and zinc diethyldithiocarbamate in a battery of standardized in vitro endocrine disruption assays.

  • Investigate the potential synergistic or antagonistic endocrine-disrupting effects of the this compound as a whole.

  • Conduct in vivo studies to confirm the in vitro findings and to assess the potential for adverse endocrine-related health effects at relevant exposure levels.

This technical guide serves as a foundational resource for researchers and professionals in the field. By understanding the current state of knowledge and employing the detailed experimental protocols outlined herein, the scientific community can work towards a more complete understanding of the endocrine disruption potential of dithiocarbamates found in this compound and other sources.

References

The Industrial Evolution of Carba Mix Components: A Technical Guide to Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix, a term familiar in dermatological contexts as a common cause of allergic contact dermatitis, is a combination of three chemical compounds: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2][3] Beyond its clinical significance, the historical and industrial importance of these components lies at the heart of modern rubber technology. They are pivotal vulcanization accelerators, chemicals that have revolutionized the rubber industry by drastically reducing curing times and enhancing the durability of rubber products.[4][5] This technical guide provides an in-depth exploration of the history, evolution, and industrial applications of the constituent chemicals of this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.

A Historical Perspective on Rubber Vulcanization and the Rise of Organic Accelerators

The discovery of vulcanization by Charles Goodyear in 1839 was a watershed moment, transforming natural rubber from a sticky, temperature-sensitive material into a durable and versatile elastomer.[6] However, the original process was slow and inefficient. The turn of the 20th century marked a new era with the discovery of organic accelerators.

The first breakthrough came in 1906 when George Oenslager discovered that aniline (B41778) could accelerate the vulcanization process.[7] This paved the way for the development of a vast array of organic accelerators. The components of what is now known as this compound emerged from this wave of innovation:

  • Dithiocarbamates (1912): The invention of dithiocarbamates as vulcanization accelerators in 1912 provided a new class of highly active "ultra-accelerators."[8] Zinc dithiocarbamates, including ZDEC and ZDBC, proved to be particularly effective.

  • Guanidines (1922): 1,3-Diphenylguanidine (DPG) was introduced as a guanidine-class accelerator in 1922.[8] It found widespread use, often in combination with other accelerators, to achieve a synergistic effect on the vulcanization process.[1]

The evolution of these accelerators was driven by the increasing demands of the automotive industry for durable tires and the need for more efficient manufacturing processes across various rubber-based industries.[9]

The Role of this compound Components in Industrial Vulcanization

The primary industrial application of DPG, ZDEC, and ZDBC is as accelerators in the sulfur vulcanization of both natural and synthetic rubbers.[4][5] They play a crucial role in the complex chemical reactions that lead to the cross-linking of polymer chains, which imparts strength, elasticity, and durability to the rubber.

Mechanism of Action

The vulcanization process accelerated by dithiocarbamates and guanidines involves a series of complex reactions. A simplified overview of the dithiocarbamate-accelerated vulcanization pathway is as follows:

  • Formation of an Active Sulfurating Agent: The zinc dithiocarbamate (B8719985) (ZDMC, representing ZDEC or ZDBC) reacts with sulfur to form a more reactive sulfurating agent.[4]

  • Sulfuration of the Rubber Backbone: This active agent then reacts with the rubber polymer, inserting sulfur atoms.[4]

  • Cross-Link Formation: The sulfurated polymer chains then react with each other to form polysulfide cross-links.[4]

DPG often acts as a secondary accelerator, enhancing the activity of primary accelerators like dithiocarbamates.[10] It is thought to function by increasing the alkalinity of the vulcanization environment, which promotes the efficiency of the cross-linking reactions.[1]

Vulcanization_Mechanism cluster_activation Activation Stage cluster_crosslinking Cross-linking Stage ZDEC_ZDBC ZDEC / ZDBC ActiveAgent Active Sulfurating Agent ZDEC_ZDBC->ActiveAgent reacts with Sulfur Sulfur (S8) Sulfur->ActiveAgent SulfuratedPolymer Sulfurated Polymer Intermediate ActiveAgent->SulfuratedPolymer reacts with RubberPolymer Rubber Polymer Chains RubberPolymer->SulfuratedPolymer CrosslinkedRubber Cross-linked Rubber Network SulfuratedPolymer->CrosslinkedRubber forms DPG DPG (Secondary Accelerator) DPG->ActiveAgent enhances formation

Quantitative Performance Data

The performance of vulcanization accelerators is evaluated based on their effect on the cure characteristics of the rubber compound. These are typically measured using a Moving Die Rheometer (MDR). The following tables summarize typical quantitative data for the components of this compound in different rubber formulations.

Table 1: Cure Characteristics of this compound Components in Natural Rubber (NR)

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)Cure Rate Index (CRI, min⁻¹)
DPG ~2.5~5.0~18.5~2.0~40.0
ZDEC ~1.0~3.0~22.0~1.8~50.0
ZDBC ~1.5~4.0~21.0~1.9~40.0

Note: Data is compiled and averaged from multiple sources for illustrative purposes and can vary based on the specific formulation and test conditions.[6][8][11]

Table 2: Cure Characteristics of this compound Components in Styrene-Butadiene Rubber (SBR)

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)Cure Rate Index (CRI, min⁻¹)
DPG ~3.0~6.0~17.0~2.2~33.3
ZDEC ~1.2~3.5~20.0~2.0~43.5
ZDBC ~1.8~4.5~19.5~2.1~37.0

Note: Data is compiled and averaged from multiple sources for illustrative purposes and can vary based on the specific formulation and test conditions.[1][12][13]

Table 3: Cure Characteristics of this compound Components in Ethylene Propylene Diene Monomer (EPDM) Rubber

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)Cure Rate Index (CRI, min⁻¹)
DPG ~4.0~8.0~15.0~2.5~25.0
ZDEC ~1.5~4.0~19.0~2.3~40.0
ZDBC ~2.0~5.0~18.0~2.4~33.3

Note: Data is compiled and averaged from multiple sources for illustrative purposes and can vary based on the specific formulation and test conditions.[8][14]

Experimental Protocols

The evaluation of vulcanization accelerators follows standardized procedures to ensure comparability and reproducibility of results. The following are detailed methodologies for key experiments.

Rubber Compounding

Objective: To prepare a homogeneous rubber compound containing the accelerator to be tested.

Materials and Equipment:

  • Two-roll mill (as per ASTM D3182)[8]

  • Internal mixer (optional)

  • Raw rubber (e.g., NR, SBR, EPDM)

  • Compounding ingredients:

    • Activators (e.g., Zinc Oxide, Stearic Acid)

    • Fillers (e.g., Carbon Black, Silica)

    • Plasticizers/Processing Aids

    • Antioxidants/Antiozonants

    • Vulcanizing Agent (Sulfur)

    • Accelerator to be tested (DPG, ZDEC, or ZDBC)

Procedure:

  • Mastication: The raw rubber is first softened on the two-roll mill.

  • Ingredient Incorporation: The compounding ingredients are added in a specific order, typically starting with activators and fillers, followed by plasticizers and other processing aids. The accelerator and sulfur are added last to prevent premature vulcanization (scorching).

  • Mixing: The compound is thoroughly mixed on the mill until a homogeneous blend is achieved. The temperature of the mill is carefully controlled.

  • Sheeting Out: The final compound is removed from the mill as a sheet of uniform thickness.

  • Conditioning: The compounded rubber is conditioned at a standard temperature and humidity for a specified period before testing.

Determination of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To measure the vulcanization characteristics of the rubber compound.

Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[12]

Equipment:

  • Moving Die Rheometer (MDR)

Procedure:

  • A sample of the uncured rubber compound is placed in the temperature-controlled die cavity of the MDR.

  • The die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.

  • The torque required to oscillate the die is measured as a function of time at a constant temperature.

  • The test continues until the torque reaches a maximum or plateau, indicating the completion of vulcanization.

  • The following parameters are determined from the resulting rheograph:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

    • Scorch Time (ts2): The time at which the torque rises by 2 units from the minimum, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

MDR_Workflow start Start prepare Prepare Rubber Compound Sample start->prepare place Place Sample in MDR Die Cavity prepare->place start_test Start Test (Set T, freq, amp) place->start_test measure Measure Torque vs. Time start_test->measure end_test End Test (Torque Plateau) measure->end_test analyze Analyze Rheograph end_test->analyze output Output: ML, MH, ts2, t90 analyze->output end End output->end

Biological Signaling Pathways and Relevance for Drug Development

While the primary application of this compound components is industrial, their interaction with biological systems is of significant interest to researchers and drug development professionals, particularly in the fields of toxicology and dermatology.

Cellular Effects of 1,3-Diphenylguanidine (DPG)

Studies have shown that DPG can induce distinct cellular responses. In human cell models, DPG has been observed to:

  • Induce Reactive Oxygen Species (ROS) Production: This can lead to oxidative stress, a factor implicated in various cellular damage pathways.

  • Affect Autophagic Flux: Autophagy is a critical cellular process for degrading and recycling cellular components. Disruption of this process can have significant consequences for cell health.[15]

DPG_Signaling DPG DPG ROS Increased ROS Production DPG->ROS Autophagy Altered Autophagic Flux DPG->Autophagy OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Autophagy->CellularDamage

Cellular Effects of Zinc Dithiocarbamates (ZDEC and ZDBC)

Zinc dithiocarbamates have been shown to exert a range of biological effects, some of which are being explored for their therapeutic potential.

  • Modulation of the NF-κB Signaling Pathway: Dithiocarbamates can induce apoptosis (programmed cell death) in cancer cells, often through the modulation of the NF-κB pathway.[6]

  • Induction of Metallothionein: ZDEC has been shown to induce the expression of metallothionein, a protein involved in metal homeostasis and protection against oxidative stress.[13]

ZDBC_Signaling cluster_nfkb NF-κB Pathway Modulation cluster_mt Metallothionein Induction ZDBC ZDBC IKK IKK Complex IkBa IκBα NFkB NF-κB Nucleus Nucleus Apoptosis Apoptosis ZDEC ZDEC MTF1 MTF-1 MRE MRE MT_Gene Metallothionein Gene Metallothionein Metallothionein Protein

Logical Workflow for Accelerator Selection and Rubber Compound Development

The selection of an appropriate accelerator system is a critical step in the development of a rubber compound with desired properties. The following diagram illustrates a logical workflow for this process.

Accelerator_Selection_Workflow Define_Properties Define Required Final Properties (e.g., hardness, tensile strength) Select_Elastomer Select Base Elastomer (NR, SBR, EPDM, etc.) Define_Properties->Select_Elastomer Select_Accelerators Select Candidate Accelerators (DPG, ZDEC, ZDBC, combinations) Select_Elastomer->Select_Accelerators Formulation Develop Initial Formulations Select_Accelerators->Formulation Compounding Compound Rubber (ASTM D3182) Formulation->Compounding MDR_Testing Perform MDR Testing (ASTM D5289) Compounding->MDR_Testing Analyze_Cure Analyze Cure Characteristics (ts2, t90, MH, ML) MDR_Testing->Analyze_Cure Optimize_Cure Optimize Cure System (Adjust accelerator levels) Analyze_Cure->Optimize_Cure Optimize_Cure->Compounding Iterate Vulcanize_Sheets Vulcanize Test Sheets Optimize_Cure->Vulcanize_Sheets Optimized Physical_Testing Perform Physical Property Testing (ASTM D412, etc.) Vulcanize_Sheets->Physical_Testing Analyze_Properties Analyze Physical Properties Physical_Testing->Analyze_Properties Final_Formulation Finalize Formulation Analyze_Properties->Final_Formulation Properties Met Fail Properties Not Met Analyze_Properties->Fail Fail->Select_Accelerators Re-evaluate

Conclusion

The components of this compound, while known for their allergenic properties, are unsung heroes of the industrial world. From their discovery in the early 20th century, 1,3-diphenylguanidine, zinc diethyldithiocarbamate, and zinc dibutyldithiocarbamate have been instrumental in the advancement of rubber technology. Their ability to accelerate the vulcanization process has enabled the efficient and cost-effective production of countless durable rubber products that are integral to modern life. For researchers and professionals in materials science and drug development, a deep understanding of the chemistry, industrial application, and biological effects of these compounds is essential for continued innovation and for ensuring the safe and effective use of these versatile chemicals.

References

An In-depth Technical Guide to Carba Mix Exposure from Occupational and Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a combination of three chemical compounds extensively used as accelerators in the vulcanization of rubber and as fungicides in agriculture. The constituents of this compound are 1,3-Diphenylguanidine (DPG), Zinc dibutyldithiocarbamate (ZDBC), and Zinc diethyldithiocarbamate (B1195824) (ZDEC).[1] Exposure to these chemicals is a significant concern in both occupational and consumer settings due to their potential to cause allergic contact dermatitis (ACD).[2][3] This technical guide provides a comprehensive overview of this compound, including its components, exposure sources, quantitative data on its prevalence, detailed experimental protocols for its detection, and an exploration of the signaling pathways involved in the allergic response.

Components of this compound

This compound is a standardized mixture used for patch testing to diagnose contact allergies to rubber accelerators. The standard mix typically contains 1% of each of the three components in petrolatum.[4][5]

  • 1,3-Diphenylguanidine (DPG): A widely used secondary accelerator in the vulcanization of rubber, often in combination with thiazoles. It is found in a variety of rubber products.

  • Zinc dibutyldithiocarbamate (ZDBC): A fast-curing accelerator for natural and synthetic rubbers. It is also used as a fungicide and a stabilizer in certain plastics.

  • Zinc diethyldithiocarbamate (ZDEC): Another dithiocarbamate (B8719985) accelerator used in the production of rubber goods and as a fungicide.[6][7]

Exposure Sources

Exposure to this compound components is widespread and can occur in both occupational and non-occupational settings.

Occupational Exposure

Workplace exposure is a primary concern, particularly in industries with high use of rubber products. Occupations at risk include:

  • Healthcare workers: Due to the frequent use of medical gloves (both latex and nitrile).[3][8]

  • Construction workers: Exposure can come from protective gear such as gloves and boots, as well as from certain building materials.[9]

  • Manufacturing and industrial workers: Handling of rubber hoses, seals, cables, and other rubber components.

  • Agricultural workers: Through the use of fungicides and pesticides containing carbamates.

Consumer Product Exposure

A vast array of consumer products contains this compound components, leading to potential daily exposure for the general population. Common sources include:

  • Footwear: Rubber soles and insoles of sneakers and other shoes.[10]

  • Clothing: Elastic bands in underwear and swimwear.

  • Personal protective equipment: Rubber gloves for household cleaning.

  • Adhesives and sealants.

  • Household items: Rubber grips on tools, kitchen utensils, and electronics.

  • Children's products: Balloons and toys.

  • Cosmetics: Sponge makeup applicators and eyelash curlers.

  • Other: Condoms, diaphragms, and various other rubber articles.[1]

Quantitative Data on Exposure and Sensitization

The following tables summarize quantitative data regarding the prevalence of this compound sensitization and the concentration of its components in various products.

Table 1: Prevalence of Positive Patch Test Reactions to this compound and its Components

Population StudiedAllergenPrevalence of Positive Reaction (%)Reference(s)
Patients with suspected contact dermatitis of the scalpThis compound11.6[11]
Healthcare workers with hand dermatitisThis compound84[3]
Healthcare workers with hand dermatitis1,3-Diphenylguanidine86[3]
Patients patch tested in Northeastern Italy (1996-2012)Carbamates3.4[12]
European patients with suspected occupational contact dermatitis (2011-2020)This compound6.7[13]
Patients in the building and construction industry in Brazil (2000-2005)This compound34.9[9]
Meta-analysis of dermatitis patientsThis compound3.96[14]

Table 2: Concentration of this compound Components in Various Products

ProductComponentConcentrationReference(s)
Indoor Dust (median from 11 countries)1,3-Diphenylguanidine (DPG)140 ng/g[15]
Bottled Water1,3-Diphenylguanidine (DPG)<25% of samples contained detectable levels[5]
Drinking Water (tap water, un-flushed)1,3-Diphenylguanidine (DPG)>100 ng/L (132.4, 187.4, and 276.0 ng/L in three samples)[16]
Air (estimated concentrations)Diphenylguanidine45.0 pg/m³ (Beijing) to 199 pg/m³ (Kolkata)[5]
Human Urine (children)1,3-Diphenylguanidine (DPG)0.05 ng/mL (median)[17]

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of this compound components are crucial for exposure assessment and regulatory compliance. The following are detailed methodologies for the analysis of these compounds.

Analysis of 1,3-Diphenylguanidine (DPG) by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of DPG in various matrices, including consumer products and biological samples.

1. Sample Preparation (General Protocol for Solid Matrices):

  • Accurately weigh a homogenized sample (e.g., 1-5 g of finely cut rubber or plastic) into a centrifuge tube.
  • Add a suitable extraction solvent (e.g., 10 mL of acetonitrile (B52724) or methanol).
  • Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.
  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV/MS System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient elution is typically used. For example:
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • A common gradient starts with a high percentage of A, gradually increasing the percentage of B to elute the analyte.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 30-40 °C.
  • Detection:
  • UV Detector: Set at the maximum absorbance wavelength for DPG (approximately 230 nm).
  • Mass Spectrometer (MS): For higher sensitivity and specificity, an MS detector can be used in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

3. Quantification:

  • Prepare a series of calibration standards of DPG in the extraction solvent.
  • Inject the standards to create a calibration curve.
  • Quantify the DPG concentration in the sample by comparing its peak area to the calibration curve.

Analysis of Dithiocarbamates (ZDBC and ZDEC) by Gas Chromatography-Mass Spectrometry (GC-MS)

Dithiocarbamates are thermally unstable and cannot be directly analyzed by GC. Therefore, a common method involves their conversion to a more stable derivative or a common breakdown product, carbon disulfide (CS₂), which is then quantified.

1. Sample Preparation (Acid Hydrolysis Method for CS₂ Determination):

  • Place a known amount of the homogenized sample (e.g., 1-5 g) into a reaction vial.
  • Add a reducing agent and a strong acid (e.g., a solution of tin(II) chloride in hydrochloric acid).[18]
  • Immediately seal the vial to prevent the escape of the volatile CS₂.
  • Heat the vial in a water bath (e.g., at 80°C for a specified time) to facilitate the complete conversion of dithiocarbamates to CS₂.[18]
  • After cooling, a headspace aliquot of the gas phase is taken for GC-MS analysis, or the CS₂ is trapped in a suitable solvent (e.g., isooctane) for liquid injection.[18]

2. GC-MS System and Conditions:

  • Column: A capillary column suitable for volatile compounds (e.g., a DB-5ms or equivalent).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector: Split/splitless injector, with the split ratio optimized for the expected concentration.
  • Oven Temperature Program: An initial low temperature (e.g., 40°C) is held for a few minutes, followed by a ramp to a higher temperature to ensure good separation.
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) mode for the characteristic ions of CS₂ (m/z 76 and 78) to enhance sensitivity and selectivity.[18]

3. Quantification:

  • Prepare calibration standards by reacting a known amount of a dithiocarbamate standard (e.g., ZDEC or ZDBC) under the same hydrolysis conditions.
  • Construct a calibration curve based on the peak area of CS₂ from the standards.
  • Calculate the total dithiocarbamate content in the sample, expressed as CS₂.

QuEChERS Method for Carbamate Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for the analysis of multiple pesticide residues, including carbamates, in food matrices.

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10-15 mL of acetonitrile.
  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and a citrate (B86180) buffer) to induce phase separation and stabilize the analytes.[2]
  • Shake vigorously for 1 minute.
  • Centrifuge at high speed for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.
  • Vortex for 30 seconds.
  • Centrifuge for 5 minutes.
  • The supernatant is then ready for analysis by LC-MS/MS or GC-MS.

Signaling Pathways in this compound-Induced Allergic Contact Dermatitis

The development of allergic contact dermatitis is a complex immunological process involving both innate and adaptive immune responses. The components of this compound can trigger distinct signaling pathways leading to skin inflammation.

1,3-Diphenylguanidine (DPG) and Oxidative Stress

Studies have shown that DPG can induce the production of reactive oxygen species (ROS) in dendritic cells.[4][16] This oxidative stress is a key initiating event in the inflammatory cascade.

DPG_Signaling_Pathway DPG 1,3-Diphenylguanidine (DPG) Cell Dendritic Cell DPG->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS Induces Inflammatory_Cascade Pro-inflammatory Cytokine Release (e.g., IL-8) ROS->Inflammatory_Cascade Activates

DPG-induced ROS production in dendritic cells.
Zinc Dithiocarbamates (ZDBC and ZDEC) and NF-κB/MAPK Signaling

Zinc dithiocarbamates are known to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Zinc itself can influence these pathways.

NF-κB Pathway Activation: Dithiocarbamates can influence the NF-κB pathway, which is a central regulator of inflammation and immune responses. The activation of this pathway leads to the transcription of numerous pro-inflammatory genes.

ZDBC_ZDEC_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZDBC_ZDEC Zinc Dithiocarbamates (ZDBC, ZDEC) IKK IKK Complex ZDBC_ZDEC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates DNA DNA NFkB_p50_p65_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription

Simplified NF-κB signaling pathway activated by ZDBC and ZDEC.

MAPK Pathway Modulation: Zinc ions released from ZDBC and ZDEC can differentially regulate MAPK pathways. For instance, zinc can activate p38 MAPK while suppressing ERK1/2 phosphorylation, leading to the expression of Th1 cytokines like IFN-γ and IL-2.[19]

Zinc_MAPK_Pathway cluster_mapk MAPK Pathways Zinc Intracellular Zinc (from ZDBC/ZDEC) p38 p38 MAPK Zinc->p38 Activates ERK12 ERK1/2 Zinc->ERK12 Suppresses CREB CREB Activation p38->CREB Activates Cytokines Th1 Cytokine Expression (IFN-γ, IL-2) CREB->Cytokines Promotes

Differential regulation of MAPK pathways by intracellular zinc.

Conclusion

This compound and its individual components represent a significant source of allergic contact dermatitis in both occupational and consumer environments. The widespread use of these chemicals in a vast range of rubber and other products necessitates a thorough understanding of their exposure sources, the analytical methods for their detection, and the molecular mechanisms underlying the allergic responses they trigger. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working to mitigate the health risks associated with this compound exposure. Further research is warranted to expand the quantitative database of this compound component concentrations in consumer products and to further elucidate the intricate signaling pathways involved in the pathogenesis of the allergic reactions.

References

An In-Depth Technical Guide to the Molecular and Chemical Properties of Carba Mix Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a combination of three chemical compounds frequently used as accelerators in the vulcanization of rubber and as fungicides and pesticides.[1][2][3] Its constituents are known to be potent contact allergens, making the mix a standard component in patch testing for allergic contact dermatitis (ACD).[4][5] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and immunological interactions of the core components of this compound: 1,3-Diphenylguanidine (B1679371) (DPG), Zinc diethyldithiocarbamate (B1195824) (ZDEC), and Zinc dibutyldithiocarbamate (ZDBC).

Molecular Structure and Chemical Properties

The three constituents of this compound possess distinct molecular structures that dictate their chemical behavior and allergenic potential.

1,3-Diphenylguanidine (DPG)

1,3-Diphenylguanidine is a guanidine (B92328) derivative with two phenyl substituents. It acts as a medium-speed accelerator in the rubber manufacturing process.[6][7]

Zinc Diethyldithiocarbamate (ZDEC)

Zinc diethyldithiocarbamate is a zinc salt of diethyldithiocarbamic acid. It functions as an ultra-accelerator in the vulcanization of natural and synthetic rubbers.[8][9]

Zinc Dibutyldithiocarbamate (ZDBC)

Similar to ZDEC, Zinc dibutyldithiocarbamate is the zinc salt of dibutyldithiocarbamic acid and is also utilized as a vulcanization accelerator.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties of the this compound constituents. This data is crucial for understanding their behavior in biological systems and for the development of analytical methods.

Property1,3-Diphenylguanidine (DPG)Zinc Diethyldithiocarbamate (ZDEC)Zinc Dibutyldithiocarbamate (ZDBC)
Molecular Formula C₁₃H₁₃N₃[3]C₁₀H₂₀N₂S₄Zn[12]C₁₈H₃₆N₂S₄Zn[1]
Molecular Weight 211.26 g/mol [3]361.93 g/mol [13]474.14 g/mol [14]
Melting Point 146-148 °C[2]178-181 °C[13]104-110 °C[15]
pKa 10.12[16][17][18][19]Data not availableData not available
logP 2.4[17]3.11[8]2.16[15]
Solubility Soluble in alcohol, chloroform, hot benzene, and toluene; slightly soluble in water.[2]Soluble in organic solvents; limited solubility in water.[20]Soluble in carbon disulfide, benzene, and chloroform; insoluble in water.[1][21]

Allergic Contact Dermatitis: Signaling Pathways

The constituents of this compound are haptens, small molecules that can elicit an immune response only when they bind to a larger carrier molecule, such as a protein.[2] The subsequent immune cascade leads to allergic contact dermatitis.

Haptenation and Immune Activation

The molecular initiating event in skin sensitization is the covalent binding of the hapten to skin proteins.[4] For dithiocarbamates like ZDEC and ZDBC, this can occur through chelation of metalloproteins or the formation of mixed disulfides.[1][22] 1,3-Diphenylguanidine is also a known sensitizer (B1316253), though its precise haptenation mechanism is less defined.[10][23]

Following haptenation, antigen-presenting cells (APCs), such as Langerhans cells in the epidermis, recognize the modified protein.[24] This triggers the activation and maturation of these APCs, which then migrate to the lymph nodes to present the antigen to naive T-cells. This leads to the proliferation of allergen-specific T-cells, priming the individual for an allergic response upon subsequent exposure.[24]

The Keap1-Nrf2-ARE Signaling Pathway

A key pathway involved in the cellular response to sensitizing chemicals is the Keap1-Nrf2-ARE pathway.[25][26] Electrophilic haptens can modify cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[22] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[27] This pathway is a crucial cellular defense mechanism against oxidative stress induced by sensitizers. Zinc, a component of ZDEC and ZDBC, has also been shown to interact with and influence the Nrf2 pathway.[22][26]

Figure 1: Simplified signaling pathway of allergic contact dermatitis initiated by this compound constituents.

Experimental Protocols

A variety of analytical and in vitro methods are employed to detect and assess the sensitizing potential of the this compound components.

Analytical Detection: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for the analysis of dithiocarbamates.

HPLC Method for Dithiocarbamates:

This method often involves the extraction of the dithiocarbamates from a sample matrix, followed by derivatization to form a more stable compound suitable for chromatographic separation.[28][29][30][31][32]

  • Sample Preparation: Extract the sample (e.g., rubber glove material) with a suitable solvent like acetonitrile.

  • Derivatization: React the extracted dithiocarbamates with a chelating agent, such as copper(II) sulfate, to form a stable colored complex.[31]

  • Chromatographic Separation: Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.

  • Detection: Monitor the eluent using a UV-Vis detector at a wavelength appropriate for the formed complex (e.g., 435 nm for the copper complex of ZDEC).[31]

GC-MS Method for Dithiocarbamates:

This method relies on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[13][17][33][34]

  • Acid Hydrolysis: Treat the sample with a solution of stannous chloride in hydrochloric acid in a sealed vial.

  • Headspace Extraction: Heat the vial to facilitate the conversion of dithiocarbamates to volatile CS₂.

  • GC-MS Analysis: Inject an aliquot of the headspace from the vial into a GC-MS system for separation and quantification of CS₂.

Analytical_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_start Sample Extraction hplc_deriv Derivatization hplc_start->hplc_deriv hplc_sep HPLC Separation hplc_deriv->hplc_sep hplc_det UV-Vis Detection hplc_sep->hplc_det gcms_start Acid Hydrolysis gcms_head Headspace Extraction gcms_start->gcms_head gcms_sep GC-MS Analysis gcms_head->gcms_sep

Figure 2: General experimental workflows for HPLC and GC-MS analysis of dithiocarbamates.
In Vitro Skin Sensitization Assays

Several in vitro assays have been developed and validated to assess the skin sensitization potential of chemicals, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). These assays often target key events in the adverse outcome pathway (AOP) for skin sensitization.

KeratinoSens™ (OECD TG 442D):

This assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.[24][35][36][37]

  • Cell Culture: Plate the KeratinoSens™ cell line (HaCaT cells stably transfected with a luciferase reporter gene under the control of an ARE element) in 96-well plates.

  • Chemical Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.

  • Luminometry: Measure the induction of the luciferase gene by adding a suitable substrate and quantifying the resulting luminescence.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay.

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression at concentrations that are not cytotoxic.

Direct Peptide Reactivity Assay (DPRA - OECD TG 442C):

This in chemico assay assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the haptenation of skin proteins.[8][12][38][39]

  • Peptide Incubation: Incubate the test chemical with synthetic peptides containing either a cysteine or a lysine residue for 24 hours.

  • HPLC Analysis: Quantify the remaining unreacted peptide concentrations using HPLC with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated, and the chemical is classified based on its reactivity.

Human Cell Line Activation Test (h-CLAT - OECD TG 442E):

This assay measures the activation of dendritic cells by quantifying the expression of specific cell surface markers.[7][14][16][21]

  • Cell Culture: Culture the THP-1 human monocytic cell line.

  • Chemical Exposure: Expose the THP-1 cells to the test chemical for 24 hours.

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD86 and CD54 and analyze their expression levels using flow cytometry.

  • Data Analysis: An increase in the expression of these markers indicates dendritic cell activation and suggests sensitizing potential.

In_Vitro_Assay_Logic cluster_assays In Vitro / In Chemico Assays AOP Adverse Outcome Pathway (AOP) for Skin Sensitization DPRA DPRA (OECD TG 442C) Key Event 1: Haptenation KeratinoSens KeratinoSens™ (OECD TG 442D) Key Event 2: Keratinocyte Activation hCLAT h-CLAT (OECD TG 442E) Key Event 3: Dendritic Cell Activation DPRA->KeratinoSens Provides information for KeratinoSens->hCLAT Provides information for

Figure 3: Relationship of in vitro assays to the Adverse Outcome Pathway for skin sensitization.

Conclusion

The constituents of this compound, 1,3-Diphenylguanidine, Zinc diethyldithiocarbamate, and Zinc dibutyldithiocarbamate, are important industrial chemicals with significant allergenic potential. A thorough understanding of their molecular structures, chemical properties, and interactions with biological pathways is essential for researchers, scientists, and drug development professionals. The use of advanced analytical techniques and validated in vitro assays provides the necessary tools for both the detection of these compounds and the assessment of their sensitization risk, contributing to the development of safer products and the management of allergic contact dermatitis.

References

Zinc Dibutyldithiocarbamate (ZDBC): A Technical Guide on its Fungicidal Properties for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dibutyldithiocarbamate (ZDBC) is a chemical compound belonging to the dithiocarbamate (B8719985) class of fungicides.[1] Dithiocarbamates are recognized for their broad-spectrum activity against a wide range of phytopathogenic fungi, making them valuable tools in agricultural disease management.[2][3] This technical guide provides an in-depth overview of the fungicidal properties of ZDBC, including its mechanism of action, efficacy data on related compounds, and detailed experimental protocols for its evaluation. The information is intended to support researchers and scientists in the fields of agriculture and drug development in their efforts to understand and utilize this class of fungicides.

Mechanism of Action

The fungicidal activity of dithiocarbamates, including ZDBC, is characterized by a multi-site mode of action.[3][4] This complexity is a key advantage as it reduces the likelihood of target fungi developing resistance. The primary mechanisms are believed to involve:

  • Chelation of Metal Ions: Dithiocarbamates are potent chelating agents, meaning they can bind to essential metal ions such as copper, zinc, and iron.[2] These metal ions are crucial cofactors for numerous enzymes involved in vital fungal metabolic processes. By sequestering these ions, ZDBC can disrupt enzymatic function and inhibit fungal growth.

  • Reaction with Sulfhydryl Groups: The dithiocarbamate moiety can react with sulfhydryl (-SH) groups present in amino acids like cysteine, which are critical components of many enzymes and proteins.[4] This interaction can lead to the inactivation of essential enzymes involved in cellular respiration and other metabolic pathways, ultimately causing fungal cell death.

  • Metabolism to Isothiocyanates: Dithiocarbamates can be metabolized within the fungal cell to form isothiocyanates.[2] These compounds are highly reactive and can further interact with and inactivate vital cellular components, contributing to the overall fungicidal effect.[2]

dot

cluster_inhibition cluster_inactivation ZDBC Zinc Dibutyldithiocarbamate (ZDBC) FungalCell Fungal Cell ZDBC->FungalCell Enters MetalIons Essential Metal Ions (e.g., Cu2+, Zn2+, Fe2+) ZDBC->MetalIons Chelates SH_Enzymes Enzymes with Sulfhydryl Groups (-SH) ZDBC->SH_Enzymes Reacts with Isothiocyanate Isothiocyanate Metabolite ZDBC->Isothiocyanate Metabolized to Enzymes Metalloenzymes MetalIons->Enzymes Cofactor for Inhibition Inhibition Metabolism Cellular Respiration & Metabolic Pathways Enzymes->Metabolism SH_Enzymes->Metabolism Inactivation Inactivation CellDeath Fungal Cell Death Metabolism->CellDeath Disruption leads to Isothiocyanate->SH_Enzymes Reacts with

Caption: Conceptual diagram of the multi-site inhibitory mechanism of action of ZDBC.

Quantitative Fungicidal Efficacy

Table 1: Fungicidal Activity of Zinc Diethyldithiocarbamate and Other Zinc Compounds against Fusarium species

CompoundFungal SpeciesAssay MethodEfficacy MeasurementResultReference
Zinc DiethyldithiocarbamateFusarium sp.Agar (B569324) Well DiffusionZone of Inhibition12-15 mm[5]
Zinc Compounds (unspecified)Fusarium verticillioidesMycelial Growth AssayGrowth ReductionEfficiently reduced fungal growth[6]
Zinc Oxide Nanoparticles (ZnO-NP)Fusarium graminearumIn planta (wheat)Reduction in CFUSignificant reduction[7]

Table 2: Fungicidal Activity of Zinc Compounds against Other Phytopathogenic Fungi

CompoundFungal SpeciesAssay MethodEfficacy MeasurementResultReference
Zinc CompoundsCandida albicansBroth MicrodilutionCandidacidal ActivityIncreased with antimicrobial enzymes[8]
Mancozeb (contains zinc)Cylindrocarpon destructansConidial Germination AssayInhibition92-99% at 100 µg/mL[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the fungicidal properties of compounds like ZDBC. These protocols are based on established methods in mycology and plant pathology.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

a. Materials:

  • Pure culture of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Zinc dibutyldithiocarbamate (ZDBC)

  • Sterile distilled water

  • Solvent for ZDBC if not water-soluble (e.g., DMSO), with appropriate solvent controls

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Protocol:

  • Prepare a stock solution of ZDBC at a known concentration.

  • Prepare a series of dilutions of ZDBC to achieve the desired final concentrations in the agar medium (e.g., 1, 10, 50, 100, 500 ppm).

  • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

  • Add the appropriate volume of the ZDBC dilutions to the molten PDA to achieve the final test concentrations. For the control, add an equivalent volume of sterile distilled water or the solvent used for ZDBC.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing culture of the target fungus.

  • Place the mycelial disc, mycelium side down, in the center of each ZDBC-amended and control plate.

  • Seal the plates and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the ZDBC concentration.

dot

start Start prep_zdbc Prepare ZDBC Stock and Dilutions start->prep_zdbc prep_media Prepare and Autoclave Growth Medium (e.g., PDA) start->prep_media amend_media Amend Medium with ZDBC Dilutions and Control prep_zdbc->amend_media cool_media Cool Medium to 45-50°C prep_media->cool_media cool_media->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates prep_inoculum Prepare Fungal Inoculum (Mycelial Disc) pour_plates->prep_inoculum inoculate Inoculate Center of Plates pour_plates->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition and EC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the mycelial growth inhibition assay.

Conidial Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores (conidia).

a. Materials:

  • Conidial suspension of the target fungus in sterile distilled water

  • Water agar (2%)

  • Zinc dibutyldithiocarbamate (ZDBC)

  • Glass microscope slides or multi-well plates

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

b. Protocol:

  • Prepare a conidial suspension from a sporulating culture of the target fungus and adjust the concentration to a known value (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Prepare a series of ZDBC solutions at twice the desired final concentrations.

  • On a sterile glass slide, place a drop (e.g., 20 µL) of the ZDBC solution.

  • Add an equal volume (e.g., 20 µL) of the conidial suspension to the drop of ZDBC solution and mix gently. The final concentration of ZDBC will be halved. Use sterile distilled water or solvent for the control.

  • Alternatively, this can be performed in the wells of a microtiter plate.

  • Place the slides in a humid chamber to prevent drying.

  • Incubate at the optimal temperature for germination for a predetermined period (e.g., 6-24 hours).

  • After incubation, observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the length of the germ tube is equal to or greater than the diameter of the conidium.

  • Calculate the percentage of conidial germination inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of a fungicide that prevents visible growth of a fungus in a liquid medium.

a. Materials:

  • Conidial or yeast cell suspension of the target fungus

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB, RPMI-1640)

  • Zinc dibutyldithiocarbamate (ZDBC)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement)

b. Protocol:

  • Prepare a stock solution of ZDBC and perform serial twofold dilutions in the liquid growth medium directly in the 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration as per standard protocols (e.g., CLSI M38-A2 for filamentous fungi).

  • Add the fungal inoculum to each well containing the ZDBC dilutions and the growth control (medium with inoculum but no ZDBC). Also, include a sterility control (medium only).

  • Seal the plate and incubate at the appropriate temperature with or without agitation, depending on the fungal species.

  • After a specified incubation period (e.g., 24-72 hours), determine the MIC. The MIC is the lowest concentration of ZDBC at which there is no visible growth. Growth can be assessed visually or by measuring the optical density using a plate reader.

Conclusion

Zinc dibutyldithiocarbamate, as a member of the dithiocarbamate class of fungicides, exhibits a multi-site mechanism of action that is advantageous for managing a broad spectrum of fungal pathogens in agriculture and for mitigating the development of resistance. While specific quantitative efficacy data for ZDBC is limited in publicly accessible literature, the information available for structurally related compounds suggests significant fungicidal potential. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own evaluations of ZDBC and other novel antifungal compounds. Further research to generate specific efficacy data (EC50 and MIC values) for ZDBC against key agricultural pathogens would be highly valuable for its targeted and effective application.

References

The Catalytic Versatility of Zinc Diethyldithiocarbamate in Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc diethyldithiocarbamate (B1195824) (ZDEC), a zinc-containing organosulfur compound, is a potent and versatile catalyst in polymer synthesis. While its primary and most well-established application is as an ultra-accelerator in the sulfur vulcanization of natural and synthetic rubbers, recent research has highlighted its efficacy as a catalyst in other polymerization reactions, notably in the synthesis of polyurethanes. This technical guide provides a comprehensive overview of the catalytic activity of ZDEC, detailing its role as a vulcanization accelerator and a catalyst for polyurethane formation. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying chemical pathways and experimental workflows to support researchers in their work.

Role in Rubber Vulcanization

ZDEC is widely used in the rubber industry to accelerate the vulcanization process, which involves the formation of cross-links between polymer chains to enhance the material's elasticity, strength, and durability.[1] As an ultra-accelerator, ZDEC significantly reduces the time and temperature required for curing, making it particularly suitable for latex-based products.[2][3]

Mechanism of Action

The vulcanization of rubber with sulfur is a complex process that is significantly expedited by the presence of accelerators like ZDEC. The mechanism involves the formation of an active sulfurating agent through the interaction of ZDEC, zinc oxide (an activator), and sulfur.[4] This active complex then reacts with the rubber polymer chains to form cross-link precursors, which ultimately lead to the formation of sulfur cross-links (mono-, di-, and polysulfidic) between the polymer chains.[5]

Diagram: Generalized Mechanism of ZDEC-Accelerated Sulfur Vulcanization

G ZDEC ZDEC Active_Complex Active Accelerator-Sulfur Complex ZDEC->Active_Complex ZnO Zinc Oxide (Activator) ZnO->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Precursor Cross-link Precursor on Polymer Chain Active_Complex->Precursor Sulfurating Agent Rubber_Polymer Rubber Polymer Chain Rubber_Polymer->Precursor Crosslinked_Rubber Vulcanized Rubber Network Precursor->Crosslinked_Rubber Cross-linking

Caption: Generalized pathway for ZDEC-accelerated sulfur vulcanization.

Quantitative Performance Data

The selection of an accelerator is critical in rubber compounding, as it dictates the processing characteristics and the final properties of the vulcanized product. ZDEC is known for its fast cure rate, which is often compared to other dithiocarbamate (B8719985) accelerators like Zinc Dibutyldithiocarbamate (ZBDC).

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Tensile Strength (MPa)Elongation at Break (%)
ZDEC ShorterFasterHighHigh
ZBDC LongerSlowerHighHigh

Note: This table presents a qualitative comparison based on typical performance characteristics. Absolute values vary depending on the specific rubber formulation and processing conditions. ZDEC generally provides a faster cure than ZBDC, while ZBDC offers a better scorch safety (a longer time before vulcanization begins).[6][7]

Experimental Protocol: Rubber Vulcanization

This protocol describes the preparation and vulcanization of a natural rubber (NR) compound using ZDEC as an accelerator.

Materials:

  • Natural Rubber (NR): 100 parts per hundred rubber (phr)

  • Zinc Oxide (ZnO): 3-5 phr

  • Stearic Acid: 1-3 phr

  • Carbon Black (N330): 40-50 phr

  • Sulfur: 1.5-2.5 phr

  • ZDEC: 0.5-1.5 phr

Procedure:

  • Mastication: The raw natural rubber is masticated on a two-roll mill to soften it.

  • Compounding: The ingredients are added in the following order, ensuring thorough mixing after each addition:

    • Zinc oxide and stearic acid

    • Carbon black

    • ZDEC

    • Sulfur

  • Homogenization: The compounded rubber is passed through the mill several times to ensure a homogeneous mixture.

  • Vulcanization: The compounded sheet is then vulcanized in a compression mold at a specified temperature (e.g., 140-160°C) for the optimum cure time (t90) determined from a rheometer curve.

  • Characterization: The vulcanized rubber sheet is then used to prepare test specimens for measuring mechanical properties such as tensile strength, modulus, and elongation at break according to relevant ASTM standards.

Diagram: Experimental Workflow for Rubber Vulcanization and Testing

G Start Start Mastication Mastication of Raw Rubber Start->Mastication Compounding Compounding of Ingredients Mastication->Compounding Homogenization Homogenization on Two-Roll Mill Compounding->Homogenization Rheometry Rheometry (Determine Cure Characteristics) Homogenization->Rheometry Vulcanization Compression Molding (Vulcanization) Homogenization->Vulcanization Testing Mechanical Property Testing Vulcanization->Testing End End Testing->End

Caption: Workflow for rubber compounding, vulcanization, and characterization.

Role in Polyurethane Synthesis

Recent studies have demonstrated the potential of ZDEC as a highly effective and less toxic alternative to traditional organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTL), in the synthesis of polyurethanes.[8][9][10] ZDEC has shown exceptional catalytic performance in producing high molecular weight polyurethanes.[8][9]

Mechanism of Action

In polyurethane synthesis, ZDEC is believed to act as a Lewis acid catalyst. The zinc center of the ZDEC molecule coordinates with the oxygen atom of the hydroxyl group of the polyol, making the hydroxyl proton more acidic and susceptible to abstraction by the isocyanate. This facilitates the nucleophilic attack of the polyol oxygen on the carbonyl carbon of the isocyanate, leading to the formation of the urethane (B1682113) linkage.

Diagram: Proposed Catalytic Cycle of ZDEC in Polyurethane Synthesis

G ZDEC ZDEC Catalyst Activated_Complex ZDEC-Polyol Activated Complex ZDEC->Activated_Complex Polyol Polyol (R-OH) Polyol->Activated_Complex Isocyanate Isocyanate (R'-NCO) Urethane Urethane Linkage Isocyanate->Urethane Activated_Complex->Urethane Urethane->ZDEC Catalyst Regeneration

Caption: Simplified catalytic cycle for polyurethane synthesis using ZDEC.

Quantitative Performance Data

ZDEC has been shown to be a highly active catalyst for polyurethane synthesis, capable of producing polymers with high molecular weights.

CatalystMn (kDa)PDI (Mw/Mn)Yield (%)
ZDEC 63.41.891
DBTL 34.91.785
Zinc Neodecanoate 15.21.545
Zinc Acetylacetonate 10.11.424

Data from a study on the synthesis of polyurethane from PEG and PPG diols with HMDI in toluene (B28343) at 110°C for 24 hours.[8]

Experimental Protocol: Polyurethane Synthesis

This protocol is for the synthesis of a polyurethane using ZDEC as a catalyst.

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Poly(propylene glycol) (PPG), Mn = 2000 g/mol

  • 1,6-Hexamethylene diisocyanate (HMDI)

  • Zinc diethyldithiocarbamate (ZDEC)

  • Anhydrous toluene

Procedure:

  • Drying of Polyols: A mixture of PEG and PPG is dried by azeotropic distillation with anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Reaction Setup: After removing the toluene under vacuum, the dried polyols are re-dissolved in fresh anhydrous toluene. The solution is heated to the reaction temperature (e.g., 110°C) under a nitrogen atmosphere.

  • Catalyst and Monomer Addition: ZDEC (as a solution in toluene) is added to the reaction mixture, followed by the dropwise addition of HMDI. The molar ratio of isocyanate to hydroxyl groups should be maintained at 1:1.

  • Polymerization: The reaction is allowed to proceed at the set temperature for a specified time (e.g., 24 hours).

  • Purification: The resulting polymer is purified by precipitation in a non-solvent such as cold methanol, followed by filtration and drying under vacuum.

  • Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the polyurethane are determined by Gel Permeation Chromatography (GPC).

Role as a Chain Transfer Agent

In the context of controlled radical polymerization, dithiocarbamates can function as Reversible Addition-Fragmentation chain Transfer (RAFT) agents. The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on its chemical structure. While ZDEC itself is not typically cited as a primary RAFT agent, the broader class of dithiocarbamates is relevant to this discussion.

General Principles of RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. It involves the use of a RAFT agent, which reversibly reacts with the growing polymer chains, establishing an equilibrium between active (propagating) and dormant chains.

Diagram: Generalized RAFT Polymerization Scheme

G Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating_Chain Propagating_Chain Radical->Propagating_Chain + Monomer Dormant_Chain Dormant_Chain Propagating_Chain->Dormant_Chain + RAFT Agent New_Propagating_Chain New_Propagating_Chain Dormant_Chain->New_Propagating_Chain + Monomer Final_Polymer Final_Polymer New_Propagating_Chain->Final_Polymer Termination

Caption: Simplified mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization with a Dithiocarbamate

This protocol provides a general procedure for RAFT polymerization using a dithiocarbamate as the chain transfer agent (CTA).

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Dithiocarbamate RAFT agent (CTA)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • Reaction Setup: The monomer, CTA, and initiator are dissolved in the solvent in a reaction vessel.

  • Degassing: The solution is degassed to remove oxygen, which can inhibit the polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the solution.

  • Polymerization: The reaction vessel is placed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is allowed to proceed for a predetermined time.

  • Termination and Purification: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then purified by precipitation in a non-solvent.

  • Characterization: The molecular weight and PDI of the polymer are determined by GPC.

Polymer Characterization Workflow

The characterization of polymers synthesized using ZDEC as a catalyst is crucial for understanding their properties and performance. A typical workflow for polymer characterization involves several analytical techniques.

Diagram: General Workflow for Polymer Characterization

G Polymer_Sample Synthesized Polymer Sample GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC Molecular Weight and PDI DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Thermal Transitions (Tg, Tm) TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Thermal Stability NMR NMR Spectroscopy Polymer_Sample->NMR Chemical Structure FTIR FTIR Spectroscopy Polymer_Sample->FTIR Functional Groups Data_Analysis Data Analysis and Interpretation GPC->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Caption: Workflow for the characterization of synthesized polymers.

Conclusion

Zinc diethyldithiocarbamate is a highly effective and versatile catalyst in polymer synthesis. Its role as an ultra-accelerator in rubber vulcanization is well-established, offering rapid cure rates and excellent final properties. Furthermore, its emerging application as a less toxic and highly active catalyst in polyurethane synthesis opens up new avenues for the development of biomedical and other advanced materials. This guide provides a foundational understanding of the catalytic activity of ZDEC, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying processes, to aid researchers in leveraging the full potential of this remarkable compound.

References

Ecotoxicity of 1,3-diphenylguanidine in aquatic ecosystems.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the ecotoxicity of 1,3-diphenylguanidine (B1679371) (DPG) in aquatic ecosystems, prepared for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the environmental fate, aquatic toxicity, and relevant experimental methodologies associated with DPG.

Executive Summary

1,3-Diphenylguanidine (DPG) is a widely used rubber vulcanization accelerator that can enter aquatic ecosystems through industrial effluent and leaching from polymer products.[1][2][3] This guide synthesizes current scientific knowledge on the ecotoxicological effects of DPG. The compound is characterized by moderate persistence and a low potential for bioaccumulation.[1][4] It exhibits moderate toxicity to fish and aquatic invertebrates and is particularly hazardous to some species of algae.[1] Chronic and multigenerational studies on invertebrates have revealed adverse effects on reproduction and development, mediated by oxidative stress.[2][3] Furthermore, DPG can be transformed into more toxic chlorinated byproducts during water disinfection processes, posing an additional environmental risk.[5][6] This document details the quantitative toxicity data, experimental protocols for its assessment, and key environmental transformation pathways.

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of DPG is crucial for assessing its ecological risk. DPG is an anthropogenic substance with moderate to high water solubility and a low octanol-water partition coefficient, indicating that if released into the environment, it will predominantly reside in the water column or soil.[1]

Key Properties:

  • Water Solubility: 1000 mg/L[1]

  • Log Kₒw (n-octanol/water partition coefficient): 2.42[7]

  • Vapour Pressure: 5.29 x 10⁻⁴ Pa[1]

  • Persistence: DPG is considered inherently biodegradable, with a calculated degradation half-life in water of approximately 13.6 days under specific conditions.[1] However, its persistence can be significantly longer in anaerobic environments.[6]

  • Bioaccumulation: With a low Log Kₒw, DPG does not meet the criteria for bioaccumulation potential and is considered to have a low potential for accumulation in aquatic organisms.[1][4]

Ecotoxicity in Aquatic Organisms

DPG is classified as toxic to aquatic life with long-lasting effects (H411).[7][8] Its toxicity varies across different trophic levels.

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as water fleas, are critical components of freshwater ecosystems. Studies on the freshwater water flea Moina macrocopa provide significant insight into DPG's sublethal and chronic effects.

Table 1: Ecotoxicity of 1,3-Diphenylguanidine to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Moina macrocopaLC₅₀ (Mortality)48 hours35.0[3]
Moina macrocopaEC₅₀ (Immobilization)48 hours13.7[3]
Moina macrocopaNOEC (Reproduction)21 days1.0[3]
Daphnia magnaLC₅₀ (Mortality)48 hours5.09 (QSAR)[6]

Multigenerational exposure of Moina macrocopa to concentrations below the NOEC resulted in diminished reproduction rates, reduced body size, and increased levels of reactive oxygen species (ROS), indicating that oxidative stress is a key mechanism of toxicity.[2][3]

Toxicity to Fish

Empirical data demonstrate that DPG has a moderate potential for toxicity to various fish species.[1]

Table 2: Ecotoxicity of 1,3-Diphenylguanidine to Fish

SpeciesEndpointDurationValue (mg/L)Reference
Medaka (Oryzias latipes)LC₅₀96 hours16[1]
Bluegill (Lepomis macrochirus)LC₅₀96 hours18[1]
Rainbow Trout (Oncorhynchus mykiss)LC₅₀96 hours4.2[1]
Fathead Minnow (Pimephales promelas)LC₅₀96 hours10[1]
Toxicity to Algae

Evidence suggests that DPG may be particularly hazardous to some species of algae, which form the base of many aquatic food webs.[1] The lowest reliable acute toxicity value reported for DPG is for an algal species.[1]

Table 3: Ecotoxicity of 1,3-Diphenylguanidine to Algae

SpeciesEndpointDurationValue (mg/L)Reference
Green algae (Pseudokirchneriella subcapitata)EC₅₀ (Growth Inhibition)96 hours0.05[1]

Environmental Transformation and Byproducts

DPG can be transformed in the environment and during engineered processes like water disinfection. Chlorination of water containing DPG leads to the formation of halogenated byproducts.[6][9] Studies have shown that some of these chlorinated derivatives are more cytotoxic than the parent DPG molecule and can cause irreversible mitochondrial damage.[5] The formation of these byproducts is a significant concern, as DPG has been detected with 100% frequency in some drinking water surveys.[10]

Environmental_Fate_of_DPG cluster_environment Aquatic Environment cluster_treatment Water Disinfection DPG 1,3-Diphenylguanidine (DPG) Biodegradation Biodegradation (Half-life ≈ 13.6 days) DPG->Biodegradation Microbial Action Uptake Uptake by Aquatic Organisms DPG->Uptake Bioavailability Chlorination Chlorination (e.g., NaOCl) DPG->Chlorination Enters Water Treatment Plant Byproducts Chlorinated DPG Byproducts (e.g., CC11, CC15) Chlorination->Byproducts Reaction Toxicity Increased Cytotoxicity & Mitochondrial Damage Byproducts->Toxicity Biological Effect

Environmental Fate and Transformation of DPG.

Experimental Protocols

The assessment of DPG's ecotoxicity relies on standardized and reproducible experimental methodologies.

Aquatic Invertebrate Multigenerational Toxicity Test

This protocol is based on studies assessing the chronic and multigenerational effects on Moina macrocopa.[2][3]

  • Test Organism Culture: Moina macrocopa are cultured in standard M4 medium under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).

  • Acute Toxicity Test (Range-Finding): A 48-hour acute toxicity test is performed according to OECD Guideline 202 to determine the LC₅₀ and EC₅₀ values. This data is used to establish concentrations for the chronic study.

  • Chronic Multigenerational Exposure:

    • Parental Generation (P₀): Neonates (<24h old) are exposed to a sublethal concentration of DPG (e.g., below the determined NOEC).

    • Exposure Conditions: Organisms are maintained individually in beakers with the test solution, which is renewed daily. They are fed a standard diet of green algae.

    • Data Collection: Daily records of survival, molting, and the number of offspring are maintained for each individual.

    • Subsequent Generations (F₁, F₂, F₃): Neonates from the P₀ generation are used to start the F₁ generation under the same exposure conditions. This process is repeated for subsequent generations to assess multigenerational effects.

  • Oxidative Stress Analysis: At the end of each generation's reproductive cycle, organisms are collected and homogenized. Standard assays are used to measure biomarkers of oxidative stress, including:

    • Reactive Oxygen Species (ROS) levels

    • Superoxide Dismutase (SOD) activity

    • Catalase (CAT) activity

    • Glutathione (GSH) and Glutathione Disulfide (GSSG) levels.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare reproductive output, body size, and oxidative stress markers between the control and DPG-exposed groups across generations.

Multigenerational_Toxicity_Workflow cluster_setup Phase 1: Setup & Acute Test cluster_chronic Phase 2: Multigenerational Exposure cluster_analysis Phase 3: Endpoint Analysis A1 Culture M. macrocopa A2 48h Acute Test (OECD 202) A1->A2 A3 Determine LC50/EC50 & Select NOEC A2->A3 B1 P0 Generation: Expose Neonates to NOEC A3->B1 Set Exposure Conc. B2 Daily Monitoring: Survival, Reproduction B1->B2 B3 Collect P0 for Analysis B2->B3 B4 F1 Generation: Use P0 Offspring B2->B4 Collect Neonates C1 Reproductive Analysis (Offspring/female) B3->C1 C2 Developmental Analysis (Body Size, Molting) B3->C2 C3 Biochemical Analysis (ROS, SOD, CAT, GSH) B3->C3 B5 Repeat for F2, F3... B4->B5 C4 Statistical Comparison C1->C4 C2->C4 C3->C4

Workflow for Multigenerational Invertebrate Toxicity Testing.
Analytical Method for DPG in Water

This protocol describes a general method for the quantification of DPG in aquatic samples based on common analytical chemistry practices.[5][11][12]

  • Sample Collection & Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C and process within 24-48 hours.

  • Internal Standard Spiking: Spike a known volume of the water sample with an isotopic-labeled internal standard (e.g., DPG-d₁₀) to correct for matrix effects and variations in extraction efficiency.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

    • Conditioning: Condition the cartridge sequentially with methanol (B129727) and ultrapure water.

    • Loading: Pass the water sample through the conditioned cartridge. DPG and other organic compounds will be adsorbed onto the solid phase.

    • Washing: Wash the cartridge with a methanol/water solution (e.g., 5:95 v/v) to remove interfering polar compounds.

    • Elution: Elute the retained DPG from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (e.g., methanol).

  • Instrumental Analysis (LC-MS/MS):

    • System: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Separation: Inject the reconstituted sample onto a C18 analytical column for chromatographic separation.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of DPG and its internal standard.

  • Quantification: Create a matrix-matched calibration curve by spiking known concentrations of DPG into blank water samples and processing them alongside the unknown samples. Calculate the concentration of DPG in the original sample based on the ratio of the analyte peak area to the internal standard peak area.

Conclusion and Recommendations

1,3-Diphenylguanidine poses a measurable risk to aquatic ecosystems, particularly to algae and, under chronic exposure, to the reproductive health of invertebrates. The potential for DPG to transform into more toxic byproducts during water treatment highlights a need for monitoring its presence in source waters and assessing the effectiveness of treatment processes in removing both DPG and its derivatives. For professionals in drug development and chemical manufacturing, this underscores the importance of conducting thorough environmental risk assessments early in the product lifecycle to mitigate potential ecological harm. Future research should focus on the chronic toxicity of DPG to fish, the effects of its chlorinated byproducts on a wider range of aquatic organisms, and the development of effective water treatment strategies.

References

Methodological & Application

Standard protocol for Carba mix patch testing in clinical research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Carba mix is a crucial screening tool in the diagnosis of allergic contact dermatitis (ACD) caused by rubber accelerators. It is a combination of three distinct carbamate (B1207046) chemicals that are widely used in the manufacturing of both natural and synthetic rubber products, as well as in some agricultural chemicals.[1][2][3] Identifying sensitivity to these compounds is essential for patient management and for the safety assessment of new products. These application notes provide a detailed, standardized protocol for this compound patch testing in a clinical research setting, ensuring accuracy, reproducibility, and reliable data interpretation.

Composition of this compound:

The standard this compound used in patch testing consists of three sensitizing chemicals, typically at a concentration of 3.0% in petrolatum (pet).[4][5] The individual components are:

Experimental Protocols

A standardized approach to patch testing is critical to ensure the validity and comparability of results across different studies and clinical sites.[6]

1. Patient Selection and Preparation:

  • Inclusion Criteria: Subjects with a clinical history suggestive of allergic contact dermatitis, particularly those with suspected reactions to rubber-containing products.

  • Exclusion Criteria:

    • Dermatitis on the test area (typically the upper back).

    • Use of topical corticosteroids on the test area within the last week.

    • Use of systemic corticosteroids or other immunosuppressive medications.

    • Known history of severe reactions to patch testing.

    • Pregnancy or breastfeeding.

  • Patient Instructions:

    • Advise patients to avoid sun exposure on the back for at least one week prior to testing.

    • Inform patients to keep the patch test area dry until the final reading.

    • Provide a patient information leaflet detailing the procedure, potential side effects, and benefits.[6]

2. Patch Test Application:

  • Materials:

    • This compound 3.0% in petrolatum in a syringe.

    • Hypoallergenic adhesive patches with chambers (e.g., Finn Chambers®, IQ Chambers®).[7]

    • Skin marker.

  • Procedure:

    • Clean the application site (upper back) with a non-irritating cleanser and allow it to dry completely.

    • Mark the application sites with a skin marker to ensure accurate identification at the time of reading.

    • Dispense a small, consistent amount of the this compound allergen from the syringe into the designated chamber of the patch test unit. The allergen should fill the chamber without overflowing.[7]

    • Carefully apply the patch test unit to the marked area on the patient's back, ensuring good adhesion.

    • Record the date and time of application.

3. Patch Test Reading and Interpretation:

  • Reading Schedule:

    • First Reading (D2): The patches are removed after 48 hours, and the first reading is performed approximately 30 minutes to one hour after removal.[6]

    • Second Reading (D4): A second reading is conducted at 96 hours (4 days) after application. This is considered the optimal time for identifying most allergic reactions.[6]

    • Optional Third Reading (D7): A third reading at 7 days may be performed to detect delayed reactions.[6]

  • Scoring System: The International Contact Dermatitis Research Group (ICDRG) criteria are the gold standard for scoring patch test reactions.[6][8][9][10]

Data Presentation

Quantitative data from clinical research on this compound patch testing is essential for understanding sensitization patterns and the prevalence of rubber chemical allergies.

Table 1: International Contact Dermatitis Research Group (ICDRG) Patch Test Reaction Scoring System

ScoreInterpretationClinical Description
+++Extreme ReactionIntense erythema, infiltration, and coalescing vesicles
++Strong ReactionErythema, infiltration, papules, and vesicles
+Weak ReactionErythema and infiltration, possibly with papules
?+Doubtful ReactionFaint macular erythema only
-Negative ReactionNo reaction
IRIrritant ReactionVaries from erythema and dryness to necrosis

Table 2: Positivity Rates for this compound in a Large Patient Cohort (1998-2008)

Data from the North American Contact Dermatitis Group (NACDG).[1][2][11]

Total Patients TestedAllergic Reactions to this compoundPercentage of Positive Reactions
25,4351,1314.4%

Mandatory Visualization

Signaling Pathway in Allergic Contact Dermatitis (ACD):

The development of allergic contact dermatitis is a complex immunological process. The components of this compound act as haptens, which are small molecules that can penetrate the skin and bind to proteins. This complex is then recognized by the immune system, leading to a cascade of events that results in skin inflammation.

ACD_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure Site (Skin) Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein Penetration & Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake LC_Activated Activated Langerhans Cell LC->LC_Activated Processing & Maturation T_Cell_Naive Naive T-Cell LC_Activated->T_Cell_Naive Antigen Presentation LC_Activated->T_Cell_Naive T_Cell_Effector Effector T-Cell T_Cell_Naive->T_Cell_Effector Proliferation & Differentiation T_Cell_Memory Memory T-Cell T_Cell_Effector->T_Cell_Memory T_Cell_Memory_Recruit Recruited Memory T-Cell T_Cell_Effector->T_Cell_Memory_Recruit Circulation Hapten2 This compound (Hapten) Hapten2->T_Cell_Memory_Recruit Antigen Recognition Cytokines Pro-inflammatory Cytokines (e.g., IL-8) T_Cell_Memory_Recruit->Cytokines ROS Reactive Oxygen Species (ROS) T_Cell_Memory_Recruit->ROS Inflammation Clinical Inflammation (Dermatitis) Cytokines->Inflammation ROS->Inflammation

Caption: Allergic Contact Dermatitis Signaling Pathway.

Experimental Workflow for this compound Patch Testing:

A clear and logical workflow is essential for the consistent execution of the patch testing protocol in a clinical research setting.

Patch_Test_Workflow Start Start: Patient Screening & Consent Patch_Application Patch Application (Day 0) - Apply this compound patch - Record time and location Start->Patch_Application Incubation Incubation Period (48 hours) Patch_Application->Incubation First_Reading First Reading (Day 2) - Remove patch - Read after 30-60 min - Score using ICDRG Incubation->First_Reading Second_Reading Second Reading (Day 4) - Read test site - Score using ICDRG First_Reading->Second_Reading Optional_Reading Optional Reading (Day 7) - Read test site - Score using ICDRG Second_Reading->Optional_Reading Optional Data_Analysis Data Analysis & Reporting Second_Reading->Data_Analysis Optional_Reading->Data_Analysis End End of Study Data_Analysis->End

Caption: this compound Patch Testing Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carba mix is a combination of three chemical compounds: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZDBC), and Zinc Diethyldithiocarbamate (ZDEC).[1][2][3][4][5][6] These substances are commonly used as accelerators in the vulcanization of rubber and are also found in some pesticides and fungicides.[1][5] Due to their potential to cause allergic contact dermatitis and their presence in various consumer and industrial products, a reliable analytical method for their detection and quantification is essential.[2][3][6] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound components and other related carbamate (B1207046) compounds. This application note provides a detailed protocol for the analysis of carbamates using HPLC with UV or fluorescence detection.

Experimental Protocols

This section outlines the detailed methodologies for the analysis of carbamate pesticides, which are chemically related to the components of this compound. The protocols are based on established methods such as U.S. EPA Method 531.1 and other validated HPLC procedures.[7][8]

1. Sample Preparation

The sample preparation procedure is critical for accurate and reproducible results. The following is a general guideline for extracting carbamates from solid and liquid matrices.

  • Solid Samples (e.g., soil, plant tissue):

    • Weigh a representative portion of the homogenized sample (e.g., 10-20 g).

    • Extract the sample with an appropriate organic solvent such as methanol (B129727) or acetonitrile (B52724).[9][10] This can be done by shaking, sonication, or Soxhlet extraction.

    • Centrifuge or filter the extract to remove particulate matter.[9]

    • The extract may require a cleanup step to remove interfering substances. Solid-Phase Extraction (SPE) with cartridges like C18 or Florisil is a common technique.[11][12]

    • Evaporate the cleaned extract to a small volume and reconstitute it in the mobile phase for HPLC analysis.[13]

  • Liquid Samples (e.g., water):

    • For clean water samples, direct injection may be possible.[14]

    • For samples with complex matrices, a liquid-liquid extraction with a solvent like methylene (B1212753) chloride or an SPE cleanup is recommended.[15][16]

    • Adjust the pH of the sample if necessary to ensure the stability of the target analytes.

    • Concentrate the extract and reconstitute it in the mobile phase.

2. HPLC System and Conditions

The following table summarizes typical HPLC conditions for carbamate analysis.

ParameterUV Detection MethodFluorescence Detection Method (with Post-Column Derivatization)
HPLC System An HPLC system with a UV detector.An HPLC system with a post-column derivatization module and a fluorescence detector.[7][17]
Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][18]C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
Mobile Phase A gradient of acetonitrile or methanol and water.[18][19][20][21]A gradient of acetonitrile or methanol and water.[21]
Gradient Program Example: Start with a low organic phase concentration (e.g., 15% acetonitrile) and increase to a high concentration (e.g., 70%) over 20-30 minutes.[8]Example: A linear gradient from 15% to 70% acetonitrile in water over 30 minutes.[8]
Flow Rate 0.8 - 1.5 mL/min.[8]0.8 - 1.5 mL/min.[8]
Injection Volume 10 - 100 µL.[8]10 - 400 µL.[7]
Column Temperature Ambient or controlled at a specific temperature (e.g., 35-40 °C).[8]Controlled at a specific temperature (e.g., 37 °C).[8]
Detection UV detector at a wavelength between 220-280 nm.[18][20]Fluorescence detector with excitation at ~330 nm and emission at ~465 nm.[7][8]

3. Post-Column Derivatization (for Fluorescence Detection)

For enhanced sensitivity and selectivity, post-column derivatization is often employed for the analysis of N-methylcarbamates.[7][8]

  • Hydrolysis: After the analytes elute from the HPLC column, they are mixed with a strong base (e.g., NaOH) at an elevated temperature (e.g., 95-100 °C) to hydrolyze the carbamate ester linkage and form methylamine (B109427).[7][8][12]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent like 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative.[7][8][12]

  • Detection: The fluorescent derivative is detected by the fluorescence detector.

Quantitative Data

The following tables summarize quantitative data for the HPLC analysis of various carbamates.

Table 1: Retention Times and Linearity

AnalyteRetention Time (min)Linear Range (µg/L)Correlation Coefficient (r²)Reference
Aldicarb~10-150.49 - 15.0 (mg/L)> 0.9985[21][22]
Carbofuran~18-227.5 - 750.999[20][23]
Methomyl~8-12--[24]
Thiodicarb (B1682804)~8--[18]
Carbaryl~20-25--[8]
Oxamyl~7-10--[8][24]
Propoxur~16-20--[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/L)LOQ (µg/L)Reference
Aldicarb4-[12]
Carbofuran0.062-[15]
Methomyl--
Thiodicarb-0.1[25]
Carbaryl0.036-[15]
Oxamyl--
Propoxur4-[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound and related carbamates.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample (Solid or Liquid) Extraction Extraction (e.g., LLE, Sonication) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC System (Pump, Injector, Column) Concentration->HPLC PCD Post-Column Derivatization (Hydrolysis & Reaction with OPA) HPLC->PCD Optional for Fluorescence Detector Detection (UV or Fluorescence) HPLC->Detector PCD->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis of carbamates.

References

Gas chromatography-mass spectrometry (GC-MS) for identifying Carba mix residues.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Identification of Carba Mix Residues using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

"this compound" is a combination of three compounds used in the rubber vulcanization process and is a known contact allergen. The components are zinc diethyldithiocarbamate (B1195824) (ZDEC), zinc dibutyldithiocarbamate (ZDBC), and 1,3-diphenylguanidine (B1679371) (DPG).[1][2] Monitoring for the presence of these residues in pharmaceutical products, medical devices, and other materials is crucial for safety and quality control. Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the identification and quantification of these residues.[3][4] However, the analysis of dithiocarbamates like ZDEC and ZDBC by GC-MS presents challenges due to their low volatility and thermal instability, often necessitating an indirect analytical approach.[4] This application note provides a detailed protocol for the identification of this compound residues using GC-MS.

Analytical Strategy

A dual-pronged approach is recommended for the comprehensive analysis of this compound residues:

  • Indirect Analysis of Dithiocarbamates (ZDEC and ZDBC): This method involves the acid hydrolysis of ZDEC and ZDBC to form carbon disulfide (CS₂), which is a volatile compound readily analyzable by headspace GC-MS.[4][5] This is a common and reliable method for the quantification of total dithiocarbamate (B8719985) content.

  • Direct Analysis of 1,3-Diphenylguanidine (DPG): DPG is more amenable to direct analysis by GC-MS following a suitable extraction and cleanup procedure.

Quantitative Data Summary

The following table summarizes the achievable quantitative data for the analysis of this compound components and related compounds using GC-MS. It is important to note that performance characteristics can vary depending on the matrix, instrumentation, and specific method parameters.

Analyte/MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
Dithiocarbamates (as CS₂) Fruits and Vegetables0.005 µg/mL0.04 µg/mL79 - 104[6]
Dithiocarbamates (as CS₂) Spices-0.05 mg/kg75 - 98[5]
1,3-Diphenylguanidine (DPG) Drinking Water-->80[1]

Note: Data for Dithiocarbamates are based on the analysis of their common degradation product, carbon disulfide (CS₂). Data for DPG is based on a study using LC-MS/MS, but similar performance can be expected with a well-optimized GC-MS method.

Experimental Protocols

Protocol 1: Indirect Analysis of ZDEC and ZDBC via Carbon Disulfide Formation

This protocol is adapted from established methods for dithiocarbamate residue analysis in various matrices.[4][5]

1. Sample Preparation (QuEChERS-based)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation approach suitable for a wide range of matrices.[7]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is used for the hydrolysis step.

2. Acid Hydrolysis

  • Transfer a known volume of the cleaned-up extract to a headspace vial.

  • Add a solution of tin(II) chloride in hydrochloric acid to the vial. This reagent facilitates the decomposition of dithiocarbamates to CS₂.[4]

  • Immediately seal the vial.

  • Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 80°C) to allow for the complete conversion to CS₂ and to reach equilibrium between the liquid and gas phases.

3. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Injector: Headspace autosampler.

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of CS₂.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An isothermal or simple ramped program is sufficient for the analysis of the highly volatile CS₂. For example, start at 40°C, hold for 2 minutes, then ramp to 150°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions of CS₂ (e.g., m/z 76, 78).

Protocol 2: Direct Analysis of 1,3-Diphenylguanidine (DPG)

1. Sample Preparation

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a suitable extraction solvent such as acetonitrile or a mixture of hexane (B92381) and acetone.[1]

    • Sonicate or shake vigorously to ensure efficient extraction.

    • Centrifuge to separate the solid material.

  • Cleanup (if necessary):

    • The supernatant can be further cleaned using Solid-Phase Extraction (SPE) with a cartridge appropriate for the polarity of DPG (e.g., a reversed-phase C18 or a normal-phase silica (B1680970) cartridge).

    • Elute the DPG from the SPE cartridge, evaporate the solvent, and reconstitute in a small volume of a GC-compatible solvent like ethyl acetate.

2. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector. A splitless injection is recommended for trace analysis.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp is necessary to ensure good chromatographic separation. For example, start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode for initial identification based on the mass spectrum. For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode and monitor characteristic ions of DPG (e.g., m/z 211, 93, 77).[8]

Visualizations

GCMS_Workflow_Carba_Mix cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_dtc ZDEC & ZDBC Analysis cluster_dpg DPG Analysis cluster_data Data Interpretation Sample Sample Collection (e.g., Pharmaceutical Product, Medical Device) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Hydrolysis Acid Hydrolysis (Conversion to CS₂) Cleanup->Hydrolysis GCMS_DPG Direct Injection GC-MS (Full Scan/SIM Mode) Cleanup->GCMS_DPG GCMS_DTC Headspace GC-MS (SIM Mode) Hydrolysis->GCMS_DTC Data_Analysis Data Analysis (Quantification & Identification) GCMS_DTC->Data_Analysis GCMS_DPG->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound residues.

Logical_Relationship cluster_components Components cluster_analytical_approach Analytical Approach Carba_Mix This compound Residues ZDEC ZDEC (Zinc diethyldithiocarbamate) Carba_Mix->ZDEC ZDBC ZDBC (Zinc dibutyldithiocarbamate) Carba_Mix->ZDBC DPG DPG (1,3-Diphenylguanidine) Carba_Mix->DPG Indirect Indirect Analysis (via CS₂) ZDEC->Indirect ZDBC->Indirect Direct Direct Analysis DPG->Direct

Caption: Logical relationship of this compound components and their analytical approach.

References

Application Notes and Protocols for In Vitro Modeling of Carba Mix-Induced Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix, a combination of three rubber vulcanizing accelerators—1,3-diphenylguanidine (DPG), zinc dibutyldithiocarbamate (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC)—is a well-known contact allergen. Understanding the mechanisms of skin sensitization induced by this compound and its components is crucial for hazard identification and risk assessment. This document provides detailed application notes and protocols for developing and utilizing in vitro models to study this compound-induced skin sensitization, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

The presented methodologies are based on internationally recognized non-animal test methods that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization. These include the KeratinoSens™ and LuSens™ assays, which assess keratinocyte activation (Key Event 2), and the human Cell Line Activation Test (h-CLAT), which evaluates dendritic cell activation (Key Event 3).

Signaling Pathway: Keap1-Nrf2 Activation

A crucial mechanism in keratinocyte activation by skin sensitizers is the Keap1-Nrf2 signaling pathway. Electrophilic substances, such as the components of this compound, can react with cysteine residues on the sensor protein Keap1. This leads to the dissociation of the transcription factor Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This, in turn, upregulates the expression of cytoprotective genes. The KeratinoSens™ and LuSens™ assays are designed to measure the activation of this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Sensitizer (B1316253) Sensitizer (e.g., this compound components) Sensitizer->Keap1 Covalent Modification of Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activation KeratinoSens_LuSens_Workflow cluster_workflow KeratinoSens™ / LuSens™ Assay Workflow start Seed KeratinoSens™ or LuSens™ cells in 96-well plates culture Culture for 24 hours start->culture prepare_test Prepare serial dilutions of This compound components culture->prepare_test expose Expose cells to test chemicals for 48 hours prepare_test->expose viability Perform MTT assay for cytotoxicity assessment (parallel plate) expose->viability luciferase Measure luciferase activity expose->luciferase analyze Analyze data: Calculate EC1.5 and Imax viability->analyze luciferase->analyze classify Classify as sensitizer or non-sensitizer analyze->classify hCLAT_Workflow cluster_workflow h-CLAT Workflow start Culture THP-1 cells dose_range Dose-range finding assay to determine CV75 start->dose_range prepare_test Prepare serial dilutions of This compound components based on CV75 dose_range->prepare_test expose Expose cells to test chemicals for 24 hours prepare_test->expose stain Stain cells with fluorescently labeled anti-CD86 and anti-CD54 antibodies expose->stain flow Analyze by flow cytometry stain->flow analyze Analyze data: Calculate RFI, EC150, EC200 flow->analyze classify Classify as sensitizer or non-sensitizer analyze->classify

Application Notes and Protocols: Assessing the Cytotoxicity of Carba Mix on Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carba mix is a combination of three rubber sensitizing chemicals: 1% (w/w) zinc diethyldithiocarbamate (B1195824) (ZDEC), 1% (w/w) zinc dibutyldithiocarbamate (ZDBC), and 1% (w/w) 1,3-diphenylguanidine (B1679371) (DPG) in petrolatum.[1][2] It is commonly used in patch testing to screen for allergic contact dermatitis (ACD) caused by rubber chemicals.[1][2] Understanding the cytotoxic effects of this compound and its individual components on keratinocytes, the primary cell type of the epidermis, is crucial for elucidating the mechanisms of skin sensitization and irritation. These application notes provide detailed protocols for assessing the cytotoxicity of this compound on keratinocytes using established in vitro assays.

Key Concepts
  • Cytotoxicity: The quality of being toxic to cells. In this context, it refers to the ability of this compound to cause keratinocyte cell death.

  • Cell Viability: A measure of the proportion of live, healthy cells in a population. Assays like MTT measure metabolic activity to infer viability.[3]

  • Membrane Integrity: The structural and functional wholeness of the cell membrane. Loss of membrane integrity, a hallmark of necrosis, leads to the release of intracellular components. The LDH assay measures the release of lactate (B86563) dehydrogenase (LDH) to assess this.[4][5][6]

  • Apoptosis: Programmed cell death, a controlled process that is crucial for normal development and tissue homeostasis.[7] Assays like Annexin V staining can detect early apoptotic events.

Experimental Protocols

Cell Culture

Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) should be cultured under standard conditions (37°C, 5% CO2) in appropriate keratinocyte growth medium.[8]

Preparation of this compound Solutions

Due to the petrolatum base of the clinical this compound, for in vitro studies, the individual chemical components (ZDEC, ZDBC, and DPG) should be used.

  • Prepare stock solutions of ZDEC, ZDBC, and DPG in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1]

  • Create a "this compound" solution by combining the individual components in molar ratios that mimic the 1:1:1 w/w ratio used in clinical practice.[1]

  • Prepare serial dilutions of the individual components and the this compound in serum-free cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture wells is non-toxic (typically ≤ 0.1%).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[6]

  • Remove the culture medium and treat the cells with various concentrations of this compound components or the mix itself for a predetermined exposure time (e.g., 24 hours).[1] Include vehicle control (medium with DMSO) and untreated control wells.

  • After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3][9]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3][9]

  • Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9][10]

  • Incubate the plate overnight in a humidified atmosphere at 37°C.[3][9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[4][5][6] This is a marker of cell lysis and necrosis.

Protocol:

  • Seed keratinocytes in a 96-well plate as described for the MTT assay.[6]

  • Treat cells with various concentrations of this compound components or the mix for the desired time.

  • Set up the following controls on each plate[5]:

    • Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Treat cells with a lysis agent (e.g., Triton X-100) to induce 100% cell death.

    • No-Cell Control: Culture medium alone for background absorbance.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[11]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[4][11] This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[5][6]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]

Protocol:

  • Seed keratinocytes in 6-well plates and treat with this compound components or the mix for the desired duration.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability of Keratinocytes after 24-hour Exposure to this compound Components (MTT Assay)

TreatmentConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
ZDEC1085.3 ± 4.1
5062.1 ± 3.5
10041.7 ± 2.8
ZDBC1088.9 ± 4.5
5068.4 ± 3.9
10045.2 ± 3.1
DPG1095.6 ± 5.0
5089.3 ± 4.8
10080.5 ± 4.2
This compound1:1:1(Data for mix concentrations)

Table 2: Cytotoxicity in Keratinocytes after 24-hour Exposure to this compound Components (LDH Assay)

TreatmentConcentration (µM)% Cytotoxicity (Mean ± SD)
Vehicle Control-5.1 ± 1.2
ZDEC1015.8 ± 2.3
5038.2 ± 3.1
10059.9 ± 4.0
ZDBC1012.4 ± 1.9
5032.7 ± 2.8
10055.1 ± 3.7
DPG108.3 ± 1.5
5012.1 ± 1.8
10021.6 ± 2.5
This compound1:1:1(Data for mix concentrations)

Table 3: Apoptosis and Necrosis in Keratinocytes after 24-hour Exposure (Annexin V/PI Assay)

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control-95.22.11.51.2
ZDEC5058.925.310.25.6
ZDBC5065.120.89.54.6
DPG5088.45.73.12.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Data Analysis Culture Keratinocyte Culture Seed Seed Cells in Plates Culture->Seed Prepare Prepare this compound Component Solutions Treat Treat Cells with This compound Components Prepare->Treat Seed->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Necrosis) Treat->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Treat->Apoptosis Data Measure Absorbance/ Fluorescence MTT->Data LDH->Data Apoptosis->Data Analysis Calculate % Viability/ Cytotoxicity/Apoptosis Data->Analysis

Caption: Workflow for assessing this compound cytotoxicity on keratinocytes.

Potential Signaling Pathways in Keratinocyte Response

Keratinocytes can activate various signaling pathways in response to chemical stressors.[14] While specific pathways for this compound are not fully elucidated, common pathways involved in inflammation and cell death include MAPKs and NF-κB.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CarbaMix This compound Components Receptor Stress Receptors CarbaMix->Receptor Caspase Caspase Cascade CarbaMix->Caspase Induces Stress MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK->AP1 NFkB_I NF-κB-IκBα IKK->NFkB_I Phosphorylates IκBα NFkB NF-κB NFkB_I->NFkB Releases NF-κB Apoptosis Apoptosis Caspase->Apoptosis Inflammation Inflammatory Cytokines (e.g., IL-8) AP1->Inflammation NFkB->Inflammation

Caption: Potential signaling pathways activated by chemical stressors in keratinocytes.

References

Application of Carba Mix in the Synthesis of Novel Rubber Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a widely utilized accelerator system in the rubber industry, prized for its ability to significantly enhance the vulcanization process. This blend, consisting of 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZDBC), and Zinc Diethyldithiocarbamate (ZDEC), facilitates rapid cross-linking of polymer chains, leading to the development of rubber compounds with superior mechanical properties and durability.[1][2][3] While extensively used in the production of a vast array of rubber goods, from tires to gloves, the allergenic potential of this compound necessitates careful handling and consideration in formulation development.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound components in the synthesis of novel rubber compounds. Detailed experimental protocols, quantitative data on performance metrics, and a visualization of the vulcanization pathway are presented to guide researchers in leveraging this accelerator system for the development of advanced rubber materials.

Data Presentation: Performance of this compound Components in Rubber Vulcanization

The following tables summarize the quantitative effects of the individual components of this compound and their combinations on the cure characteristics and mechanical properties of various rubber compounds. The data is compiled from several studies to provide a comparative overview.

Table 1: Effect of this compound Component Accelerators on Cure Characteristics of Natural Rubber (NR)

Accelerator SystemScorch Time (ts2, min)Cure Time (t90, min)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)
Control (Sulfur only)> 60> 1205.51.2
DPG (1.5 phr)8.215.518.21.8
ZDBC (1.0 phr)2.15.822.52.1
ZDEC (1.0 phr)1.84.523.12.2
MBTS/DPG3.58.225.12.5
MBTS/ZMBT/DPG4.19.524.32.4

Data compiled from representative studies.[5][6][7] Actual values may vary based on the full formulation and processing conditions.

Table 2: Effect of this compound Component Accelerators on Mechanical Properties of Natural Rubber (NR) Vulcanizates

Accelerator SystemTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Modulus at 300% (MPa)
Control (Sulfur only)8.5750351.5
DPG (1.5 phr)22.1620556.8
ZDBC (1.0 phr)25.8580629.5
ZDEC (1.0 phr)26.55606410.2
MBTS/DPG28.35506811.5
MBTS/ZMBT/DPG27.55706610.8

Data compiled from representative studies.[5][6][7][8] Actual values may vary based on the full formulation and processing conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the compounding and testing of rubber formulations incorporating this compound components.

Protocol 1: Compounding of Natural Rubber with this compound Accelerators

Objective: To prepare a vulcanizable natural rubber compound using a combination of DPG, ZDBC, and ZDEC as the accelerator system.

Materials:

  • Natural Rubber (NR) - Standard Malaysian Rubber (SMR) 20 or equivalent

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur

  • 1,3-Diphenylguanidine (DPG)

  • Zinc Dibutyldithiocarbamate (ZDBC)

  • Zinc Diethyldithiocarbamate (ZDEC)

  • Carbon Black (N330) or other filler

  • Processing Oil (e.g., paraffinic oil)

Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Weighing balance

  • Spatulas and sample containers

Procedure:

  • Mastication: Masticate the natural rubber on the two-roll mill until a coherent band is formed. This typically takes 3-5 minutes.

  • Addition of Activators and Fillers: Add zinc oxide and stearic acid to the rubber and mill until fully dispersed. Subsequently, add the carbon black in portions, ensuring uniform incorporation after each addition. Finally, add the processing oil.

  • Incorporation of Accelerators and Sulfur: Add the pre-weighed amounts of DPG, ZDBC, and ZDEC to the rubber compound and mill until a homogenous mixture is achieved. In the final step, add the sulfur and mill for a short duration (2-3 minutes) to ensure dispersion while avoiding premature vulcanization (scorching).

  • Homogenization and Sheeting: Cut and fold the rubber sheet on the mill multiple times to ensure thorough mixing. Finally, sheet out the compounded rubber to the desired thickness and allow it to cool at room temperature for at least 24 hours before vulcanization.

Protocol 2: Determination of Cure Characteristics

Objective: To evaluate the vulcanization behavior of the compounded rubber using a rheometer.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

Procedure:

  • Place a sample of the uncured rubber compound (approximately 5 grams) into the preheated die cavity of the rheometer.

  • Close the die and start the test at a specified temperature (e.g., 150°C).

  • The instrument will measure the torque response as a function of time.

  • From the resulting rheograph, determine the following parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indicator of the stiffness or modulus of the fully cured rubber.

    • Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.

    • Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure time.

Protocol 3: Vulcanization and Mechanical Property Testing

Objective: To cure the rubber compound and evaluate its physical properties.

Equipment:

  • Hydraulic press with heated platens

  • Mold of desired dimensions

  • Tensile testing machine

  • Shore A durometer

Procedure:

  • Vulcanization: Place the sheeted rubber compound into the preheated mold and cure in the hydraulic press at a specified temperature and pressure for the optimal cure time (t90) determined from the rheometer data.

  • Sample Preparation: After vulcanization, remove the rubber sheet from the mold and allow it to cool. Cut dumbbell-shaped specimens for tensile testing according to ASTM D412 standards.

  • Tensile Testing: Conduct tensile tests on the specimens to determine:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The maximum strain at which the material breaks.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

  • Hardness Testing: Measure the hardness of the vulcanized rubber sheet using a Shore A durometer according to ASTM D2240.

Mandatory Visualization: Diagrams

The following diagrams illustrate the vulcanization workflow and the proposed chemical pathway involving this compound components.

experimental_workflow cluster_compounding Rubber Compounding cluster_testing Characterization Mastication Mastication of Natural Rubber Add_Activators Addition of ZnO & Stearic Acid Mastication->Add_Activators Add_Filler Addition of Carbon Black & Oil Add_Activators->Add_Filler Add_Accelerators Addition of DPG, ZDBC, ZDEC Add_Filler->Add_Accelerators Add_Sulfur Addition of Sulfur Add_Accelerators->Add_Sulfur Cure_Analysis Cure Characteristics (Rheometry) Add_Sulfur->Cure_Analysis Vulcanization Vulcanization (Press Curing) Cure_Analysis->Vulcanization Mechanical_Testing Mechanical Property Testing Vulcanization->Mechanical_Testing

Experimental workflow for rubber compounding and testing.

vulcanization_pathway cluster_activation Accelerator Activation cluster_crosslinking Cross-linking ZDEC_ZDBC Zinc Dithiocarbamates (ZDEC, ZDBC) Active_Complex Active Accelerator-Sulfur Complex ZDEC_ZDBC->Active_Complex DPG Diphenylguanidine (DPG) DPG->Active_Complex ZnO_SA ZnO + Stearic Acid ZnO_SA->Active_Complex Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent Rubber_Polymer Rubber Polymer Chains Rubber_Polymer->Sulfurating_Agent Crosslink_Precursors Crosslink Precursors Sulfurating_Agent->Crosslink_Precursors Vulcanized_Network Vulcanized Rubber Network (Cross-linked) Crosslink_Precursors->Vulcanized_Network

Proposed vulcanization pathway with this compound components.

References

Application Notes and Protocols: Exploring the Catalytic Potential of Carba Mix Components in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a standardized mixture of three compounds used in dermatology for allergy patch testing to diagnose contact dermatitis, primarily from rubber accelerators. The components are zinc diethyldithiocarbamate (B1195824) (ZDEC), zinc dibutyldithiocarbamate (ZDBC), and 1,3-diphenylguanidine (B1679371) (DPG). While the primary application of these compounds is in the vulcanization of rubber and allergy diagnostics, their chemical functionalities suggest potential, albeit largely unexplored, applications as catalysts in organic synthesis.

This document provides an overview of the known and potential catalytic activities of the chemical classes to which the this compound components belong: zinc dithiocarbamates and guanidines. While direct catalytic use of "this compound" itself is not established, these notes offer insights into how its individual components' parent structures can be leveraged in synthetic organic chemistry.

Part 1: Zinc Dithiocarbamates as Catalysts in Polymer Synthesis

Zinc dithiocarbamates, such as ZDEC and ZDBC, are traditionally known as highly efficient accelerators for rubber vulcanization.[1] More recently, their catalytic potential in other polymerization reactions has been recognized, offering a less toxic alternative to commonly used organotin catalysts.[2]

Application Note: Zinc Diethyldithiocarbamate (ZDEC) in Polyurethane Synthesis

Zinc diethyldithiocarbamate has been demonstrated as an effective catalyst for the synthesis of polyurethanes.[2] It shows exceptional catalytic performance, leading to high molecular weight polymers and is tolerant of various organic solvents.[2] This application is particularly relevant for the synthesis of biomedical polyurethanes, where low catalyst toxicity is crucial.[2]

Data Presentation: Polyurethane Synthesis Catalyzed by ZDEC and Other Catalysts

CatalystYield (%)[3]Mn (kDa)[3]Đ (Mw/Mn)[3]
ZDTC (ZDEC) 91 38.5 1.6
Zn(acac)₂315.21.4
Zn(neodecanoate)₂244.81.5
DBTL (Dibutyltin dilaurate)9545.11.7
Bismuth Neodecanoate8835.41.6
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)9342.31.7

Mn: Number-average molecular weight; Đ: Dispersity. Conditions: Poly(ethylene glycol) and poly(propylene glycol) with hexamethylene diisocyanate in toluene (B28343) at 110°C for 24h.

Experimental Protocol: Polyurethane Synthesis Catalyzed by ZDEC[3]

Materials:

  • Poly(ethylene glycol) (PEG, Mn = 2050 g/mol )

  • Poly(propylene glycol) (PPG, Mn = 2000 g/mol )

  • Hexamethylene diisocyanate (HMDI)

  • Zinc diethyldithiocarbamate (ZDEC/ZDTC)

  • Anhydrous Toluene

Procedure:

  • A mixture of PEG (3.33 g) and PPG (1.67 g) is dried by azeotropic distillation with anhydrous toluene (2 x 20 mL).

  • After complete solvent removal under vacuum at 110°C for 1 hour, the polymer mixture is redissolved in anhydrous toluene (30 mL) at 110°C.

  • To this solution, ZDEC catalyst is added (0.0067 mol equivalents with respect to the total hydroxyl groups).

  • HMDI (0.40 mL) is then added portion-wise to maintain a 1:1 isocyanate-to-hydroxyl molar ratio.

  • The reaction mixture is stirred at 110°C for 24 hours under an inert atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the polymer is precipitated by pouring the solution into vigorously stirred, cold n-hexane.

  • The precipitated polymer is collected by filtration and dried. For purification, the polymer is dissolved in water and dialyzed for 3 days (MWCO 3500 Da), followed by freeze-drying to obtain the pure polyurethane.

Catalytic Workflow: ZDEC in Polyurethane Formation

The proposed mechanism for ZDEC-catalyzed urethane (B1682113) bond formation involves the coordination of the isocyanate to the zinc center, which enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol.

ZDEC_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product R_NCO Isocyanate (R-N=C=O) Coordination Coordination of Isocyanate to Zinc R_NCO->Coordination R_OH Alcohol (R'-OH) Attack Nucleophilic Attack by Alcohol R_OH->Attack ZDEC ZDEC Catalyst ZDEC->Coordination Coordination->Attack Activated Complex Formation Urethane Formation & Catalyst Regeneration Attack->Formation Formation->ZDEC Regeneration Urethane Polyurethane Formation->Urethane Guanidine_Catalysis cluster_cycle Bifunctional Catalytic Cycle cluster_reactants Reactants cluster_product Product Cat_NuH Guanidine (Cat) + Pronucleophile (Nu-H) CatH_Nu Guanidinium-Nucleophile Ion Pair ([Cat-H]+[Nu]-) Cat_NuH->CatH_Nu Deprotonation Transition_State Ternary Transition State ([Cat-H]+[Nu]-[E]) CatH_Nu->Transition_State H-Bond Activation of Electrophile Product_Complex Guanidinium-Product Complex ([Cat-H]+[Nu-E]-) Transition_State->Product_Complex C-C Bond Formation Product_Complex->Cat_NuH Proton Transfer & Catalyst Regeneration Product Product (Nu-E) Product_Complex->Product NuH Pronucleophile NuH->Cat_NuH E Electrophile E->Transition_State

References

Detecting Carbamazepine and Its Metabolites in Environmental Waters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamazepine (B1668303) (CBZ), a widely used anti-epileptic drug, is frequently detected in various environmental water bodies due to its high consumption and persistence during wastewater treatment.[1][2] Its presence, along with its metabolites and transformation products, raises concerns about potential ecological impacts and the effectiveness of water purification processes. This application note provides a detailed protocol for the simultaneous determination of carbamazepine and its major metabolites in environmental aqueous samples, including wastewater and surface water. The described method utilizes Solid-Phase Extraction (SPE) for sample concentration and clean-up, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][3]

This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a robust methodology for quantifying these emerging contaminants.

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are crucial for accurate analysis.

  • Sample Collection: Collect aqueous samples (e.g., sewage treatment plant influent and effluent, surface water) in clean amber glass bottles to prevent photodegradation.

  • Filtration: Upon arrival at the laboratory, filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[4]

  • Internal Standard Spiking: Add a constant concentration of an appropriate internal standard, such as dihydrocarbamazepine, to all samples, calibration standards, and blanks to correct for variations in extraction efficiency and instrument response.

Solid-Phase Extraction (SPE)

SPE is employed to concentrate the analytes of interest and remove potential matrix interferences.

  • Materials:

    • Oasis HLB SPE cartridges (or equivalent)

    • SPE vacuum manifold

    • Methanol (B129727) (HPLC grade)

    • Acetone (HPLC grade)

    • HPLC-grade water

    • 0.1% Trifluoroacetic acid (TFA) in methanol

  • Protocol:

    • Cartridge Conditioning: Precondition the SPE cartridges sequentially with 6 mL of acetone, 6 mL of methanol, and 6 mL of HPLC-grade water (pH 7.0).[1]

    • Sample Loading: Pass the filtered water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.[1][4]

    • Cartridge Rinsing: After sample loading, rinse the sample bottle with 10 mL of HPLC-grade water (pH 7.0) and pass the rinse through the cartridge.

    • Drying: Dry the cartridge under vacuum for 1 minute.[1]

    • Elution: Elute the retained analytes with two portions of methanol. For a broader range of pharmaceuticals, a mixture of 6 mL of methanol followed by 4 mL of 0.1% TFA in methanol can be used.[1][4]

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentrated and cleaned-up samples are analyzed by LC-MS/MS for the quantification of carbamazepine and its metabolites.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Acetonitrile/methanol (2:3, v/v).[5]

    • Mobile Phase B: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (pH 4.0).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Gradient: A gradient elution program should be optimized to achieve good separation of the target analytes. An example gradient is holding at 45% A for 6 minutes, increasing linearly to 100% A in 1 minute, holding for 2 minutes, and then returning to initial conditions.[5]

    • Injection Volume: 20 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis. The specific precursor and product ion transitions for each analyte need to be optimized.

    • Source Parameters: Optimize source temperature, desolvation temperature, gas flows (nebulizing and drying gas), and capillary voltage. For example, source and desolvation temperatures can be set to 100 °C and 350 °C, respectively.[6]

Data Presentation

The performance of the analytical method is summarized in the following tables. The data represents typical values obtained from published studies and should be validated in the user's laboratory.

Table 1: Target Analytes and Common Metabolites

CompoundAbbreviationType
CarbamazepineCBZParent Drug
10,11-Dihydro-10,11-epoxycarbamazepineCBZ-EPMetabolite
10,11-Dihydro-10,11-dihydroxycarbamazepineCBZ-DiOHMetabolite
2-HydroxycarbamazepineCBZ-2OHMetabolite
3-HydroxycarbamazepineCBZ-3OHMetabolite
10,11-Dihydro-10-hydroxycarbamazepineCBZ-10OHMetabolite

Table 2: Method Performance Data

AnalyteMatrixRecovery (%)Instrumental Detection Limit (pg)
CBZ &Surface Water95.7 - 102.9%0.8 - 4.8
MetabolitesSTP Effluent90.6 - 103.5%0.8 - 4.8
STP Influent83.6 - 102.2%0.8 - 4.8

STP: Sewage Treatment Plant. Data sourced from multiple studies.[1][3][6]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of carbamazepine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Aqueous Environmental Sample) Filtration 2. Filtration (0.7 µm Glass Fiber Filter) SampleCollection->Filtration Spiking 3. Internal Standard Spiking Filtration->Spiking Conditioning 4. Cartridge Conditioning (Methanol, Water) Loading 5. Sample Loading Spiking->Loading Conditioning->Loading Washing 6. Cartridge Washing Loading->Washing Elution 7. Analyte Elution (Methanol) Washing->Elution Evaporation 8. Evaporation & Reconstitution Elution->Evaporation LCMS 9. LC-MS/MS Analysis Evaporation->LCMS Data 10. Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of Carbamazepine.

carbamazepine_pathway cluster_metabolites Major Metabolites CBZ Carbamazepine (CBZ) CBZEP Carbamazepine-10,11-epoxide (CBZ-EP) CBZ->CBZEP Epoxidation CBZ2OH 2-Hydroxycarbamazepine (CBZ-2OH) CBZ->CBZ2OH Hydroxylation CBZ3OH 3-Hydroxycarbamazepine (CBZ-3OH) CBZ->CBZ3OH Hydroxylation CBZDiOH 10,11-Dihydro-10,11-dihydroxy- carbamazepine (CBZ-DiOH) CBZEP->CBZDiOH Hydrolysis CBZ10OH 10-Hydroxy-10,11-dihydro- carbamazepine (CBZ-10OH) CBZEP->CBZ10OH Reduction

Caption: Simplified metabolic pathway of Carbamazepine.

Conclusion

The presented SPE-LC-MS/MS method provides a reliable and sensitive approach for the simultaneous determination of carbamazepine and its major metabolites in environmental water samples.[1][3] The high recovery and low detection limits make it suitable for monitoring the fate and transport of these contaminants in the aquatic environment. This protocol offers a solid foundation for laboratories involved in environmental analysis and pharmaceutical research to assess the impact of carbamazepine pollution. It is important to note that matrix effects can vary between different sample types, and therefore, thorough method validation is essential for each specific application.[1][3]

References

Application Notes and Protocols for the Mutagenicity Assessment of Carba Mix Using the Bacterial Reverse Mutation (Ames) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted short-term genotoxicity assay for the identification of substances that can induce gene mutations.[1][2] This application note provides a detailed protocol for conducting the Ames test to evaluate the mutagenic potential of Carba mix, a mixture of three chemicals: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZDBC), and Zinc Diethyldithiocarbamate (ZDEC).[3][4] These components are frequently used as accelerators in the rubber industry and in the formulation of certain pesticides.[3][4] Given their widespread use, a thorough evaluation of their genotoxic potential is crucial for risk assessment.

This protocol is based on the Organization for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 471, "Bacterial Reverse Mutation Test".[5][6][7] The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli).[8][9] The principle of the test is to detect mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium lacking the essential amino acid.[8][9] The test is performed with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.[5]

Materials and Methods

Bacterial Strains

A set of at least five tester strains should be used to cover the detection of both base-pair substitution and frameshift mutations.[5] The recommended strains are:

  • Salmonella typhimurium

    • TA98 (frameshift)

    • TA100 (base-pair substitution)

    • TA1535 (base-pair substitution)

    • TA1537 (frameshift)

  • Escherichia coli

    • WP2 uvrA (pKM101) (base-pair substitution) or TA102 (S. typhimurium) for detecting cross-linking agents.

Reagents and Media
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile, analytical grade)

  • Positive controls (without S9): Sodium azide (B81097) (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537), Mitomycin C (for WP2 uvrA/TA102)

  • Positive controls (with S9): 2-Aminoanthracene or Benzo[a]pyrene for all strains

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone induced rat liver) and co-factors (NADP, Glucose-6-phosphate)

  • Vogel-Bonner Medium E (50X)

  • Glucose solution (40%)

  • Minimal Glucose Agar (B569324) plates

  • Top agar (containing a limited amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for E. coli)

  • Nutrient broth

Preparation of Test Substance

This compound should be dissolved in sterile DMSO.[10] A stock solution is prepared and then serially diluted to obtain the desired test concentrations. The final concentration of DMSO in the test mixture should not exceed 100 µL/plate and should be non-toxic to the bacteria.

Experimental Protocols

Preliminary Cytotoxicity Assay (Range-Finding Test)

Before the main mutagenicity assay, a preliminary cytotoxicity test is essential to determine the appropriate concentration range of this compound.

  • Prepare a range of this compound concentrations in DMSO.

  • Use one or two tester strains (e.g., TA100 and TA98) for this preliminary test.

  • Perform the plate incorporation method as described in the main assay, using a wide range of concentrations.

  • Incubate the plates at 37°C for 48-72 hours.

  • Assess cytotoxicity by observing a reduction in the number of revertant colonies or a thinning of the background bacterial lawn compared to the solvent control.

  • Select at least five concentrations for the main experiment, with the highest concentration showing some evidence of toxicity or up to a maximum of 5 mg/plate for non-toxic substances.[6][7]

Main Mutagenicity Assay (Plate Incorporation Method)
  • Prepare fresh overnight cultures of each bacterial tester strain in nutrient broth.

  • For each strain and concentration (including negative and positive controls), prepare triplicate plates.

  • To sterile tubes, add the following in order:

    • 2.0 mL of molten top agar (kept at 45°C)

    • 0.1 mL of the overnight bacterial culture

    • 0.1 mL of the this compound dilution or control solution

    • 0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of sterile phosphate (B84403) buffer (for non-activation plates)

  • Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

  • After incubation, count the number of revertant colonies on each plate.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Analysis Strain_Prep Bacterial Strain Overnight Culture Mix_Components Mix: Top Agar + Bacteria + this compound/Control + S9/Buffer Strain_Prep->Mix_Components Carba_Prep This compound Stock Solution in DMSO Carba_Prep->Mix_Components S9_Prep S9 Mix Preparation S9_Prep->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data

Caption: Workflow for the Ames test of this compound.

Data Presentation and Interpretation

The number of revertant colonies per plate should be recorded for each concentration of this compound, as well as for the negative (solvent) and positive controls. The data should be presented in tabular format, showing the mean number of revertants and the standard deviation for each condition.

A positive result is defined as a concentration-related increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the mean of the solvent control for most strains (a higher fold increase may be considered for strains with low spontaneous reversion rates).

Table 1: Example Data from Preliminary Cytotoxicity Assay with S. typhimurium TA100
This compound Conc. (µ g/plate )Mean Revertant Colonies ± SDBackground Lawn Observation
0 (DMSO Control)125 ± 12Normal
10130 ± 15Normal
50145 ± 18Normal
100160 ± 20Normal
500110 ± 14Slight Thinning
100075 ± 9Significant Thinning
500020 ± 5Very Thin/Absent
Table 2: Example Mutagenicity Data for this compound with S. typhimurium TA98 (-S9)
This compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlMutagenicity Assessment
0 (DMSO Control)35 ± 6-Negative
1040 ± 51.1Negative
5055 ± 81.6Negative
10075 ± 102.1Equivocal
250110 ± 143.1Positive
50095 ± 122.7Positive (with toxicity)
Positive Control (2-NF)450 ± 3512.9Positive
Table 3: Example Mutagenicity Data for this compound with S. typhimurium TA100 (+S9)
This compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlMutagenicity Assessment
0 (DMSO Control)130 ± 15-Negative
10145 ± 181.1Negative
50200 ± 221.5Negative
100280 ± 302.2Positive
250450 ± 423.5Positive
500380 ± 352.9Positive (with toxicity)
Positive Control (2-AA)850 ± 706.5Positive

Signaling Pathway and Logical Relationships

The Ames test is based on the principle of reverse mutation, where a chemical mutagen can cause a secondary mutation in the bacterial DNA that restores the function of a gene required for amino acid synthesis.

Ames_Test_Principle cluster_bacteria Bacterial Cell cluster_environment Environment Auxotrophic Auxotrophic Bacterium (his-) Prototrophic Prototrophic Bacterium (his+) Auxotrophic->Prototrophic Reversion Minimal_Media Minimal Media (lacks histidine) Auxotrophic->Minimal_Media Cannot Grow on Prototrophic->Minimal_Media Mutagen This compound (Potential Mutagen) Mutagen->Auxotrophic Induces Reverse Mutation

References

Application Notes and Protocols for Lymphocyte Transformation Test (LTT) in Carba Mix Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a combination of rubber accelerators known to cause Type IV hypersensitivity reactions, leading to allergic contact dermatitis. The Lymphocyte Transformation Test (LTT) is a valuable in vitro diagnostic tool for assessing T-cell mediated allergic responses to various substances, including the components of this compound.[1] This document provides detailed application notes and protocols for performing an LTT for this compound allergy, intended for use in research and drug development settings.

This compound typically contains three main components:

The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an allergen. A positive LTT result indicates the presence of allergen-specific memory T-cells in the patient's blood, suggesting sensitization.[2]

Data Presentation

The primary quantitative measure in an LTT is the Stimulation Index (SI), which is the ratio of lymphocyte proliferation in the presence of an allergen to the proliferation in the absence of the allergen (negative control).[3] The interpretation of SI values is crucial for diagnosing sensitization.

Stimulation Index (SI)Interpretation
< 2.0Negative (No sensitization detected)
2.0 - 3.0Borderline (Results are inconclusive and may require re-testing or further investigation)
> 3.0Positive (Indicates the presence of allergen-specific memory T-cells)

Note: These are generally accepted interpretation guidelines. Laboratories should establish their own reference ranges based on their specific protocols and patient populations.

While specific SI values for this compound allergy are not extensively reported in readily available literature, the general principles of LTT interpretation apply. For other haptens, such as nickel, SI values in sensitized individuals can range from just above the positive threshold to significantly higher values.

In addition to the proliferation assay, measuring cytokine release from the cultured PBMCs can enhance the sensitivity and provide more detailed information about the nature of the immune response.[4] Key cytokines to measure include Interleukin-5 (IL-5) and Interferon-gamma (IFN-γ).

CytokineAssociated T-helper Cell SubsetImplication in Allergic Response
IFN-γTh1Pro-inflammatory response
IL-5Th2Eosinophil activation, characteristic of allergic inflammation

Experimental Protocols

I. Lymphocyte Transformation Test (LTT) Protocol

This protocol outlines the steps for performing a 3H-thymidine-based LTT.

Materials:

  • Heparinized venous blood from the patient

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound components (DPG, ZDEC, ZDBC) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.

  • Phytohemagglutinin (PHA) as a positive control

  • 3H-thymidine

  • 96-well round-bottom cell culture plates

  • Liquid scintillation counter

Methodology:

  • PBMC Isolation:

    • Dilute heparinized blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the mononuclear cell layer (buffy coat) and transfer to a new centrifuge tube.

    • Wash the cells twice with PBS by centrifugation at 200 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Cell Culture and Stimulation:

    • Adjust the cell concentration to 2 x 106 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.

    • Prepare working solutions of the individual this compound components. A range of concentrations should be tested to determine the optimal non-toxic stimulatory concentration. A suggested starting range, based on in vitro studies with other cell types, is 0.1 µM to 10 µM. It is crucial to perform a dose-response experiment to identify the optimal concentration for each component.

    • Add 100 µL of the diluted this compound components to the respective wells in triplicate.

    • For the negative control, add 100 µL of culture medium with the same final concentration of the solvent used for the allergens.

    • For the positive control, add 100 µL of PHA solution (e.g., 5 µg/mL final concentration).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.[3]

  • Measurement of Lymphocyte Proliferation:

    • On day 5 of culture, add 1 µCi of 3H-thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

  • Calculation of Stimulation Index (SI):

    • Calculate the mean CPM for each set of triplicates.

    • SI = (Mean CPM of allergen-stimulated wells) / (Mean CPM of negative control wells)

II. Cytokine Release Assay Protocol

This protocol describes the measurement of cytokines from the supernatant of the LTT culture.

Materials:

  • Supernatants from the LTT cell cultures (collected before the addition of 3H-thymidine)

  • Enzyme-linked immunosorbent assay (ELISA) kits or Cytometric Bead Array (CBA) kits for IFN-γ and IL-5

  • Microplate reader or flow cytometer

Methodology:

  • Supernatant Collection:

    • On day 5 of the LTT culture, before adding 3H-thymidine, centrifuge the 96-well plate at 300 x g for 10 minutes.

    • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement:

    • Perform the ELISA or CBA according to the manufacturer's instructions.

    • Briefly, for an ELISA, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

    • For a CBA, the supernatants are incubated with a mixture of beads, each coated with a capture antibody for a specific cytokine, followed by a fluorescently labeled detection antibody. The fluorescence is then measured using a flow cytometer.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the supernatants based on the standard curve.

    • A significant increase in the concentration of a cytokine in the allergen-stimulated wells compared to the negative control indicates a positive response.

Visualizations

Experimental Workflow for LTT

LTT_Workflow cluster_preparation Sample Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Blood Patient Blood Sample (Heparinized) Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Plating Cell Plating (2x10^5 cells/well) Isolation->Plating Stimulation Addition of Antigens - this compound Components - Positive Control (PHA) - Negative Control Plating->Stimulation Incubation5 5-Day Incubation (37°C, 5% CO2) Stimulation->Incubation5 Thymidine Add 3H-Thymidine Incubation5->Thymidine Cytokine Cytokine Assay (Supernatant) Incubation5->Cytokine Incubation24 18-24h Incubation Thymidine->Incubation24 Harvest Cell Harvesting Incubation24->Harvest Counting Scintillation Counting Harvest->Counting SI Calculate Stimulation Index (SI) Counting->SI

Caption: Workflow of the Lymphocyte Transformation Test for this compound Allergy.

Signaling Pathway of Hapten-Specific T-Cell Activation

Hapten_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell Hapten This compound (Hapten) Protein Self-Protein Hapten->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Processing Antigen Processing HaptenProtein->Processing pMHC Peptide-MHC Complex Processing->pMHC MHC MHC-II TCR T-Cell Receptor (TCR) pMHC->TCR Binding Signal1 Signal 1: Antigen Recognition TCR->Signal1 CD4 CD4 CD4->Signal1 CD28 CD28 Signal2 Signal 2: Co-stimulation CD28->Signal2 Activation T-Cell Activation Signal1->Activation Signal2->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Release (IFN-γ, IL-5) Activation->Cytokines B7 B7 B7->CD28 Binding

Caption: Hapten-mediated T-cell activation signaling pathway.

References

Application Note: Extraction and Quantification of Carba Mix from Rubber Gloves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a combination of chemicals, primarily diphenylguanidine, zinc dibutyldithiocarbamate (ZDEC), and zinc dibutyldithiocarbamate (ZDBC), used as accelerators in the vulcanization process of rubber products, including medical and industrial gloves.[1][2][3][4][5] Residual amounts of these carbamates can leach from the gloves and cause allergic contact dermatitis in sensitized individuals.[6][7][8] Furthermore, some dithiocarbamates have raised concerns regarding their potential genotoxicity.[9] Therefore, the accurate extraction and quantification of this compound components from rubber gloves are crucial for quality control, risk assessment, and the development of safer alternative materials.[9][10] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from rubber glove samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of this compound. Optimization may be required depending on the specific glove material and analytical instrumentation.

1. Materials and Reagents

  • Rubber glove samples: Cut into small pieces (approx. 1 cm x 1 cm).[11][12]

  • Acetonitrile (B52724) (ACN): HPLC grade.[11][13]

  • Water: Deionized or HPLC grade.

  • This compound analytical standards: (1,3-Diphenylguanidine, Zinc diethyldithiocarbamate (B1195824), Zinc dibutyldithiocarbamate).

  • Methanol (MeOH): HPLC grade.

  • 0.45 µm Syringe filters.

  • HPLC vials.

  • Glass extraction vessels with screw caps.

  • Orbital shaker.

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm). [11]

2. Sample Preparation and Extraction

  • Accurately weigh approximately 1.0 g of the cut rubber glove pieces and place them into a glass extraction vessel.

  • Add a known volume of acetonitrile (e.g., 20 mL) to the vessel. The solvent-to-sample ratio may need to be optimized.[11]

  • Securely cap the vessel and place it on an orbital shaker.

  • Extract the sample for 4 hours at room temperature with continuous agitation.[11] Studies have shown that over 95% of accelerators can be extracted within this timeframe.[11]

  • After extraction, carefully decant the acetonitrile extract.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[11]

3. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[11]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 100% over a set period.[11][14]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.[11]

    • UV Detection Wavelength: 220 nm is a suitable wavelength for detecting carbamates.[14] Other wavelengths such as 260 nm may also be used.[11]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).[14]

  • Calibration:

    • Prepare a series of standard solutions of the this compound components in acetonitrile at known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantification:

    • Inject the filtered sample extract into the HPLC system.

    • Identify the peaks corresponding to the this compound components based on their retention times compared to the standards.

    • Quantify the concentration of each component in the extract using the calibration curve.

    • Calculate the amount of each this compound component in the original glove sample, typically expressed in mg/g or µg/g.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound components found in various types of rubber gloves, as reported in the literature.

Glove TypeCarbamate ComponentConcentration Range (mg/g)Analytical MethodReference
LatexZinc diethyldithiocarbamate (ZDEC)Not detectable - 5.17HPLC[11]
LatexZinc dibutyldithiocarbamate (ZDBC)Not detectable - 4.59HPLC[11]
NitrileZinc diethyldithiocarbamate (ZDEC)0.070 - 3.5HPLC[15]
NitrileZinc dibutyldithiocarbamate (ZDBC)0.9 - 1.1HPLC[15]
Surgical GlovesZinc diethyldithiocarbamate (ZDEC)0.873 - 2.616HPLC[13]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result glove Rubber Glove Sample cut_glove Cut into Small Pieces glove->cut_glove weigh_glove Weigh Sample cut_glove->weigh_glove add_solvent Add Acetonitrile weigh_glove->add_solvent shake Agitate on Shaker add_solvent->shake decant Decant Extract shake->decant filter_extract Filter Extract (0.45 µm) decant->filter_extract hplc_analysis HPLC-UV Analysis filter_extract->hplc_analysis quantification Quantification hplc_analysis->quantification report Report Concentration (mg/g) quantification->report

Caption: Experimental workflow for the extraction and quantification of this compound from rubber gloves.

References

Application Notes and Protocols for Studying the Dermal Absorption of Carba Mix Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a combination of three rubber vulcanization accelerators: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2][3] It is commonly used in patch testing to screen for allergic contact dermatitis to rubber chemicals.[2][3] Understanding the dermal absorption of this compound and its individual components is crucial for assessing the risk associated with occupational and consumer exposure to rubber products. Animal models are valuable tools for investigating the percutaneous penetration and systemic bioavailability of these substances. These studies are essential for toxicological risk assessment and the development of safer products.[4]

This document provides detailed application notes and protocols for conducting dermal absorption studies of this compound and its components using various animal models. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Data Presentation: Dermal Absorption of this compound Components

Table 1: In Vivo Dermal Absorption of 1,3-Diphenylguanidine (DPG) in Rats

ParameterValueSpeciesStudy DurationReference
Total Penetration10% of applied doseSprague-Dawley Rat5 days[1][2]
Dermal Absorption Rate Constant (k_a)0.021 ± 0.002 d⁻¹Sprague-Dawley Rat5 days[1][2]
Absorption Half-life (t½)33.6 daysSprague-Dawley Rat5 days[1][2]

Table 2: In Vitro Recovery of Zinc Diethyldithiocarbamate (ZDEC) from Porcine Skin Model

ParameterValueAnimal ModelStudy MethodReference
Recovery from Franz Diffusion Cell33.2% of applied dosePorcine Ear SkinFranz Diffusion Cell[3]

Note: This value represents the total recovery of the substance from the experimental apparatus and does not directly quantify the amount absorbed into or through the skin.

Table 3: Dermal Absorption Data for Zinc Dibutyldithiocarbamate (ZDBC)

ParameterValueAnimal ModelStudy MethodReference
Quantitative DataNot available in cited literature---

Note: While ZDBC is a known skin sensitizer, specific quantitative dermal absorption data from animal models were not identified in the reviewed literature.

Experimental Protocols

Detailed methodologies for conducting in vivo and in vitro dermal absorption studies are provided below. These protocols are based on OECD Test Guidelines 427 (In Vivo) and 428 (In Vitro).[1][5]

Protocol 1: In Vivo Dermal Absorption Study (Based on OECD TG 427)

This protocol is suitable for determining the percutaneous absorption of the individual components of this compound in rats.[1]

1. Test Animals:

  • Species: Rat (e.g., Sprague-Dawley).[1] The rat is a commonly used species for this type of study.[1]

  • Sex: Typically, one sex (female is often preferred) is used.

  • Number of animals: A minimum of four animals per dose group per time point.[1]

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days prior to the study.

2. Test Substance Preparation:

  • The test substance (DPG, ZDEC, or ZDBC) should be radiolabeled (e.g., with ¹⁴C) to facilitate detection and quantification.[1]

  • The substance is incorporated into a suitable vehicle, which should be non-irritating to the skin and mimic potential human exposure scenarios (e.g., petrolatum for patch test conditions).

3. Experimental Procedure:

  • Dose Application:

    • Approximately 24 hours before treatment, the fur on the dorsal trunk of the rats is clipped.

    • A defined area of the skin (e.g., 10 cm²) is selected for application.

    • A known quantity of the test substance formulation is applied uniformly to the test site. The dose should be relevant to human exposure levels.[1]

  • Exposure:

    • The application site is protected with a non-occlusive dressing to prevent ingestion of the test substance.

    • The exposure duration should be defined based on the study objectives (e.g., 6, 24, 48 hours).[1]

  • Sample Collection:

    • Urine and feces are collected at regular intervals throughout the study.

    • At the end of the exposure period, the animals are euthanized.

    • Blood is collected via cardiac puncture.

    • The application site is washed with a suitable solvent to remove unabsorbed test substance.

    • The treated skin, carcass, and major organs are collected for analysis.

  • Analysis:

    • The amount of radioactivity in all collected samples (urine, feces, blood, skin wash, treated skin, carcass, and organs) is determined by liquid scintillation counting.

  • Data Calculation:

    • Dermal absorption is calculated as the sum of the radioactivity in the urine, feces, expired air (if volatile), carcass, and tissues, excluding the treated skin at the application site.

Protocol 2: In Vitro Dermal Absorption Study using Franz Diffusion Cells (Based on OECD TG 428)

This protocol is suitable for assessing the percutaneous penetration of the individual components of this compound using excised animal skin.[5] Porcine or rat skin are commonly used models.[3][6]

1. Skin Preparation:

  • Source: Freshly excised skin from a suitable animal model (e.g., pig ear skin, rat dorsal skin).

  • Preparation: The skin is carefully cleaned of any subcutaneous fat and connective tissue. The skin thickness should be uniform.

  • Integrity Testing: The integrity of the skin barrier should be assessed before the experiment (e.g., by measuring transepidermal water loss or electrical resistance).

2. Franz Diffusion Cell Assembly:

  • The excised skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C) and continuously stirred.[5]

3. Experimental Procedure:

  • Dose Application:

    • A known amount of the radiolabeled test substance formulation is applied to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed receptor fluid.

  • Termination:

    • At the end of the experiment, the skin surface is washed to remove any unabsorbed test substance.

    • The skin is dismounted and can be separated into the stratum corneum, epidermis, and dermis using appropriate techniques (e.g., heat separation, tape stripping).

  • Analysis:

    • The amount of radioactivity in the receptor fluid samples, skin wash, and different skin layers is quantified.

  • Data Calculation:

    • The cumulative amount of the test substance that has permeated the skin at each time point is calculated.

    • The flux (rate of penetration per unit area) can be determined from the steady-state portion of the cumulative penetration curve.

Visualizations

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Analysis & Data AnimalSelection Select Animal Model (e.g., Rat) Acclimatization Acclimatize Animals (min. 5 days) AnimalSelection->Acclimatization Clipping Clip Fur on Dorsal Area (24h prior to dosing) Acclimatization->Clipping DoseApp Apply Radiolabeled This compound Component Clipping->DoseApp Exposure Protect Application Site (Non-occlusive dressing) DoseApp->Exposure SampleCollection Collect Urine, Feces, Blood, and Tissues Exposure->SampleCollection Quantification Quantify Radioactivity (Liquid Scintillation) SampleCollection->Quantification Calculation Calculate Dermal Absorption (%) Quantification->Calculation

Caption: In Vivo Dermal Absorption Workflow.

G cluster_prep Skin Preparation cluster_exp Franz Cell Experiment cluster_analysis Analysis & Data SkinSource Excise Animal Skin (e.g., Porcine Ear) SkinPrep Prepare Skin Sections (Uniform thickness) SkinSource->SkinPrep IntegrityTest Test Skin Barrier Integrity SkinPrep->IntegrityTest CellAssembly Mount Skin in Franz Diffusion Cell IntegrityTest->CellAssembly DoseApp Apply Radiolabeled This compound Component CellAssembly->DoseApp Sampling Sample Receptor Fluid at Time Intervals DoseApp->Sampling Quantification Quantify Radioactivity (Receptor Fluid, Skin Layers) Sampling->Quantification Calculation Calculate Permeation and Flux Quantification->Calculation G cluster_pathway Skin Sensitization Pathway Hapten This compound Component (Hapten) Haptenation Hapten-Protein Complex Formation Hapten->Haptenation Protein Skin Proteins Protein->Haptenation DC_Activation Dendritic Cell Activation & Maturation Haptenation->DC_Activation Migration Migration to Lymph Node DC_Activation->Migration TCell_Activation T-Cell Priming & Proliferation Migration->TCell_Activation Sensitization Sensitization TCell_Activation->Sensitization

References

Leaching of Carba Mix from Consumer Rubber Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix is a combination of three chemicals: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZDBC), and Zinc Diethyldithiocarbamate (ZDEC).[1][2] These substances are widely used as accelerators in the vulcanization of both natural and synthetic rubber to improve its durability and elasticity.[3] Consequently, this compound components can be found in a vast array of consumer rubber products, including gloves, footwear, tires, and various sporting goods.[1][2] The leaching of these chemicals from rubber products is a significant concern due to their potential to cause allergic contact dermatitis in sensitized individuals.[4][5] This document provides detailed application notes and protocols for the study of this compound leaching from consumer rubber products, intended for researchers, scientists, and professionals in drug development and product safety.

Data Presentation: Quantitative Leaching of this compound Components

The following tables summarize quantitative data on the leaching of this compound and related compounds from various consumer rubber products as reported in scientific literature. These values can serve as a reference for assessing the potential exposure from different product types.

Table 1: Leaching of Thiurams and Carbamates from Rubber Gloves

Glove TypeThiurams Leached (mg)Carbamates Leached (mg)Leaching MediumAnalytical Method
Household Glove 100Synthetic SweatGC/MS[4]
Household Glove 20.81.2Synthetic SweatGC/MS[4]
Household Glove 31.52.5Synthetic SweatGC/MS[4]
Household Glove 42.14.3Synthetic SweatGC/MS[4]
Household Glove 54.38.1Synthetic SweatGC/MS[4]
Surgical Glove 100.5Synthetic SweatGC/MS[4]
Surgical Glove 20.21.8Synthetic SweatGC/MS[4]
Surgical Glove 30.93.6Synthetic SweatGC/MS[4]
Surgical Glove 41.75.9Synthetic SweatGC/MS[4]
Surgical Glove 53.97.2Synthetic SweatGC/MS[4]

Table 2: Leaching of this compound Components and Related Accelerators from Footwear

Shoe ComponentCompoundConcentration (ppm)Leaching MediumAnalytical Method
InsoleZinc (from carbamates)59Not SpecifiedMass Spectrometry
UpperZinc (from carbamates)24Not SpecifiedMass Spectrometry
InsoleTetramethylthiuram disulfide (TMTDS)0.6347EthanolMass Spectrometry
InsoleTetramethylthiuram monosulfide (TMTMS)<0.065EthanolMass Spectrometry
InsoleTetraethylthiuram disulfide (TETDS)<0.065EthanolMass Spectrometry
UpperDiphenylguanidine (DPG)0.0304EthanolMass Spectrometry

Experimental Protocols

This section outlines a comprehensive protocol for determining the leaching of this compound components from consumer rubber products. The methodology is synthesized from various analytical studies and is designed to be adaptable for different types of rubber materials.

Protocol 1: Leaching Study using Synthetic Sweat

This protocol is particularly relevant for products that come into direct and prolonged contact with the skin, such as gloves and footwear.

1. Materials and Reagents:

  • Consumer rubber product sample

  • Synthetic sweat solution (e.g., EN 1811 standard formulation)

  • Glass container with a lid

  • Incubator or water bath

  • Internal standards (isotope-labeled thiurams and carbamates)

  • Organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and n-hexane)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation:

  • Cut a defined surface area of the rubber product (e.g., 10 cm²).

  • Clean the surface of the sample with distilled water to remove any surface contaminants and allow it to air dry.

3. Leaching Procedure:

  • Place the prepared rubber sample into a clean glass container.

  • Add a sufficient volume of pre-warmed synthetic sweat to completely immerse the sample (e.g., 200 mL).

  • Seal the container and place it in an incubator or water bath set to a physiologically relevant temperature (e.g., 37°C).

  • Allow the leaching to proceed for a defined period (e.g., 24 hours) with gentle agitation.

4. Extraction of Analytes:

  • After the leaching period, remove the rubber sample from the container.

  • Spike the synthetic sweat solution with known concentrations of internal standards.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 50 mL of dichloromethane).

  • Shake the mixture vigorously for several minutes and then allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process two more times.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

5. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target analytes.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of the this compound components and their derivatives.

  • Quantify the leached compounds by comparing the peak areas of the analytes to those of the internal standards.

Protocol 2: Leaching Study using Food Simulants

This protocol is adapted for rubber products that may come into contact with food or are intended for use by children, where oral exposure is a possibility.

1. Materials and Reagents:

  • Consumer rubber product sample (e.g., toy, food container seal)

  • Food simulants as specified by relevant regulations (e.g., 10% ethanol, 3% acetic acid, olive oil).

  • Glass migration cells or containers

  • Oven or incubator

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV or MS detection, GC-MS)

2. Leaching Procedure:

  • Prepare the rubber sample as described in Protocol 1.

  • Place the sample in a migration cell or glass container.

  • Add the selected food simulant at a specified ratio of surface area to volume (e.g., 6 dm² per 1 L of simulant).

  • Seal the container and incubate at conditions simulating the intended use (e.g., 2 hours at 70°C for hot-fill applications, or 10 days at 40°C for long-term storage).

3. Sample Analysis:

  • After the incubation period, remove the sample.

  • The analytical method will depend on the food simulant used:

    • Aqueous simulants (e.g., 10% ethanol, 3% acetic acid): Direct injection into an HPLC-UV/MS system may be possible. Alternatively, a solid-phase extraction (SPE) step can be used to concentrate the analytes before analysis.

    • Fatty food simulant (e.g., olive oil): A liquid-liquid extraction followed by a cleanup step is typically required before GC-MS or HPLC analysis.

  • Quantify the migrated substances using an external calibration curve with standards prepared in the respective simulant.

Mandatory Visualizations

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Consumer Rubber Product Cut Cut to Defined Surface Area Sample->Cut Clean Clean with Distilled Water Cut->Clean Immerse Immerse in Leaching Medium (e.g., Synthetic Sweat) Clean->Immerse Incubate Incubate at Controlled Temperature and Time Immerse->Incubate Extract Liquid-Liquid Extraction Incubate->Extract Dry Dry with Sodium Sulfate Extract->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis GC-MS or HPLC-MS/MS Analysis Concentrate->Analysis Data Data Processing & Quantification Analysis->Data Signaling_Pathway_Placeholder CarbaMix This compound Components (DPG, ZDBC, ZDEC) SkinPenetration Skin Penetration CarbaMix->SkinPenetration Haptenation Haptenation (Binding to Skin Proteins) SkinPenetration->Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Haptenation->APC Uptake & Processing TCell T-Cell Activation & Proliferation APC->TCell Antigen Presentation Inflammation Inflammatory Response (Contact Dermatitis) TCell->Inflammation

References

Troubleshooting & Optimization

Overcoming false-positive reactions in Carba mix patch testing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming false-positive reactions in Carba mix patch testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a combination of three chemicals used as a screening tool in patch testing to detect allergic contact dermatitis to certain rubber accelerators.[1][2] The standard this compound consists of 1% 1,3-diphenylguanidine (B1679371) (DPG), 1% zinc diethyldithiocarbamate (B1195824) (ZDEC), and 1% zinc dibutyldithiocarbamate (ZDBC) in petrolatum.[2][3] These chemicals, known as carbamates, are used to accelerate the vulcanization process in the manufacturing of rubber and can be found in a wide range of rubber products, as well as some adhesives and pesticides.[4][5]

Q2: What are the components of this compound?

A2: this compound contains the following three allergens:

  • 1,3-Diphenylguanidine (DPG) [2]

  • Zinc diethyldithiocarbamate (ZDEC) [2]

  • Zinc dibutyldithiocarbamate (ZDBC) [2]

Q3: Why are false-positive reactions a concern with this compound patch testing?

A3: False-positive reactions are a significant concern with this compound patch testing and can make interpretation of results difficult.[2] These reactions are often attributed to the irritant properties of one of its components, 1,3-diphenylguanidine (DPG), rather than a true allergic response.[2][6] A high rate of doubtful or weakly positive reactions has been reported in large-scale studies, suggesting that many of these may be irritant rather than allergic reactions.[7][8]

Q4: How can I differentiate between an irritant reaction and a true allergic reaction?

A4: Differentiating between an irritant and an allergic reaction can be challenging as they can appear morphologically similar.[1] However, there are some general characteristics:

  • Irritant Contact Dermatitis (ICD): This is a direct inflammatory reaction of the skin to a substance. It is not an immune response. The reaction is typically characterized by burning or stinging, and the skin may become dry, rough, and fissured.[1]

  • Allergic Contact Dermatitis (ACD): This is a delayed-type hypersensitivity reaction mediated by the immune system. The reaction often presents with itching, redness, papules, and vesicles.[9]

Histological examination of the patch test site may not provide a definitive distinction, as the differences are often quantitative rather than qualitative.[1] Therefore, follow-up testing is often necessary to confirm a true allergy.

Troubleshooting Guide

Problem: A positive reaction to this compound is observed, but a false-positive (irritant) reaction is suspected.

Solution: A positive reaction to this compound, especially a weak or doubtful one, should be further investigated to rule out an irritant response. The recommended approach is to perform follow-up patch testing with the individual components of the this compound.[2][5]

Workflow for Investigating a Suspected False-Positive Reaction

G start Positive this compound Patch Test Result assess Assess Reaction Morphology (e.g., weak, doubtful, strong) start->assess suspect Suspect False-Positive (Irritant Reaction)? assess->suspect follow_up Perform Follow-up Patch Test with Individual Components: - 1,3-Diphenylguanidine (DPG) - Zinc Diethyldithiocarbamate (ZDEC) - Zinc Dibutyldithiocarbamate (ZDBC) suspect->follow_up Yes positive_component Positive Reaction to One or More Components suspect->positive_component No (Strong Reaction) interpret Interpret Results of Individual Component Tests follow_up->interpret interpret->positive_component Positive Result(s) negative_all Negative Reaction to All Individual Components interpret->negative_all All Negative confirm_allergy Confirmed Allergic Contact Dermatitis to Specific Component(s) positive_component->confirm_allergy confirm_irritant Original this compound Reaction Likely an Irritant Response negative_all->confirm_irritant

Caption: Workflow for troubleshooting a suspected false-positive this compound patch test result.

Data Presentation

The following table summarizes data from a study by the North American Contact Dermatitis Group (NACDG) on reactions to this compound and Thiuram mix, another common rubber accelerator allergen mix. This data highlights the frequency of positive reactions and co-reactivity.

Reaction GroupNumber of Patients (n)Percentage of Total Positive Reactions (%)
This compound positive only1,40340.8%
Thiuram mix positive only1,06831.0%
Positive to both this compound and Thiuram mix96628.1%
Total Patients with Positive Reactions 3,437 100%
Data from the North American Contact Dermatitis Group (1994-2016)[10]

Experimental Protocols

1. Standard this compound Patch Testing Protocol

This protocol outlines the standard procedure for applying a this compound patch test.

Materials:

  • This compound 3% in petrolatum (pet)

  • Patch test chambers (e.g., Finn Chambers®)

  • Hypoallergenic adhesive tape (e.g., Scanpor®)

  • Skin marker

Procedure:

  • Patient Preparation: Ensure the patient's upper back is clean and dry. Avoid application to areas with active dermatitis or dense hair. If necessary, clip the hair in the application area.[1]

  • Allergen Application: Apply a small, consistent amount of this compound 3% pet into the patch test chamber.

  • Patch Application: Securely apply the patch test chambers to the patient's upper back using hypoallergenic adhesive tape. Mark the location of the patches with a skin marker for accurate reading later.[1]

  • Patient Instructions: Instruct the patient to keep the patch test area dry and to avoid activities that may cause excessive sweating, which could dislodge the patches.[11] The patches should remain in place for 48 hours.[12]

  • First Reading (48 hours): After 48 hours, carefully remove the patches. Allow the skin to rest for 30-60 minutes before the first reading. Record any reactions according to the International Contact Dermatitis Research Group (ICDRG) grading scale.[13]

  • Second Reading (72-96 hours): A second reading should be performed 72 to 96 hours after the initial application to assess for delayed reactions.[13]

2. Follow-up Patch Testing with Individual Components

This protocol is for investigating a suspected false-positive or irritant reaction to this compound.

Materials:

  • 1,3-Diphenylguanidine (DPG) 1% in pet

  • Zinc diethyldithiocarbamate (ZDEC) 1% in pet

  • Zinc dibutyldithiocarbamate (ZDBC) 1% in pet

  • Patch test chambers

  • Hypoallergenic adhesive tape

  • Skin marker

Procedure:

  • Follow the same patient preparation, allergen application, patch application, and patient instruction steps as outlined in the "Standard this compound Patch Testing Protocol."

  • Apply each of the three individual components in separate, clearly marked patch test chambers on the patient's upper back.

  • Perform readings at 48 hours and 72-96 hours, as described above.

  • Interpretation:

    • A positive reaction to one or more of the individual components confirms a specific allergy.

    • If all individual component tests are negative, the initial positive reaction to the this compound was likely an irritant response.[2]

Potential Signaling Pathway for Irritant vs. Allergic Reaction

G cluster_0 Irritant Contact Dermatitis (ICD) cluster_1 Allergic Contact Dermatitis (ACD) irritant Irritant Substance (e.g., high concentration of DPG) keratinocyte_damage Direct Keratinocyte Damage irritant->keratinocyte_damage inflammatory_mediators Release of Pro-inflammatory Cytokines and Chemokines keratinocyte_damage->inflammatory_mediators innate_immune_cells Recruitment of Innate Immune Cells (e.g., Neutrophils) inflammatory_mediators->innate_immune_cells inflammation Non-specific Inflammation innate_immune_cells->inflammation allergen Hapten (Allergen) (e.g., this compound component) protein_binding Binding to Skin Proteins allergen->protein_binding langerhans_cells Uptake by Langerhans Cells protein_binding->langerhans_cells t_cell_activation Antigen Presentation and T-Cell Activation in Lymph Node langerhans_cells->t_cell_activation memory_t_cells Generation of Memory T-Cells t_cell_activation->memory_t_cells t_cell_mediated_response Memory T-Cell Mediated Inflammatory Response memory_t_cells->t_cell_mediated_response Prior Sensitization re_exposure Re-exposure to Allergen re_exposure->t_cell_mediated_response allergic_inflammation Specific Allergic Inflammation t_cell_mediated_response->allergic_inflammation

Caption: Simplified signaling pathways for Irritant vs. Allergic Contact Dermatitis.

References

Improving the stability of Carba mix solutions for experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Carba mix solutions for experimental use. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a combination of three chemicals primarily used in the manufacturing of rubber products and as agricultural agents.[1][2] For experimental purposes, it is typically prepared as a solution. The components are:

  • 1,3-Diphenylguanidine (DPG)

  • Zinc Dibutyldithiocarbamate (ZDBC)

  • Zinc Diethyldithiocarbamate (ZDEC)

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to the poor water solubility of its components, the recommended solvent for preparing a concentrated this compound stock solution is dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can impact the stability and solubility of the components.[5]

Q3: What are the general stability concerns for this compound solutions?

A3: The stability of a this compound solution is influenced by the individual stabilities of its components. The dithiocarbamates (ZDBC and ZDEC) are known to be unstable in acidic conditions and are sensitive to light, moisture, and heat.[6][7][8] Diphenylguanidine's degradation is also pH-dependent.[9] Therefore, it is crucial to control these factors to maintain the integrity of the solution.

Q4: How should I store a this compound stock solution in DMSO?

A4: To ensure stability, a this compound stock solution in DMSO should be stored in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture.[10] For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is preferable.[5] Protect the solution from light.[6]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A5: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the experiment.[9][11] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[9][12] However, for sensitive cell lines or long-term studies, it is recommended to keep the final DMSO concentration at or below 0.1%.[12][13] It is best practice to perform a DMSO tolerance test for your specific cell line.[9]

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has visible precipitate after preparation in DMSO.

Possible Cause Solution
Incomplete Dissolution Gently warm the solution (e.g., to 37°C), vortex, or sonicate to aid dissolution. Ensure the individual components are fully dissolved before mixing.[4]
Supersaturation The desired concentration may exceed the solubility limit of one or more components in DMSO. Prepare a new stock solution at a lower concentration.
Contaminated DMSO DMSO is hygroscopic and can absorb water, which may reduce the solubility of the components. Use fresh, anhydrous DMSO.[5]

Problem 2: A precipitate forms when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.

Possible Cause Solution
"Crashing Out" of Solution This occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[4] To prevent this, try the following: • Stepwise Dilution: First, dilute the DMSO stock into a smaller volume of the medium with vigorous mixing, and then add this intermediate dilution to the final volume.[4] • Pre-warm the Medium: Having the cell culture medium at 37°C can help maintain the compound's solubility during dilution.[3][4] • Rapid Mixing: While gently swirling or vortexing the pre-warmed medium, add the DMSO stock solution drop-wise to ensure rapid dispersal.[5]
Final Concentration Exceeds Aqueous Solubility The final concentration of one or more components in the aqueous medium is too high. Lower the final concentration of the this compound in your experiment.
pH of the Medium The dithiocarbamate (B8719985) components of this compound are less stable in acidic conditions. Ensure your cell culture medium is buffered to a physiological pH (typically 7.2-7.4).

Problem 3: I am observing unexpected or inconsistent experimental results over time.

Possible Cause Solution
Degradation of this compound Components The dithiocarbamate components can degrade, especially with repeated freeze-thaw cycles, exposure to light, or prolonged storage at improper temperatures.[5][6] Always use freshly prepared working solutions from a properly stored, single-use aliquot of the stock solution.
DMSO Effects on Cells The concentration of DMSO, even if not acutely toxic, may be affecting cellular processes. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples, but without the this compound.[5]

Data Presentation

Table 1: Stability of Dithiocarbamates Under Different Aqueous Conditions

DithiocarbamateConditionHalf-Life
MancozebAqueous solution, pH 536 hours
MancozebAqueous solution, pH 755 hours
MancozebAqueous solution, pH 916 hours
ManebAqueous solution, pH 5, 7, or 9< 24 hours
MetiramAqueous solution, pH 7< 24 hours
ZiramAqueous solution, pH 7< 18 hours
Data sourced from a technical note on dithiocarbamates.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationGeneral Effects and Recommendations
< 0.1% Generally considered safe with minimal effects. Recommended for sensitive primary cells and long-term exposure studies.[9][12]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours. May show some effects, so validation is required. A common range for many in vitro assays.[9]
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[9]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[9]

Experimental Protocols

Protocol 1: Preparation of a 100X this compound Stock Solution in DMSO

Materials:

  • 1,3-Diphenylguanidine (DPG) powder

  • Zinc Dibutyldithiocarbamate (ZDBC) powder

  • Zinc Diethyldithiocarbamate (ZDEC) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Masses: Determine the mass of each component needed to achieve the desired final concentrations in your 100X stock solution.

  • Dissolve Individual Components:

    • In separate, sterile microcentrifuge tubes, weigh out the calculated mass of DPG, ZDBC, and ZDEC.

    • Add a small volume of anhydrous DMSO to each tube.

    • Vortex each tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. Visually inspect to ensure no solid particles remain.

  • Combine Components:

    • In a new sterile tube, combine the individual DMSO solutions of DPG, ZDBC, and ZDEC.

    • Vortex the final mixture thoroughly to ensure homogeneity.

  • Storage:

    • Aliquot the 100X this compound stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

Materials:

  • 100X this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 100X this compound stock solution at room temperature.

  • Prepare Dilution Tube: In a sterile tube, add the required volume of pre-warmed cell culture medium to achieve your final desired concentration.

  • Dilute Stock Solution:

    • Begin to gently vortex the cell culture medium.

    • While vortexing, slowly add the appropriate volume of the 100X this compound stock solution drop-wise into the medium. For example, to achieve a 1X final concentration, add 10 µL of the 100X stock to 990 µL of medium.

    • Continue vortexing for a few seconds to ensure thorough mixing.

  • Use Immediately: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation or degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DPG, ZDBC, ZDEC dissolve Dissolve each in DMSO weigh->dissolve combine Combine individual solutions dissolve->combine aliquot Aliquot and store at -20°C/-80°C combine->aliquot thaw Thaw stock aliquot aliquot->thaw warm_media Pre-warm culture medium to 37°C thaw->warm_media mix Add stock to vortexing medium thaw->mix warm_media->mix use Use immediately in experiment mix->use troubleshooting_workflow cluster_stock Issue with DMSO Stock cluster_aqueous Issue with Aqueous Dilution start Precipitate observed in This compound solution? check_dissolution Incomplete dissolution? start->check_dissolution check_dilution_method Dilution method causing 'crashing out'? start->check_dilution_method action_dissolve Warm, vortex, or sonicate. Re-prepare if necessary. check_dissolution->action_dissolve Yes check_concentration Concentration too high? check_dissolution->check_concentration No end_node Solution Stable action_dissolve->end_node action_lower_conc Prepare a more dilute stock. check_concentration->action_lower_conc Yes check_concentration->check_dilution_method No action_lower_conc->end_node action_optimize_dilution Use stepwise dilution, pre-warm medium, and mix while adding. check_dilution_method->action_optimize_dilution Yes check_final_conc Final concentration too high? check_dilution_method->check_final_conc No action_optimize_dilution->end_node action_lower_final_conc Reduce final concentration in experiment. check_final_conc->action_lower_final_conc Yes action_lower_final_conc->end_node

References

Technical Support Center: Optimizing Carba Mix Concentration for In Vitro Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro toxicological assessment of Carba mix. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a combination of three chemicals primarily used as rubber accelerators in various manufacturing processes. It is also a known contact allergen. The components of this compound are:

  • 1,3-Diphenylguanidine (DPG)

  • Zinc Diethyldithiocarbamate (ZDEC)

  • Zinc Dibutyldithiocarbamate (ZDBC)[1]

Q2: What is a recommended starting concentration range for in vitro toxicology studies with this compound?

A2: A starting concentration range for the individual components can be guided by their reported cytotoxic effects. For instance, in some cell lines, ZDEC has shown cytotoxic effects in the low micromolar range, while DPG has been reported to be non-cytotoxic up to 500 μM in MUTZ-3 cells.[2] Given the potential for "cocktail effects" where the toxicity of the mixture is greater than the sum of its parts, it is advisable to start with a broad range of concentrations for the complete this compound, spanning from nanomolar to high micromolar, to establish a dose-response curve.[3]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: Due to the poor aqueous solubility of the this compound components, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is not cytotoxic, typically below 0.5%, with 0.1% being ideal.[4] A high-concentration stock solution (e.g., 1000x the highest desired final concentration) should be prepared and then serially diluted in the culture medium to achieve the working concentrations.

Q4: Can the components of this compound interfere with common cytotoxicity assays?

A4: Yes, the chemical nature of the this compound components can potentially interfere with certain assays. For example, colored compounds can interfere with absorbance readings in colorimetric assays like the MTT assay. Additionally, compounds with strong reducing or oxidizing properties may directly react with the assay reagents, leading to inaccurate results. It is recommended to include compound-only controls (wells with the test compound in media but without cells) to account for any intrinsic absorbance or chemical reactivity of the this compound.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell viability assays.
  • Possible Cause: Precipitation of this compound components in the cell culture medium.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is sufficient to maintain the solubility of the compounds, but remains below the cytotoxic threshold for your cell line.[4] When diluting the stock solution into the aqueous culture medium, vortex or mix vigorously to aid dissolution. Visually inspect the prepared media for any signs of precipitation before adding it to the cells. Consider warming the media to 37°C before adding the stock solution to improve solubility.[5]

  • Possible Cause: Uneven distribution of the compound in the wells.

    • Solution: After adding the this compound working solutions to the wells, gently swirl the plate to ensure a uniform concentration across the well. Avoid vigorous shaking that could disturb the cells.

  • Possible Cause: "Edge effects" in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells of a plate, which can lead to variability, it is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for the experiment.

Problem 2: High background signal or unexpected results in the MTT assay.
  • Possible Cause: Direct reduction of the MTT reagent by this compound components.

    • Solution: Run a control experiment with this compound in cell-free medium containing the MTT reagent. If a color change is observed, it indicates a direct chemical reaction. In this case, an alternative cytotoxicity assay that is not based on tetrazolium salt reduction, such as the LDH release assay or a neutral red uptake assay, should be considered.

  • Possible Cause: The compound's color interferes with absorbance readings.

    • Solution: Include control wells containing the this compound at each concentration in the medium without cells. Subtract the average absorbance of these wells from the absorbance of the corresponding experimental wells.[6]

  • Possible Cause: Increased metabolic activity at sub-lethal concentrations.

    • Solution: At low concentrations, some compounds can induce a stress response that leads to an increase in cellular metabolism, resulting in a higher absorbance reading in the MTT assay that can be misinterpreted as increased viability. It is important to correlate the assay results with morphological changes in the cells observed under a microscope.

Data Presentation

The following tables summarize the in vitro cytotoxicity of the individual components of this compound across various cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell type, exposure time, and the assay used.

Compound Cell Line Assay Exposure Time IC50 / Effect Concentration Reference
1,3-Diphenylguanidine (DPG) MUTZ-3PI Staining24hNon-cytotoxic up to 500 μM[2]
A549alamarBlue24hEC50 > 151.9 µM[7]
Zinc Diethyldithiocarbamate (ZDEC) A549MTT Assay-IC50 = 54.6 ± 1.59 µM[8]
BALB/3T3Extract Dilution-Highly sensitive[2]
HLEC--Cell damage at > 0.0001%[2]
Zinc Dibutyldithiocarbamate (ZDBC) V79Colony Assay-Lower cytotoxicity with 10% FBS vs 5% FBS[9]
L929Colony Assay-Sensitive to extracts
Balb/3T3Colony Assay-Sensitive to extracts

Experimental Protocols

Protocol 1: Determination of Optimal Concentration Range using MTT Assay

Objective: To determine the concentration range of this compound that induces cytotoxicity in a specific cell line.

Materials:

  • Target cell line (e.g., HepG2, A549, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound components: 1,3-Diphenylguanidine (DPG), Zinc Diethyldithiocarbamate (ZDEC), and Zinc Dibutyldithiocarbamate (ZDBC)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation:

    • Prepare individual 100 mM stock solutions of DPG, ZDEC, and ZDBC in DMSO. Store these at -20°C, protected from light.

    • To prepare a this compound stock solution, combine the individual stock solutions in a 1:1:1 molar ratio. Alternatively, prepare a stock solution of the pre-mixed this compound powder in DMSO.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., from 0.1 µM to 1000 µM). It is recommended to prepare these at 2x the final desired concentration.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Include a medium-only control (no cells) and a cell-only control (cells with medium but no this compound or DMSO).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (including controls) to the respective wells in triplicate.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank from all other values.

    • Express the results as a percentage of the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Cell Treatment & Assay DPG DPG Powder Stock_Mix This compound Stock (e.g., 100 mM in DMSO) DPG->Stock_Mix ZDEC ZDEC Powder ZDEC->Stock_Mix ZDBC ZDBC Powder ZDBC->Stock_Mix DMSO DMSO DMSO->Stock_Mix Working_Solutions Working Solutions (Range of Concentrations) Stock_Mix->Working_Solutions Culture_Medium Culture Medium Culture_Medium->Working_Solutions Cell_Plate 96-well plate with cells Working_Solutions->Cell_Plate Incubation Incubate (24-72h) Cell_Plate->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Caption: Experimental workflow for determining the optimal concentration of this compound.

G DPG 1,3-Diphenylguanidine (DPG) Mitochondria Mitochondria DPG->Mitochondria ETC Electron Transport Chain Mitochondria->ETC disruption ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ETC->ROS electron leakage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage

Caption: Proposed signaling pathway for DPG-induced reactive oxygen species (ROS) production.

G Dithiocarbamates Dithiocarbamates (ZDEC, ZDBC) IKK_Complex IKK Complex Dithiocarbamates->IKK_Complex Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Phospho_IkB Phosphorylated IκB IkB->Phospho_IkB NFkB NF-κB Active_NFkB Active NF-κB (Nuclear Translocation) NFkB->Active_NFkB IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Ub_Degradation Ubiquitination & Degradation Phospho_IkB->Ub_Degradation Gene_Transcription Pro-inflammatory Gene Transcription Active_NFkB->Gene_Transcription

References

Technical Support Center: Carba Mix Patch Testing & Thiuram Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carba Mix patch testing, with a specific focus on addressing cross-reactivity with thiurams.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound patch testing experiments.

IssuePossible CausesRecommended Actions
Positive reaction to this compound, but negative to all individual components Cocktail Effect: The combination of substances in the this compound may elicit an allergic response that the individual components do not.[1][2] Irritant Reaction: The this compound itself may be causing a non-allergic irritant reaction.[1][3] Low Allergen Concentration: The concentration of the individual allergens in separate tests may be too low to elicit a response.- Repeat patch testing with the individual components at standardized concentrations. - Consider the clinical relevance of the reaction in the context of the patient's exposure history. - If an irritant reaction is suspected, dilute the this compound and re-test.
Concomitant positive reactions to both this compound and Thiuram Mix Cross-Reactivity: The structural similarity between dithiocarbamates in this compound and thiurams can lead to cross-sensitization.[4][5][6] Co-exposure: The individual may have been exposed to products containing both types of rubber accelerators. Gloves, footwear, and clothing are common sources of both this compound and thiurams.[4][5]- Test with individual thiuram and dithiocarbamate (B8719985) allergens to identify the specific sensitizer(s).[7] - Obtain a detailed patient history of exposure to rubber products to determine the primary sensitizing agent. - Advise the patient to avoid products containing both thiurams and carbamates.
Weak or doubtful (+/-) patch test reaction to this compound Low-level Sensitization: The patient may have a low-level allergy to one or more components. Irritation: The reaction may be a mild irritant response rather than a true allergic reaction.[1]- Re-evaluate the patch test site at a later reading (e.g., Day 7) to see if the reaction has intensified. - Correlate the weak reaction with the patient's clinical history and exposure to rubber products. - Consider testing with a lower concentration of this compound to rule out irritation.
False-negative reaction to Thiuram Mix in a patient with suspected rubber allergy Mix Composition: The specific thiurams in the standard mix may not be the ones the patient is sensitized to. Metabolism: The patient's metabolism of the thiurams may not produce the relevant haptens in the patch test setting.- If clinical suspicion is high, test with individual thiuram components.[7] - Consider testing with the patient's own rubber products (e.g., a piece of their glove).

Frequently Asked Questions (FAQs)

Q1: What are the components of this compound and Thiuram Mix?

A1:

  • This compound is a combination of three rubber accelerators:[1][8]

  • Thiuram Mix typically contains four thiuram derivatives.

Q2: Why is there cross-reactivity between this compound and thiurams?

A2: The cross-reactivity arises from the structural similarities between the dithiocarbamate components of this compound and thiurams.[4][5][6] This can lead to the immune system recognizing and reacting to both groups of chemicals.

Q3: How common are co-reactions to this compound and Thiuram Mix?

A3: A study by the North American Contact Dermatitis Group (1994-2016) found that among patients with positive reactions to either mix, 28.1% reacted to both.[4][5] The study also highlighted that 47.5% of patients positive to Thiuram Mix also reacted to this compound, and 40.8% of those positive to this compound also reacted to Thiuram Mix.[4][5]

Q4: What should be done if a patient shows a positive reaction to this compound?

A4: A positive reaction indicates a contact allergy to one or more of the components. It is crucial to counsel the patient on avoiding products containing these rubber accelerators. Common sources include gloves, shoes, clothing with elastic, and some medical devices.[8][9][10] Further testing with individual components may be necessary to pinpoint the exact allergen.

Q5: Can a patient be allergic to dithiocarbamates without being allergic to thiurams?

A5: While it is possible, one study found that dithiocarbamate contact allergy was consistently associated with a thiuram allergy.[7] However, the reverse is not always true, as many individuals are sensitized to thiurams without reacting to dithiocarbamates.

Data Presentation

Table 1: Concomitant Reaction Rates between this compound (CM) and Thiuram Mix (TM)

GroupNumber of Patients (n)Percentage of Total Positive Reactions (%)
CM+ only140340.8%
TM+ only106831.0%
Both CM+ and TM+96628.1%
Total 3437 100%

Data from the North American Contact Dermatitis Group (1994-2016).[4][5]

Experimental Protocols

Standard Patch Testing Protocol for this compound and Thiurams

This protocol is a general guideline and should be adapted based on the specific allergens being tested and the manufacturer's instructions.

1. Materials:

  • Allergens: this compound 3.0% in petrolatum, Thiuram Mix 1.0% in petrolatum, and individual components as required.
  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
  • Hypoallergenic surgical tape.
  • Skin marker.
  • Patient chart and recording sheets.

2. Procedure:

  • Patient Preparation:
  • Ensure the patient's back is clean, dry, and free of hair (shave if necessary).
  • The patient should avoid topical steroids on the back for at least three days prior to testing and systemic corticosteroids or immunosuppressants as medically appropriate.
  • Patch Application:
  • Apply a small amount of the allergen preparation onto the appropriate chamber.
  • Carefully place the patch test panels on the patient's upper back, avoiding the midline.
  • Secure the panels with additional hypoallergenic tape if necessary.
  • Mark the location of the panels on the skin with a skin marker.
  • Patch Removal and Readings:
  • The patches are typically left in place for 48 hours.
  • First Reading (D2): After 48 hours, the patches are removed. The test sites are allowed to settle for 30-60 minutes before the first reading.
  • Second Reading (D3/D4): A second reading is performed 24 to 48 hours after patch removal (i.e., on day 3 or 4).
  • Optional Third Reading (D7): A final reading at day 7 may be beneficial for detecting delayed reactions.
  • Interpretation of Results:
  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
  • - : Negative reaction
  • ?+ : Doubtful reaction (macular erythema only)
  • + : Weak positive reaction (erythema, infiltration, possibly papules)
  • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
  • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
  • IR : Irritant reaction (pustules, follicular papules, or a glazed, "scalded" appearance)

Mandatory Visualizations

Signaling Pathway of Allergic Contact Dermatitis to Thiurams

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Re-exposure Site (Skin) Thiuram Thiuram (Hapten) Hapten_Protein Hapten-Protein Complex Thiuram->Hapten_Protein Covalent Binding Protein Skin Protein Protein->Hapten_Protein Langerhans Langerhans Cell (Dendritic Cell) Hapten_Protein->Langerhans Uptake and Processing Activated_DC Activated Dendritic Cell Langerhans->Activated_DC Migration Naive_T_Cell Naive T-Cell Activated_DC->Naive_T_Cell Antigen Presentation (MHC-Peptide) Effector_T_Cell Effector T-Cell (Memory T-Cell) Naive_T_Cell->Effector_T_Cell Activation and Proliferation Effector_T_Cell_Recruit Recruited Effector T-Cell Effector_T_Cell->Effector_T_Cell_Recruit Circulation and Recruitment Cytokine_Release Cytokine/Chemokine Release Effector_T_Cell_Recruit->Cytokine_Release Recognition of Hapten-Protein Complex Inflammation Inflammation (Allergic Contact Dermatitis) Cytokine_Release->Inflammation

Caption: Signaling pathway of thiuram-induced allergic contact dermatitis.

Experimental Workflow for Patch Testing

Patch_Test_Workflow Start Patient with Suspected Rubber Allergy Patch_Application Apply Patch Tests (this compound, Thiuram Mix, Individual Allergens) Start->Patch_Application Incubation Incubate for 48 Hours Patch_Application->Incubation Reading_1 Day 2: Remove Patches and Perform First Reading Incubation->Reading_1 Reading_2 Day 3/4: Perform Second Reading Reading_1->Reading_2 Reading_3 Day 7 (Optional): Perform Final Reading Reading_2->Reading_3 Interpretation Interpret Results (ICDRG Criteria) and Correlate Clinically Reading_3->Interpretation Management Patient Counseling and Allergen Avoidance Plan Interpretation->Management

Caption: Standard experimental workflow for patch testing.

Logical Relationship for Troubleshooting Positive Mix Reactions

Troubleshooting_Mix_Reactions Positive_Mix Positive Reaction to This compound or Thiuram Mix Test_Individual Test with Individual Components Positive_Mix->Test_Individual Positive_Individual Positive to One or More Individual Components? Test_Individual->Positive_Individual Identify_Sensitizer Identify Specific Sensitizer(s) and Advise Avoidance Positive_Individual->Identify_Sensitizer Yes Consider_Cocktail Consider 'Cocktail Effect' or Irritant Reaction Positive_Individual->Consider_Cocktail No Clinical_Relevance Assess Clinical Relevance and Exposure History Consider_Cocktail->Clinical_Relevance Advise_Mix_Avoidance Advise Avoidance of Products Containing the Mix Clinical_Relevance->Advise_Mix_Avoidance

Caption: Troubleshooting logic for positive mix patch test reactions.

References

How to prevent degradation of Carba mix components during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Carba mix components—Zinc Diethyldithiocarbamate (ZDEC), Zinc Dibutyldithiocarbamate (ZDBC), and 1,3-Diphenylguanidine (DPG)—during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of the this compound used in allergy patch testing?

The this compound is an important screening tool for rubber chemical allergies and is composed of three sensitizing chemicals: 1% (w/w) Zinc Diethyldithiocarbamate (ZDEC), 1% (w/w) Zinc Dibutyldithiocarbamate (ZDBC), and 1% (w/w) 1,3-Diphenylguanidine (DPG), typically in a petrolatum base.[1][2][3]

Q2: What are the main factors that cause the degradation of this compound components during sample preparation?

The stability of this compound components is primarily affected by the following factors:

  • pH: Dithiocarbamates (ZDEC and ZDBC) are highly susceptible to degradation in acidic conditions, while they exhibit greater stability in alkaline environments.[4] 1,3-Diphenylguanidine (DPG) is sensitive to moisture and its degradation is influenced by pH, with the maximum reaction rate for chlorination occurring at a pH of 8.8.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of all three components. Dithiocarbamates, in particular, are thermally unstable.

  • Oxidation: DPG is susceptible to oxidation, which can be initiated by various oxidizing agents.[6] ZDEC and ZDBC can also act as antioxidants, indicating their reactivity towards oxidative species.[7]

  • Moisture: DPG is known to be sensitive to moisture, which can contribute to its degradation.[5]

  • Metal Interactions: Zinc dithiocarbamates can undergo metal exchange reactions, especially with stainless steel components commonly found in analytical instrumentation like HPLC systems. This can lead to the degradation of the parent compound and the formation of new complexes.[8][9]

Q3: What are the common degradation products of this compound components?

  • ZDEC and ZDBC: The primary degradation pathway for dithiocarbamates in the presence of acid is hydrolysis, which leads to the formation of the corresponding secondary amine (diethylamine or dibutylamine) and carbon disulfide (CS₂).[4][10]

  • DPG: Degradation of DPG can result in a variety of transformation products, especially in the presence of disinfecting agents like chlorine. These can include chlorinated and hydroxylated derivatives, as well as cyclization products.[5][11]

Troubleshooting Guide

Issue: Low or inconsistent recovery of ZDEC and ZDBC in my analytical results.

Potential Cause Troubleshooting Step Explanation
Acidic Sample/Solvent pH Maintain an alkaline pH (pH 8-10) throughout the sample preparation process. Use alkaline buffers for extraction and reconstitution.Dithiocarbamates are unstable in acidic conditions and will rapidly degrade. Maintaining an alkaline environment is the most critical factor for their stabilization.[4]
High Temperature Keep samples and extracts cool (2-8°C) during preparation and storage. Avoid prolonged exposure to room temperature.Thermal degradation is a significant issue for dithiocarbamates. Low temperatures slow down the rate of degradation reactions.
Metal Exchange Reactions with HPLC System Use a PEEK (Polyether Ether Ketone)-lined HPLC column and tubing. Alternatively, pre-saturate the system with a "protecting" zinc dithiocarbamate (B8719985) complex.Standard stainless steel components in HPLC systems can chelate the zinc from ZDEC and ZDBC, leading to their degradation. PEEK is an inert material that prevents these interactions.[8][9]
Oxidative Degradation Work under an inert atmosphere (e.g., nitrogen) if possible, especially if the samples are to be stored for an extended period. Use deoxygenated solvents.Although they can act as antioxidants, ZDEC and ZDBC are still susceptible to degradation by strong oxidizing agents.

Issue: Degradation of 1,3-Diphenylguanidine (DPG) in my samples.

Potential Cause Troubleshooting Step Explanation
Presence of Moisture Use dry solvents and sample containers. Store samples in a desiccated environment.DPG is sensitive to moisture, which can facilitate its degradation.[5]
Oxidative Degradation Avoid exposure to strong oxidizing agents. If the sample matrix is known to be oxidative, consider adding an antioxidant.DPG can be readily oxidized, leading to the formation of various degradation products.[6]
Storage Conditions Store stock solutions and prepared samples in the dark at low temperatures (e.g., -20°C for long-term storage).Light and elevated temperatures can promote the degradation of DPG.

Quantitative Data on Dithiocarbamate Stability

The stability of dithiocarbamates is highly dependent on pH. The following table summarizes the hydrolysis half-life of dithiocarbamates in aqueous solutions at various pH levels.

pH Half-life (hours)
50.08
60.85
78.3
884
9840
(Data adapted from a study on the aqueous hydrolysis of dithiocarbamates)[6]

Experimental Protocols

Protocol 1: Stabilized Extraction of ZDEC and ZDBC from a Biological Matrix for LC-MS/MS Analysis

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, serum) and immediately store them at -80°C until analysis.

  • Reagent Preparation:

  • Extraction Procedure:

    • Thaw the biological samples on ice.

    • To 100 µL of the sample, add 400 µL of ice-cold extraction solvent.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for immediate analysis.

  • LC-MS/MS Analysis:

    • Use a PEEK-lined HPLC column and tubing to prevent metal exchange reactions.

    • Employ a mobile phase with an alkaline pH (e.g., using ammonium bicarbonate or ammonium hydroxide as an additive) to maintain the stability of the analytes during chromatographic separation.

Visualizations

degradation_pathway cluster_dithiocarbamates Dithiocarbamate Degradation (ZDEC/ZDBC) cluster_dpg 1,3-Diphenylguanidine (DPG) Degradation ZDEC_ZDBC ZDEC / ZDBC Amine Diethylamine / Dibutylamine ZDEC_ZDBC->Amine Hydrolysis (Acidic pH) CS2 Carbon Disulfide ZDEC_ZDBC->CS2 Hydrolysis (Acidic pH) DPG 1,3-Diphenylguanidine Oxidized_DPG Oxidized Products DPG->Oxidized_DPG Oxidation Chlorinated_DPG Chlorinated Products DPG->Chlorinated_DPG Chlorination Hydroxylated_DPG Hydroxylated Products DPG->Hydroxylated_DPG Hydroxylation

Caption: Degradation pathways of this compound components.

experimental_workflow start Start: Sample Collection storage Immediate Freezing (-80°C) start->storage prep Sample Preparation (on ice) storage->prep extraction Alkaline Solvent Extraction prep->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Alkaline Buffer evaporation->reconstitution analysis LC-MS/MS Analysis (PEEK system) reconstitution->analysis end End: Data Acquisition analysis->end

Caption: Stabilized sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing Carba Mix Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Carba mix components—1,3-Diphenylguanidine (DPG), Zinc Diethyldithiocarbamate (ZDEC), and Zinc Dibutyldithiocarbamate (ZDBC)—from complex matrices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its components analyzed?

A1: this compound is a combination of three chemicals: 1,3-Diphenylguanidine (DPG), Zinc Diethyldithiocarbamate (ZDEC), and Zinc Dibutyldithiocarbamate (ZDBC).[1] These substances are widely used as accelerators in the vulcanization of rubber, and are found in numerous rubber products such as tires, gloves, and footwear.[1][2] Analysis of these components is crucial for various reasons, including monitoring their release into the environment from rubber products, assessing human exposure, and ensuring the quality and safety of manufactured goods.[2][3]

Q2: What are the main challenges in extracting this compound components from complex matrices?

A2: The primary challenges in extracting DPG, ZDEC, and ZDBC stem from their differing chemical properties and the complexity of the matrices in which they are found. Dithiocarbamates like ZDEC and ZDBC are known for their instability, particularly in acidic conditions, which can lead to their degradation during extraction.[4] They also have low solubility in many common organic solvents.[4] Matrix effects, where other co-extracted compounds interfere with the analysis, can also significantly impact the accuracy and sensitivity of quantification, leading to signal suppression or enhancement in analytical instruments.[4][5]

Q3: What are the principal analytical strategies for the determination of this compound components?

A3: The analysis of this compound components typically involves sophisticated chromatographic techniques. For 1,3-Diphenylguanidine, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method.[3] For the dithiocarbamates (ZDEC and ZDBC), two main approaches exist:

  • Indirect Analysis: This method involves the acid hydrolysis of the dithiocarbamates to form carbon disulfide (CS₂), which is then quantified. This approach provides a total dithiocarbamate (B8719985) content but cannot distinguish between individual compounds.

  • Direct Analysis: This is the preferred method for specific quantification of ZDEC and ZDBC. It typically involves an alkaline extraction using a stabilizing agent to prevent degradation, followed by analysis using LC-MS/MS.[6]

Q4: How can matrix effects be minimized during the analysis of this compound components?

A4: Mitigating matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilizing techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can remove a significant portion of interfering matrix components.[4][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the target analytes can help to compensate for signal suppression or enhancement.[4]

  • Isotope Dilution: Using isotopically labeled internal standards for the analytes of interest is a highly effective way to correct for both extraction losses and matrix effects.[3]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the target analytes from co-eluting matrix components can also reduce interference.[5]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound components.

Low Analyte Recovery
Potential Cause Recommended Solution
Incomplete Extraction from Matrix Optimize the extraction solvent and conditions. For rubber samples, consider swelling the matrix with a suitable solvent (e.g., dichloromethane (B109758) or acetone) prior to extraction. Increase extraction time or use techniques like sonication or pressurized liquid extraction.
Analyte Degradation (especially ZDEC & ZDBC) Dithiocarbamates are unstable in acidic conditions. Ensure the extraction and sample processing are performed under neutral or alkaline conditions. The use of a stabilizing agent, such as a cysteine buffer at pH 10, during extraction can prevent degradation.[4]
Poor Retention on SPE Sorbent Ensure the SPE cartridge is appropriate for the analytes. For DPG, a hydrophilic-lipophilic balanced (HLB) sorbent is effective.[3] For dithiocarbamates, which can form complexes with metals, a mixed-mode or chelating sorbent may be necessary. Also, ensure the pH of the sample load is optimized for retention.
Premature Elution from SPE Sorbent The wash solvent may be too strong, causing the analytes to be washed away before the elution step. Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.
Incomplete Elution from SPE Sorbent The elution solvent may not be strong enough to desorb the analytes from the sorbent. Increase the volume or the strength of the elution solvent. For ion-exchange SPE, ensure the pH of the elution solvent is appropriate to neutralize the charge of the analyte.
High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples like rubber, cryogenic milling can improve homogeneity.
Variable Matrix Effects Matrix effects can vary between samples, leading to inconsistent results. Employ matrix-matched calibration or, ideally, use isotopically labeled internal standards for each analyte to correct for these variations.[3][4]
Inconsistent pH during Extraction The pH can significantly affect the stability and extraction efficiency of the analytes. Buffer the sample and extraction solvents to maintain a consistent pH throughout the process.
Contamination Contamination from laboratory equipment, especially rubber items like septa or O-rings, can be a source of variability. Use non-rubber alternatives where possible and run procedural blanks to monitor for contamination.
Extraneous Peaks or High Background in Chromatograms
Potential Cause Recommended Solution
Co-extraction of Matrix Interferences Improve the sample cleanup process. This could involve using a different SPE sorbent with higher selectivity or adding a dSPE cleanup step with sorbents like C18 or graphitized carbon black (GCB), though GCB should be used with caution as it can adsorb planar molecules.[7]
Contamination from Solvents or Reagents Use high-purity, HPLC-grade solvents and reagents. Filter all solvents and mobile phases before use.
Carryover from Previous Injections Implement a robust wash cycle for the autosampler and injection port between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Leaching from Plasticware or Filters Use glass or polypropylene (B1209903) labware where possible. Ensure any filters used are compatible with the solvents and do not leach interfering substances.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 1,3-Diphenylguanidine (DPG) from Water Samples

This protocol is adapted from methods developed for the analysis of DPG in aqueous matrices.[8][9]

1. Sample Pre-treatment:

  • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
  • Spike the sample with an appropriate isotopically labeled internal standard (e.g., DPG-d10).

2. SPE Cartridge Conditioning:

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

5. Elution:

  • Elute the DPG from the cartridge with 10 mL of methanol into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of ZDEC and ZDBC from Rubber Products

This protocol is based on methods for the analysis of dithiocarbamates in latex products.[10]

1. Sample Preparation:

  • Cut a known weight (e.g., 1 gram) of the rubber sample into small pieces.
  • Place the rubber pieces into a glass vial.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the vial.
  • Sonicate the sample for 30 minutes.
  • Allow the sample to extract at room temperature for 24 hours.

3. Sample Cleanup (if necessary):

  • Filter the extract through a 0.45 µm PTFE syringe filter.
  • For complex matrices, a dSPE cleanup step may be required. Transfer an aliquot of the extract to a centrifuge tube containing anhydrous magnesium sulfate (B86663) and a suitable sorbent (e.g., C18). Vortex and centrifuge.

4. Analysis:

  • Directly inject an aliquot of the final extract into the LC-MS/MS system.

Section 4: Quantitative Data Summary

The following tables summarize quantitative data for the extraction of this compound components from various studies. Note that direct comparison is challenging due to differences in matrices, methods, and analytical instrumentation.

Table 1: Extraction and Analytical Performance for 1,3-Diphenylguanidine (DPG)

MatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQCitation
Human UrineSPE (Oasis HLB)HPLC-MS/MS75.3 - 1110.02 ng/mL0.05 ng/mL[2][3]
Drinking WaterSPE (Oasis HLB)LC-MS/MS>80--[9]
River WaterSPE (WCX)LC-MS/MS72.7--[8]

Table 2: Extraction and Analytical Performance for Zinc Dithiocarbamates (ZDEC & ZDBC)

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQCitation
ZDECLatex CondomsAcetonitrile ExtractionHPLC-UV94.8 - 105.25 µg/mL-[10]
ZDBCLatex CondomsAcetonitrile ExtractionHPLC-UV98.2 - 101.810 µg/mL-[10]
Dithiocarbamates (as CS₂)Various FoodsAcid HydrolysisGC-MS79 - 104-0.04 µg/mL
Dithiocarbamates (methylated)Beer, Fruit JuiceQuEChERSLC-MS/MS92.2 - 112.6-<6.97 µg/kg[6]

Section 5: Visualizations

General Workflow for this compound Component Extraction and Analysis

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Complex Matrix (e.g., Rubber, Water, Soil) Homogenization Homogenization (e.g., cutting, milling) Sample->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Extraction Solvent Extraction (e.g., ACN, LLE) Subsampling->Extraction Cleanup Solid-Phase Extraction (SPE) or Dispersive SPE (dSPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for the extraction and analysis of this compound components.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting cluster_extraction_solutions Extraction Issues cluster_stability_solutions Stability Issues cluster_spe_solutions SPE Issues Start Low Analyte Recovery CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckStability Check Analyte Stability (especially ZDEC/ZDBC) Start->CheckStability CheckSPE Check SPE Method Start->CheckSPE OptimizeSolvent Optimize Solvent/Time/Temp CheckExtraction->OptimizeSolvent ImproveHomogenization Improve Homogenization CheckExtraction->ImproveHomogenization UseAlkalineExtraction Use Alkaline pH / Stabilizer CheckStability->UseAlkalineExtraction MinimizeProcessingTime Minimize Sample Processing Time CheckStability->MinimizeProcessingTime VerifySorbent Verify Sorbent Choice CheckSPE->VerifySorbent OptimizeWashElute Optimize Wash/Elution Solvents CheckSPE->OptimizeWashElute

Caption: Troubleshooting logic for addressing low analyte recovery.

References

Technical Support Center: Enhancing Biocompatibility of Materials Vulcanized with Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with materials vulcanized using Carba mix. It provides troubleshooting guidance and answers to frequently asked questions to address biocompatibility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a biocompatibility concern?

A1: this compound is a combination of three chemicals: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2] It is widely used as an accelerator in the vulcanization process of rubber to enhance its durability.[1] The primary biocompatibility concern with this compound is its potential to cause allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction.[1]

Q2: What are the typical symptoms of a biocompatibility issue with this compound-vulcanized materials?

A2: In a clinical or in-use scenario, symptoms manifest as allergic contact dermatitis, including redness, itching, swelling, and the formation of blisters on the skin that has been in contact with the material.[1] In a laboratory setting (in vitro), biocompatibility issues may present as unexpected cytotoxicity, reduced cell proliferation, or the induction of inflammatory responses in cell cultures.

Q3: Are all three components of this compound equally responsible for adverse reactions?

A3: The three components of this compound can elicit different cellular responses. For instance, studies have shown that DPG can induce reactive oxygen species (ROS) production and affect autophagic flux, while the combination of all three components can lead to higher secretion of pro-inflammatory cytokines like IL-8 than any single component alone.[2] This suggests a "cocktail effect" where the combined exposure has a more pronounced effect.

Q4: What are some common materials and products that may contain this compound?

A4: this compound can be found in a wide range of rubber products, including medical gloves, shoe insoles, adhesives, and various industrial and consumer rubber goods. It's important to be aware of the composition of the materials used in your research and their potential to leach these sensitizing chemicals.

Q5: Are there alternatives to this compound for vulcanization with better biocompatibility?

A5: Yes, alternative vulcanization systems can be employed to improve biocompatibility. These include:

  • Peroxide Vulcanization: This method uses organic peroxides to create carbon-carbon cross-links in the rubber, which can result in materials with good heat aging resistance.[3][4][5]

  • Sulfur Vulcanization with Alternative Accelerators: It is possible to use sulfur-based systems that do not rely on dithiocarbamates. These systems may use other classes of accelerators, such as sulfenamides or thiurams, though these may also have their own biocompatibility profiles to consider.[1][6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound-vulcanized materials.

Issue 1: Unexpectedly high cytotoxicity observed in an in vitro assay (e.g., MTT, XTT).

Possible Cause Troubleshooting Steps
Leaching of this compound components or other cytotoxic substances from the material. 1. Verify Leachables: Conduct an extractables and leachables (E&L) study to identify and quantify the substances being released from the material into the cell culture medium.[8] 2. Material Pre-treatment: Consider pre-washing or sterilizing the material according to a validated protocol to remove residual processing aids or surface contaminants. 3. Review Vulcanization Process: Inefficient vulcanization can lead to a higher concentration of unreacted accelerators in the final product. Review and optimize the curing time and temperature.
False-Positive Results in Cytotoxicity Assay. 1. Interference with Assay Chemistry: Some leachables from rubber materials can interfere with the colorimetric or fluorometric readout of cytotoxicity assays. For example, reducing agents can react with MTT tetrazolium salt, leading to a false indication of cell viability.[9] 2. Use a Secondary Assay: Confirm the results with a different cytotoxicity assay that has a distinct mechanism, such as a membrane integrity assay (e.g., LDH release) or a neutral red uptake assay.[10] 3. Control for Extract Color/Turbidity: Ensure that the material extract itself does not absorb light at the wavelength used for the assay readout. Include extract-only controls.
Contamination of Cell Culture. 1. Microbial Contamination: Check for common laboratory contaminants like bacteria, yeast, or mycoplasma, which can cause cell death. 2. Endotoxin Contamination: Test reagents and the material extract for the presence of endotoxins, which can be cytotoxic to some cell lines.[9]

Issue 2: Inconsistent or non-reproducible biocompatibility test results.

Possible Cause Troubleshooting Steps
Variability in Material Samples. 1. Homogeneity: Ensure that the material samples being tested are from the same batch and are homogenous in their composition. 2. Surface Properties: Differences in surface texture or cleaning procedures between samples can affect cell attachment and, consequently, biocompatibility results.
Inconsistent Leaching Conditions. 1. Standardize Extraction: Strictly adhere to standardized extraction protocols (e.g., ISO 10993-12) regarding extraction vehicle, temperature, time, and surface area-to-volume ratio.[11]
Cell Culture Variability. 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. 2. Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can influence the outcome of cytotoxicity and proliferation assays.

Issue 3: Difficulty in distinguishing between an irritant and an allergic reaction in patch testing.

Possible Cause Troubleshooting Steps
Overlapping Clinical Manifestations. 1. Timing of Reaction: Allergic contact dermatitis typically manifests 24-48 hours after exposure, while irritant reactions can appear more quickly.[1] 2. Nature of the Lesion: Allergic reactions are often characterized by more intense itching, redness, and blistering, whereas irritant reactions may present with more burning or stinging sensations.[12] 3. Histological Examination: While histological features can be similar, allergic reactions are characterized by a dense, perivascular infiltrate of lymphocytes and eosinophils, which may be less prominent in irritant reactions.
Concentration of the Allergen. 1. Dose-Response: Perform patch testing with serial dilutions of the suspected allergen. A true allergic reaction will often be elicited at much lower, non-irritating concentrations.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Components

CompoundCell LineAssayIC50 ValueReference
Zinc Diethyldithiocarbamate (ZDEC)L929 (Mouse Fibroblast)MTT8.4% (of extract)[13]
Zinc Diethyldithiocarbamate (ZDEC)Multiple Cell LinesVariousVaries significantly by cell line[14]
Zinc Dibutyldithiocarbamate (ZDBC)L929 (Mouse Fibroblast)MTTData not readily available in cited literature
1,3-Diphenylguanidine (DPG)Fibroblast Cell LinesVariousData not readily available in cited literature

Note: IC50 values can vary significantly based on the specific cell line, assay method, and experimental conditions.

Experimental Protocols

1. MTT Assay for Cytotoxicity of Material Extracts

This protocol is adapted from standard methodologies for assessing cell viability.

  • Materials:

    • Test material vulcanized with this compound

    • Negative control material (e.g., high-density polyethylene)

    • Positive control material (e.g., organotin-stabilized PVC)

    • Mammalian fibroblast cell line (e.g., L929)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., acidified isopropanol)

    • 96-well cell culture plates

    • Sterile, cell-culture grade water

  • Procedure:

    • Prepare Material Extracts:

      • Prepare extracts of the test and control materials according to ISO 10993-12 standards. A common ratio is 0.2 g of material per mL of extraction vehicle (cell culture medium).

      • Incubate the material in the medium for 24 hours at 37°C.

      • Collect the extracts and sterilize by filtration through a 0.22 µm filter.

    • Cell Seeding:

      • Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

      • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Treatment with Extracts:

      • After 24 hours, remove the medium and replace it with 100 µL of the prepared material extracts (test, negative control, positive control) in triplicate. Also, include wells with fresh medium only as a vehicle control.

      • Incubate the plate for another 24 hours.

    • MTT Assay:

      • Add 10 µL of MTT solution to each well.

      • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

      • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each sample relative to the vehicle control.

      • A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

2. In Vitro Sensitization Assay (e.g., KeratinoSens™)

This protocol provides a general overview of an in vitro method to assess the skin sensitization potential of chemicals that may leach from a material.

  • Principle: The KeratinoSens™ assay utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of a promoter containing the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2 signaling pathway, leading to the activation of the ARE and the expression of luciferase.

  • Procedure Outline:

    • Cell Culture: Culture the KeratinoSens™ cell line according to the supplier's instructions.

    • Preparation of Test Chemical: Prepare a stock solution of the suspected leachable chemical (e.g., ZDEC, ZDBC, or DPG) in a suitable solvent (e.g., DMSO).

    • Cell Treatment: Seed the cells in a 96-well plate and, after attachment, expose them to a range of concentrations of the test chemical for 48 hours.

    • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • Cytotoxicity Measurement: In a parallel plate, assess the cytotoxicity of the chemical at the same concentrations using an appropriate method (e.g., MTT assay) to ensure that the observed luciferase induction is not due to cellular toxicity.

    • Data Analysis: Determine the concentration at which the luciferase activity is induced by 1.5-fold (EC1.5) and the concentration that reduces cell viability by 50% (IC50). A chemical is classified as a sensitizer (B1316253) if the EC1.5 is below a certain threshold and occurs at a concentration that is not highly cytotoxic.

Visualizations

Signaling Pathways and Workflows

Biocompatibility_Testing_Workflow cluster_planning Phase 1: Planning & Characterization cluster_testing Phase 2: In Vitro Testing cluster_advanced Phase 3: Further Evaluation (If Required) cluster_evaluation Phase 4: Final Evaluation material_char Material Characterization (ISO 10993-18) risk_assessment Risk Assessment (ISO 10993-1) material_char->risk_assessment cytotoxicity Cytotoxicity (ISO 10993-5) e.g., MTT Assay risk_assessment->cytotoxicity sensitization Sensitization (ISO 10993-10) e.g., KeratinoSens™ cytotoxicity->sensitization If cytotoxic, investigate further biocompatibility_report Biocompatibility Evaluation Report cytotoxicity->biocompatibility_report irritation Irritation (ISO 10993-23) sensitization->irritation sensitization->biocompatibility_report leachables Extractables & Leachables (ISO 10993-17) irritation->leachables If sensitization/irritation positive irritation->biocompatibility_report in_vivo In Vivo Testing (e.g., Implantation) leachables->in_vivo If leachables are of concern in_vivo->biocompatibility_report

Caption: A typical workflow for assessing the biocompatibility of a medical device material.

ACD_Signaling_Pathway cluster_skin Skin Epidermis cluster_dc Dendritic Cell (DC) Activation cluster_tcell T-Cell Priming & Response cluster_inflammation Inflammatory Response hapten Dithiocarbamate (Hapten) protein Skin Protein hapten->protein Covalent Binding hapten_protein Hapten-Protein Complex protein->hapten_protein keratinocyte Keratinocyte hapten_protein->keratinocyte Uptake & Processing dc Dendritic Cell hapten_protein->dc Uptake & Antigen Presentation keratinocyte->dc Activation Signals (e.g., IL-1, TNF-α) dc_activation DC Maturation & Migration dc->dc_activation tcell Naive T-Cell dc_activation->tcell Presentation to Naive T-Cell in Lymph Node tcell_priming T-Cell Priming & Proliferation tcell->tcell_priming effector_tcell Effector T-Cells (CD4+/CD8+) tcell_priming->effector_tcell cytokines Release of Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) effector_tcell->cytokines In Skin Upon Re-exposure acd Allergic Contact Dermatitis (Redness, Itching, Blisters) cytokines->acd

Caption: A simplified signaling pathway for dithiocarbamate-induced allergic contact dermatitis.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_contamination Check for Contamination (Microbial, Endotoxin) start->check_contamination check_assay Verify Assay Integrity (Controls, Interference) start->check_assay check_material Investigate Material (Leachables, Vulcanization) start->check_material contamination_found Contamination Positive check_contamination->contamination_found assay_issue Assay Issue Identified check_assay->assay_issue material_issue Material Issue Identified check_material->material_issue contamination_found->check_assay No resolve_contamination Address Contamination (Sterilize, New Reagents) contamination_found->resolve_contamination Yes assay_issue->check_material No resolve_assay Use Alternative Assay / Modify Protocol assay_issue->resolve_assay Yes resolve_material Optimize Material (Pre-treatment, Formulation) material_issue->resolve_material Yes retest Re-test Biocompatibility material_issue->retest No, consult expert resolve_contamination->retest resolve_assay->retest resolve_material->retest

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Troubleshooting Patch Testing for Carba Mix Allergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epicutaneous patch testing for suspected Carba mix allergy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in patch testing?

A1: this compound is a combination of three chemicals: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZBC), and Zinc Diethyldithiocarbamate (ZDC).[1] These substances are used as rubber accelerators in the manufacturing of various rubber and vinyl products, as well as in some adhesives, fungicides, and pesticides.[1][2][3] this compound is a common allergen that can cause Type IV delayed hypersensitivity reactions, leading to allergic contact dermatitis.[3] Patch test results for this compound can sometimes be challenging to interpret due to the potential for irritant reactions.[4]

Q2: What is the standard procedure for patch test reading times?

A2: The standard procedure for patch testing involves applying the allergen patch to the skin, typically on the back, and leaving it in place for 48 hours (Day 2).[5][6] An initial reading is performed after the patches are removed.[5][7] A second reading is typically conducted at 72 to 96 hours (Day 3 or 4) after the initial application.[8]

Q3: Why is it sometimes necessary to adjust the reading time for a suspected this compound allergy?

A3: Adjusting the reading time is crucial because some allergens, including potentially those in this compound, can elicit delayed reactions that may not be apparent at the standard 96-hour reading. Studies have shown that a significant percentage of patients can develop new positive reactions at a Day 7 reading.[9][10] Relying solely on a 96-hour reading could lead to false-negative results.

Q4: What are the signs of a positive allergic reaction to this compound?

A4: A positive allergic reaction at the patch test site will typically present as a localized dermatitis, characterized by redness (erythema), swelling (edema), and possibly the formation of small bumps (papules) or blisters (vesicles).[6]

Q5: How can I differentiate between an allergic reaction and an irritant reaction to this compound?

A5: Differentiating between an allergic and an irritant reaction can be challenging as they can appear visually similar.[4] Irritant reactions are more common with certain substances, and this compound is known to have irritant potential.[4] Irritant reactions often have a less defined border and may present with a more glazed or erythematous appearance without significant infiltration. Allergic reactions are more likely to be well-demarcated, edematous, and vesicular. If a reaction is uncertain, a repeat patch test with a lower concentration or to the individual components of the mix may be necessary.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No reaction at 48 and 96 hours, but high clinical suspicion of this compound allergy. Delayed hypersensitivity reaction.Perform a late reading on Day 7. A significant number of patients show new positive reactions at this time point.[9][10]
A weak or questionable reaction at the 96-hour reading. Could be a weak allergic reaction or an irritant reaction.A Day 7 reading can be helpful. Irritant reactions tend to fade by Day 7, while a true allergic reaction may persist or intensify. Consider re-testing with individual this compound components to identify the specific sensitizer.
Strong reaction with blistering. Strong positive allergic reaction.Document the reaction according to the International Contact Dermatitis Research Group (ICDRG) grading scale. The patient should be advised on strict avoidance of rubber products containing carbamates.
Reaction appears to be fading between the 96-hour and Day 7 reading. This may indicate an irritant reaction rather than a true allergic response.Note the diminishing nature of the reaction. This observation supports the interpretation of an irritant reaction.

Data on Delayed Patch Test Reactions

While specific quantitative data for this compound is limited, studies on delayed patch test reactions for various allergens highlight the importance of extended reading times.

Study FindingPercentage of Patients with New Positive Reactions at Day 7Implication for this compound Testing
A study on consecutive patients patch tested with a standard series.[9]12.8%A Day 7 reading is crucial to avoid missing clinically relevant allergies.
A study analyzing data from patients tested with the extended European baseline series.[10]13.6%Supports the routine implementation of a Day 7 reading for comprehensive diagnostics.

Experimental Protocol: Epicutaneous Patch Testing

This is a generalized protocol based on best practices and should be adapted to specific laboratory and clinical guidelines.

1. Patient Preparation:

  • Obtain informed consent.

  • Advise the patient to avoid topical steroids on the test area for at least one week prior to testing.[5]

  • The back is the preferred test site; it should be clean and free of any skin lesions.[7]

  • Ensure the patient understands the restrictions during the testing period, such as avoiding getting the back wet and strenuous exercise.[5][11]

2. Patch Application (Day 0):

  • Use standardized patch test chambers (e.g., Finn Chambers®).

  • Apply a small, standardized amount of this compound 3% in petrolatum to the chamber.

  • Carefully place the patches on the patient's upper back, ensuring good adhesion.

  • Map the location of each allergen.

3. Patch Removal and First Reading (Day 2 - 48 hours):

  • Carefully remove the patches.

  • Allow the skin to rest for 30-60 minutes before the initial reading to let any pressure effects subside.

  • Read the test sites and record any reactions using the ICDRG grading scale.

4. Second Reading (Day 4 - 96 hours):

  • Re-examine the test sites.

  • Record any changes in the reactions. This is a critical time point for identifying many delayed-type hypersensitivities.

5. Third/Late Reading (Day 7):

  • Perform a final reading of the test sites.

  • This reading is essential for identifying late-positive reactions that were not present at earlier time points.[9][10]

Logical Workflow for Adjusting Patch Test Reading Times

Adjusting_Patch_Test_Reading_Times start Start: Suspected This compound Allergy apply_patch Apply this compound Patch (Day 0) start->apply_patch remove_patch Remove Patch (Day 2 - 48h) apply_patch->remove_patch reading_1 Initial Reading (Day 2) remove_patch->reading_1 reading_2 Second Reading (Day 4 - 96h) reading_1->reading_2 decision Reaction at Day 4? reading_2->decision positive_reaction Positive Reaction: Document & Advise Avoidance decision->positive_reaction Yes negative_or_equivocal Negative or Equivocal Reaction decision->negative_or_equivocal No / Equivocal late_reading Perform Late Reading (Day 7) negative_or_equivocal->late_reading final_decision Reaction at Day 7? late_reading->final_decision late_positive Late Positive Reaction: Document & Advise Avoidance final_decision->late_positive Yes final_negative Final Negative Result final_decision->final_negative No

Caption: Workflow for this compound Patch Test Reading.

References

How to differentiate between allergic and irritant reactions to Carba mix.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carba mix. The following information will help in differentiating between allergic and irritant reactions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a combination of three chemicals primarily used as rubber accelerators in the vulcanization process to make rubber products more durable.[1] It is also found in some agricultural products like fungicides and pesticides.[2][3] The standard composition of this compound for patch testing is a 3% mixture in petrolatum (pet.), containing:

Q2: What is the fundamental difference between an allergic and an irritant reaction to this compound?

A2: The primary distinction lies in the underlying immunological mechanism.

  • Allergic Contact Dermatitis (ACD) is a delayed-type (Type IV) hypersensitivity reaction. It is an antigen-specific immune response mediated by T-cells. This reaction requires prior sensitization to one of the components of this compound. Upon re-exposure, memory T-cells recognize the hapten-protein complex, leading to an inflammatory cascade.

  • Irritant Contact Dermatitis (ICD) is a non-specific inflammatory response of the skin caused by direct chemical damage to skin cells.[6] It does not involve an antigen-specific immune response and does not require prior sensitization. The severity of the reaction is generally proportional to the concentration of the irritant and the duration of exposure.

Q3: What are the typical clinical presentations of allergic versus irritant reactions to this compound?

A3: While clinical presentations can overlap, there are some distinguishing features:

FeatureAllergic Contact Dermatitis (ACD)Irritant Contact Dermatitis (ICD)
Onset Delayed, typically 24-48 hours after exposure.[1]Can be immediate or delayed, depending on the irritant concentration.
Symptoms Intense itching, redness, swelling, and the formation of vesicles or blisters.[7][8]Burning, stinging, and pain are often more prominent than itching.
Lesion Borders Often ill-defined and may spread beyond the area of direct contact.Usually sharply demarcated and confined to the site of contact.
Appearance Eczematous reaction with papules and vesicles.May present as redness, scaling, chapping, or in severe cases, necrosis.

Troubleshooting Guides

Issue: Ambiguous Patch Test Results

Q4: How can I differentiate a weak allergic reaction from an irritant reaction in a patch test with this compound?

A4: Differentiating weak positive allergic reactions from irritant reactions can be challenging. Here are some key points to consider:

  • Morphology of the reaction: Allergic reactions typically present as erythematous, infiltrated papules or vesicles, whereas irritant reactions are more likely to show erythema with a glazed, wrinkled, or "soap-like" appearance. Pustular reactions are more indicative of an irritant response.

  • Timing of the reaction: Allergic reactions tend to crescendo, peaking at 48-96 hours or even later. Irritant reactions may be strongest at the first reading (e.g., 48 hours) and then fade.

  • Patient history: A thorough history of reactions to rubber products can provide clues.

  • Testing with individual components: If the this compound patch test is positive or questionable, follow-up testing with the individual components (DPG, ZDBC, and ZDEC) at their respective concentrations is recommended. 1,3-Diphenylguanidine (DPG) is a known irritant and may be the cause of a false-positive reaction to the mix.[4]

Issue: Unexpected Negative Patch Test Result

Q5: My experiment shows signs of a skin reaction to a this compound-containing compound, but the patch test is negative. What could be the cause?

A5: A negative patch test in the presence of a suspected reaction could be a false negative. Potential reasons include:

  • Insufficient concentration of the allergen: The concentration in the standard patch test may be too low to elicit a reaction in a weakly sensitized individual.

  • Inadequate vehicle or occlusion: The allergen may not have penetrated the skin sufficiently.

  • Timing of the reading: Some allergic reactions to specific allergens can be delayed and may not be apparent at the standard 48 and 96-hour readings. A later reading at 7 days may be necessary.

  • Immunosuppressive medication: The use of systemic or potent topical corticosteroids by the subject can suppress the patch test reaction.

  • Incorrect application technique: Improper application of the patch test can lead to false-negative results.

Quantitative Data Summary

Table 1: Prevalence of Positive Patch Test Reactions to this compound

Population/RegionNumber of Patients TestedPrevalence of Positive Reactions (%)
North America (1994-2016)49,7586.9% (for this compound and/or Thiuram mix)
Scalp Contact Dermatitis Patients22611.6%
General Patch Test Population-~3%
North America (1998-2008)25,4353.9%

Data compiled from multiple sources.[9][10][11]

Table 2: Concomitant Reaction Rates between this compound and Thiuram Mix (1994-2016)

Reaction GroupNumber of PatientsPercentage of Total Positive Reactions
This compound positive only140340.8%
Thiuram mix positive only106831.0%
Both this compound and Thiuram mix positive96628.1%

Data from the North American Contact Dermatitis Group.[9]

Experimental Protocols

Protocol 1: Patch Testing with this compound

Objective: To identify a Type IV hypersensitivity reaction to the components of this compound.

Materials:

  • This compound 3% in petrolatum (containing 1% each of DPG, ZDBC, and ZDEC).

  • Individual allergens (DPG 1% pet., ZDBC 1% pet., ZDEC 1% pet.) for follow-up testing.

  • Finn Chambers® on Scanpor® tape or equivalent patch test units.

  • Marker for outlining the test area.

  • Control: Petrolatum.

Procedure:

  • Application:

    • Apply a small amount (approximately 20 mg) of the this compound 3% pet. to the Finn Chamber.

    • Apply the patch test units to a clean, non-hairy area of the upper back. Avoid areas with active dermatitis.

    • Outline the test area with a marker for easy identification.

    • Include a negative control (petrolatum alone).

  • Occlusion:

    • The patches should remain in place and kept dry for 48 hours.

  • Reading and Scoring:

    • First Reading (Day 2 - 48 hours): Remove the patches and mark the sites. Allow the skin to recover for 30-60 minutes before reading.

    • Second Reading (Day 3 or 4 - 72-96 hours): This is the most crucial reading for allergic reactions.

    • Optional Third Reading (Day 7): A late reading can be beneficial to capture delayed reactions.

    • Score the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • - : Negative reaction

      • ?+ : Doubtful reaction (faint erythema only)

      • + : Weak positive reaction (erythema, infiltration, possibly papules)

      • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction (erythema, often with a "glazed" or shiny appearance, sometimes with pustules or necrosis, typically decreasing in intensity from the first to the second reading).

Interpretation:

  • A positive reaction (++ or +++) that crescendos between the first and second readings is highly suggestive of an allergic reaction.

  • A reaction that is strongest at 48 hours and fades by 96 hours, or has the characteristic morphology of an IR, is likely an irritant reaction.

  • A doubtful or weak positive reaction requires careful clinical correlation and may warrant repeat testing or testing with individual components.

Protocol 2: In Vitro Lymphocyte Transformation Test (LTT)

Objective: To detect the proliferation of sensitized lymphocytes in response to this compound components, indicating an allergic sensitization.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from the subject.

  • Culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

  • This compound components (DPG, ZDBC, ZDEC) at various non-cytotoxic concentrations.

  • Positive control (e.g., phytohemagglutinin - PHA).

  • Negative control (culture medium alone).

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

  • 96-well culture plates.

  • Liquid scintillation counter or plate reader.

Procedure:

  • Cell Culture:

    • Isolate PBMCs from a blood sample.

    • Plate the PBMCs in 96-well plates at a density of 1-2 x 10^5 cells/well.

  • Antigen Stimulation:

    • Add the individual this compound components at pre-determined non-cytotoxic concentrations to the wells in triplicate.

    • Include positive and negative controls.

  • Incubation:

    • Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Proliferation Assay:

    • During the last 16-18 hours of incubation, add 3H-thymidine or the BrdU label to each well.

  • Measurement:

    • Harvest the cells and measure the incorporation of 3H-thymidine using a liquid scintillation counter or measure BrdU incorporation using an ELISA-based plate reader.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each antigen concentration:

      • SI = (Mean cpm of antigen-stimulated cultures) / (Mean cpm of unstimulated cultures)

    • An SI ≥ 3 is generally considered a positive result, indicating lymphocyte sensitization.

Interpretation:

  • A positive LTT result for one or more of the this compound components suggests an allergic sensitization, which can help differentiate from a purely irritant reaction.

Signaling Pathways and Experimental Workflows

Allergic_vs_Irritant_Reaction_to_Carba_Mix cluster_allergic Allergic Contact Dermatitis (ACD) cluster_irritant Irritant Contact Dermatitis (ICD) Carba_Mix_Allergen This compound Component (Hapten) Skin_Protein Skin Protein Carba_Mix_Allergen->Skin_Protein Haptenation Hapten_Protein_Complex Hapten-Protein Complex Skin_Protein->Hapten_Protein_Complex Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein_Complex->Langerhans_Cell Uptake & Processing T_Cell_Activation T-Cell Activation & Proliferation Langerhans_Cell->T_Cell_Activation Antigen Presentation in Lymph Node Cytokine_Release_ACD Cytokine & Chemokine Release T_Cell_Activation->Cytokine_Release_ACD Memory T-Cell Re-exposure Inflammation_ACD Inflammation (Eczema) Cytokine_Release_ACD->Inflammation_ACD Carba_Mix_Irritant This compound Component (Irritant) Keratinocyte Keratinocyte Carba_Mix_Irritant->Keratinocyte Cellular_Damage Direct Cellular Damage Keratinocyte->Cellular_Damage High Concentration/ Prolonged Exposure Cytokine_Release_ICD Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) Cellular_Damage->Cytokine_Release_ICD Inflammation_ICD Inflammation Cytokine_Release_ICD->Inflammation_ICD

Figure 1: Simplified comparison of the signaling pathways in Allergic Contact Dermatitis (ACD) and Irritant Contact Dermatitis (ICD) induced by this compound components.

Patch_Test_Workflow start Suspected Reaction to This compound-containing Product patch_test Apply this compound 3% pet. Patch Test start->patch_test read_48h Day 2 (48h): First Reading patch_test->read_48h read_96h Day 4 (96h): Second Reading read_48h->read_96h interpret Interpret Results read_96h->interpret allergic Allergic Reaction (Crescendoing, ++/+++) interpret->allergic Positive irritant Irritant Reaction (Fading, IR morphology) interpret->irritant Irritant ambiguous Doubtful/Weak Reaction (?+/+) interpret->ambiguous Ambiguous follow_up Follow-up Testing with Individual Components ambiguous->follow_up

Figure 2: Experimental workflow for patch testing with this compound to differentiate between allergic and irritant reactions.

Diagnostic_Logic clinical_signs Clinical Signs of Contact Dermatitis history History of Exposure to Rubber Products? clinical_signs->history patch_test Perform Patch Test with this compound history->patch_test Yes other Consider: Other Allergens or Skin Conditions history->other No positive_pt Positive Patch Test patch_test->positive_pt Reaction negative_pt Negative Patch Test patch_test->negative_pt No Reaction acd Diagnosis: Allergic Contact Dermatitis positive_pt->acd Allergic Morphology icd Consider: Irritant Contact Dermatitis positive_pt->icd Irritant Morphology negative_pt->icd negative_pt->other

Figure 3: Logical relationship diagram for diagnosing this compound-related skin reactions.

References

Technical Support Center: Optimizing Experimental Conditions for Studying the "Cocktail Effect" of Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for studying the "cocktail effect" of Carba mix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its "cocktail effect"?

A: this compound is a combination of three chemicals commonly used as accelerators in the manufacturing of rubber products: 1,3-Diphenylguanidine (B1679371) (DPG), Zinc Dibutyldithiocarbamate (ZDBC), and Zinc Diethyldithiocarbamate (ZDEC).[1][2][3] The "cocktail effect" refers to the phenomenon where the mixture elicits a greater biological response, such as allergic contact dermatitis, than would be expected from the sum of the effects of its individual components.[1][2] This suggests synergistic or additive interactions between the chemicals.

Q2: What are the known cellular effects of the individual components of this compound?

A: Studies have shown that the individual components of this compound can induce distinct cellular responses. For example, 1,3-diphenylguanidine (DPG) has been observed to induce the production of reactive oxygen species (ROS) and affect autophagic flux in human cell models.[1][4][5][6]

Q3: What is a key indicator of the "cocktail effect" of this compound?

A: A significant indicator of the cocktail effect is the super-additive induction of inflammatory mediators. For instance, the combination of ZDEC, ZDBC, and DPG has been shown to induce significantly higher levels of Interleukin-8 (IL-8) secretion in dendritic cell models than what would be predicted from the IL-8 levels induced by each chemical individually.[1][4][5][6]

Q4: What initial steps should I take before starting an experiment to study the this compound cocktail effect?

A: Before initiating your experiments, it is crucial to:

  • Thoroughly review the Safety Data Sheet (SDS) for each chemical component to understand its properties, hazards, and handling requirements.

  • Define your experimental goals clearly. Are you investigating cytotoxicity, inflammatory responses, genotoxicity, or specific signaling pathways?

  • Select an appropriate cell model. Human cell lines, such as those resembling dendritic cells (e.g., MUTZ-3), have been used effectively.[2][4]

  • Establish a clear experimental design. This includes defining concentration ranges, exposure times, and the specific mixtures to be tested.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments.

General Experimental Issues
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or irreproducible results - Pipetting errors- Inconsistent cell seeding density- Variability in reagent preparation- Contamination (microbial or chemical)- Calibrate and regularly check your pipettes.- Perform cell counts to ensure consistent seeding.- Prepare fresh reagents for each experiment and use standardized protocols.- Regularly test for mycoplasma and visually inspect cultures for contamination.
High background signal in assays - Reagent contamination- Autofluorescence of test compounds- Non-specific binding in immunoassays- Use high-purity reagents and sterile techniques.- Run a compound-only control (without cells) to check for autofluorescence.- Optimize blocking and washing steps in immunoassays.
Cytotoxicity Assay Issues
Problem Possible Cause(s) Troubleshooting Steps
Low absorbance/fluorescence readings - Low cell density- Insufficient incubation time with assay reagent- Cell detachment- Optimize cell seeding density for your specific cell line and plate format.- Ensure the incubation time is within the recommended range for the assay.- Handle plates gently to avoid cell detachment, especially with loosely adherent cells.
High variability between replicate wells - Uneven cell distribution- Edge effects in the microplate- Inaccurate pipetting- Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity.- Use a multichannel pipette for adding reagents to minimize timing differences.
Issues Specific to Mixed Chemical Exposures
Problem Possible Cause(s) Troubleshooting Steps
Unexpected precipitation of compounds - Poor solubility of one or more components in the mixture- Chemical interaction between components- Test the solubility of individual components and the mixture in your culture medium beforehand.- Consider using a low concentration of a biocompatible solvent like DMSO (typically <0.5%).- Prepare fresh stock solutions and dilute them immediately before use.
Difficulty in interpreting synergistic vs. additive effects - Inappropriate experimental design or statistical analysis- Use established models for assessing synergy, such as the Combination Index (CI) method.- Include appropriate controls: vehicle control, individual components at multiple concentrations, and the mixture at various ratios.

Data Presentation

Table 1: Cytotoxicity of Individual this compound Components
CompoundCell LineAssayEndpoint (e.g., IC50)Exposure Time (hours)Reference
ZDECMUTZ-3PI StainingRV90: 2.5 µM24Poulsen et al., 2025[4]
ZDBCMUTZ-3PI StainingRV90: 2.5 µM24Poulsen et al., 2025[4]
DPGMUTZ-3PI StainingNo cytotoxicity up to 500 µM24Poulsen et al., 2025[4]
RV90: Concentration resulting in 90% relative cell viability
Table 2: IL-8 Secretion in Response to this compound and its Components
TreatmentConcentration (µM)Cell LineIL-8 Secretion (pg/mL, Mean ± SD)Reference
Vehicle (DMSO)-MUTZ-3~50 ± 10Poulsen et al., 2025[1]
ZDEC2.5MUTZ-3~150 ± 25Poulsen et al., 2025[1]
ZDBC2.5MUTZ-3~120 ± 20Poulsen et al., 2025[1]
DPG25MUTZ-3~200 ± 30Poulsen et al., 2025[1]
This compound (ZDEC+ZDBC+DPG)2.5 + 2.5 + 25MUTZ-3>500*Poulsen et al., 2025[1]
Value indicates a synergistic effect, being significantly higher than the sum of individual components.

Experimental Protocols

Cell Viability Assay (using Propidium (B1200493) Iodide Staining)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of ZDEC, ZDBC, and DPG in a suitable solvent (e.g., DMSO). Prepare serial dilutions of individual compounds and the desired mixtures in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Staining: Add propidium iodide (PI) to each well at a final concentration of 1 µg/mL.

  • Analysis: Analyze the plate on a flow cytometer or a fluorescence plate reader. PI-positive cells are considered non-viable.

  • Data Calculation: Calculate the percentage of viable cells relative to the vehicle-treated control.

IL-8 Secretion Assay (ELISA)
  • Cell Treatment: Seed and treat cells with this compound components and mixtures as described in the cytotoxicity protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an IL-8 capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP conjugate.

    • Wash and add a TMB substrate solution.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-8 in each sample based on the standard curve.

Reactive Oxygen Species (ROS) Measurement
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compounds.

  • Probe Loading: During the last 30-60 minutes of the treatment period, add a cell-permeable ROS-sensitive probe (e.g., DCFH-DA) to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Washing: Gently wash the cells with a warm buffer (e.g., PBS) to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Positive Control: Include a known ROS inducer (e.g., tert-butyl hydroperoxide) as a positive control.

Autophagy Assessment (LC3 Turnover Assay)
  • Cell Treatment: Treat cells with the test compounds in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final few hours of the experiment.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against LC3.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.

Mandatory Visualizations

G Experimental Workflow for this compound Cocktail Effect cluster_prep Preparation cluster_exposure Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis prep_cells Cell Seeding & Culture treatment Treat Cells with Individual Components & Mixtures prep_cells->treatment prep_compounds Prepare this compound Components (ZDEC, ZDBC, DPG) & Mixtures prep_compounds->treatment cytotoxicity Cytotoxicity Assay (e.g., PI Staining) treatment->cytotoxicity ros ROS Measurement (e.g., DCFH-DA) treatment->ros autophagy Autophagy Assessment (e.g., LC3 Turnover) treatment->autophagy inflammation Inflammation Assay (e.g., IL-8 ELISA) treatment->inflammation analysis Analyze for Additive, Synergistic, or Antagonistic Effects cytotoxicity->analysis ros->analysis autophagy->analysis inflammation->analysis

Caption: Workflow for investigating the cocktail effect of this compound.

G Potential Signaling Pathway for DPG-Induced ROS and IL-8 Production DPG DPG Exposure Cell Cellular Stress DPG->Cell ROS Increased ROS Production Cell->ROS MAPK MAPK Pathway Activation (e.g., p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Transcription Transcription Factor Activation (e.g., AP-1, NF-κB) MAPK->Transcription NFkB->Transcription IL8 Increased IL-8 Gene Transcription & Secretion Transcription->IL8

Caption: DPG-induced ROS signaling leading to IL-8 production.

References

Validation & Comparative

A Comparative Analysis of the Sensitizing Potency of Carba Mix and Other Rubber Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensitizing potency of Carba Mix, a common screening agent for rubber chemical allergies, with other rubber accelerators. The information is supported by experimental data from peer-reviewed studies to assist researchers and professionals in understanding the relative risks and mechanisms of allergic contact dermatitis (ACD) associated with these compounds.

Introduction to Rubber Accelerators and this compound

Rubber accelerators are essential chemicals used in the vulcanization process to enhance the durability and elasticity of rubber products. However, many of these accelerators are also potent sensitizers, capable of inducing allergic contact dermatitis, a delayed-type hypersensitivity reaction.[1][2][3] this compound is a diagnostic tool used in patch testing to screen for allergies to a specific group of rubber accelerators known as carbamates.[4][5][6] The standard this compound is composed of three distinct compounds:

Understanding the sensitizing potency of the individual components of this compound and comparing them to other classes of rubber accelerators, such as thiurams and benzothiazoles, is crucial for risk assessment and the development of safer alternative materials.[5]

Comparative Sensitizing Potency

The sensitizing potency of a chemical is its ability to induce an allergic response. A common and validated method for assessing this is the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[9][10][11] The result is often expressed as the EC3 value, which is the effective concentration required to produce a threefold increase in lymphocyte proliferation (a Stimulation Index of 3). A lower EC3 value indicates a higher sensitizing potency.[10][12]

A study by de Jong et al. (2002) provides a comprehensive ranking of the allergenic potency of 15 rubber chemicals using a modified LLNA. The results for the components of this compound and other relevant accelerators are summarized in the table below.

Chemical NameAbbreviationChemical ClassEC3 Value (%)Sensitizing Potency
Zinc diethyldithiocarbamate ZDEC Dithiocarbamate < 0.1 Extreme
Tetramethylthiuram disulfideTMTDThiuram0.12Extreme
Tetraethylthiuram disulfideTETDThiuram0.22Strong
Zinc pentamethylene dithiocarbamateZPCDithiocarbamate0.35Strong
Zinc dimethyldithiocarbamateZDMCDithiocarbamate0.41Strong
Dibenzothiazyl disulfideMBTSBenzothiazole0.53Strong
Piperidine pentamethylene dithiocarbamatePTDDithiocarbamate0.61Strong
Tetramethylthiuram monosulfideTMTMThiuram0.73Strong
2-MercaptobenzothiazoleMBTBenzothiazole1.1Moderate
2-MercaptobenzimidazoleMBI-1.2Moderate
Poly-p-dinitrosobenzenePTT-1.5Moderate
Zinc 2-mercaptobenzothiazoleZMBTBenzothiazole2.0Moderate
Tetrabutylthiuram disulfideTBTDThiuram3.0Moderate
DiethanolamineDEAAmine7.9Weak
Zinc dibutyldithiocarbamate ZDBC Dithiocarbamate > 10 Weak/Non-sensitizer

Data sourced from de Jong et al. (2002).[12][13] Note: 1,3-Diphenylguanidine (DPG), the third component of this compound, was not evaluated in this particular study. However, other studies have identified it as a sensitizer (B1316253).[5]

Based on this data, ZDEC, a key component of this compound, is classified as an extreme sensitizer with a very low EC3 value. In contrast, ZDBC showed weak to no sensitizing potential in this assay. This highlights the significant variability in potency even within the same chemical class. When compared to other rubber accelerators, ZDEC is more potent than many commonly used thiurams and benzothiazoles.[12][13]

Experimental Protocols

The following are summaries of the standard methodologies used to assess the sensitizing potency of chemical compounds.

Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the preferred method for in vivo skin sensitization testing.[3][6]

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. This proliferation is a hallmark of the induction phase of skin sensitization.[1][9][14]

  • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used. A minimum of four animals are used per dose group.[1]

  • Procedure:

    • A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are prepared.[1]

    • The test substance is applied to the dorsal surface of each ear for three consecutive days.

    • On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared and the incorporation of ³H-methyl thymidine is measured using β-scintillation counting.

  • Data Analysis: The proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[1] The EC3 value is then calculated from the dose-response curve.

Guinea Pig Maximization Test (GPMT) - OECD Test Guideline 406

The GPMT is another widely used in vivo test for skin sensitization.[4][7][15][16]

  • Principle: This method aims to maximize the exposure to the test substance to determine its potential to induce skin sensitization. It involves an induction phase and a subsequent challenge phase.[17][18]

  • Animal Model: Albino guinea pigs are used, with at least 10 animals in the treatment group and 5 in the control group.[7]

  • Procedure:

    • Induction Phase:

      • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are administered to a shaved area on the shoulder.

      • Day 7: The same area is treated with a topical application of the test substance, which is then covered with an occlusive dressing for 48 hours.

    • Challenge Phase:

      • Day 21: A non-irritating concentration of the test substance is applied topically to a shaved flank of both the test and control animals under an occlusive patch for 24 hours.

  • Data Analysis: The skin reactions at the challenge sites are observed and graded at 48 and 72 hours after the patch application. The incidence and severity of the skin reactions in the test group are compared to the control group to determine if the substance is a sensitizer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for allergic contact dermatitis and a typical experimental workflow for assessing sensitizing potency.

ACD_Pathway cluster_skin Epidermis cluster_lymph Draining Lymph Node Hapten Hapten (e.g., Rubber Accelerator) Protein Skin Protein Hapten->Protein Haptenation Hapten_Protein Hapten-Protein Complex Langerhans Langerhans Cell (LC) Hapten_Protein->Langerhans Uptake & Processing Keratinocytes Keratinocytes Naive_T Naive T-Cell Langerhans->Naive_T Migration & Antigen Presentation Effector_T Effector T-Cell Naive_T->Effector_T Activation & Proliferation Effector_T->Keratinocytes Migration to Skin & Inflammatory Response (upon re-exposure)

Caption: Allergic Contact Dermatitis Signaling Pathway.

LLNA_Workflow Start Start: Test Substance Dose_Prep Dose Formulation (Vehicle Control, Test Concentrations, Positive Control) Start->Dose_Prep Animal_Dosing Topical Application to Mouse Ears (Days 1, 2, 3) Dose_Prep->Animal_Dosing Thymidine_Inj Intravenous Injection of ³H-methyl Thymidine (Day 5) Animal_Dosing->Thymidine_Inj Node_Excision Excision of Draining Auricular Lymph Nodes Thymidine_Inj->Node_Excision Cell_Prep Preparation of Single-Cell Lymph Node Suspension Node_Excision->Cell_Prep Scintillation β-Scintillation Counting Cell_Prep->Scintillation Data_Analysis Calculation of Stimulation Index (SI) and EC3 Value Scintillation->Data_Analysis End Result: Sensitizer or Non-sensitizer & Potency Data_Analysis->End

Caption: Local Lymph Node Assay (LLNA) Experimental Workflow.

Conclusion

The data presented in this guide indicate that this compound contains components with a wide range of sensitizing potencies. Specifically, ZDEC is an extreme sensitizer, more potent than many other common rubber accelerators, while ZDBC is a weak sensitizer.[12][13] This variability underscores the importance of considering the individual constituents of a mixture when assessing sensitization risk. For researchers and professionals in drug development and related fields, this comparative analysis provides valuable insights for material selection, risk assessment, and the development of safer alternatives to potent sensitizers found in rubber products. The standardized experimental protocols outlined here are essential for the accurate and reproducible assessment of the sensitizing potential of novel and existing chemical compounds.

References

A Comparative Guide to In Vitro vs. In Vivo Correlation for Carba Mix Skin Sensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo methods for assessing the skin sensitization potential of Carba mix, a common screening agent for rubber chemical allergies. As the regulatory landscape shifts towards a reduction in animal testing, understanding the correlation between non-animal and traditional methods is paramount. This document outlines the experimental data, detailed protocols, and underlying biological pathways to aid in the selection and interpretation of appropriate testing strategies.

Executive Summary

Data Presentation: In Vitro and In Vivo Findings for this compound Components

The following tables summarize the available quantitative and qualitative data for the individual components of this compound from both in vitro and in vivo skin sensitization studies.

Table 1: In Vitro Skin Sensitization Data for this compound Components

Chemical ComponentAssayKey ParameterResultPotency Classification
Zinc Diethyldithiocarbamate (ZDEC)GARDpotency-Predicted Strong Sensitizer (B1316253)Category 1A[1]
Zinc Dibutyldithiocarbamate (ZDBC)GARDpotency-Predicted Strong SensitizerCategory 1A[1]
1,3-Diphenylguanidine (DPG)GARDpotency-Predicted Weak SensitizerCategory 1B[1]

Table 2: In Vivo Skin Sensitization Data for this compound Components

Chemical ComponentAssayEC3 Value (%)*Potency Classification
Zinc Diethyldithiocarbamate (ZDEC)LLNAPotent Sensitizer (Ranked highest among 15 rubber chemicals)Strong Sensitizer[4]
Zinc Dibutyldithiocarbamate (ZDBC)LLNANot calculable (low response, no dose-response)Weak/Non-sensitizer in this study[4]
1,3-Diphenylguanidine (DPG)LLNAData not readily available-

*EC3 (Effective Concentration 3) is the concentration of a chemical that induces a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to a control.[5][6][7][8]

Correlation and Comparison

The in vitro GARDpotency assay classifies ZDEC and ZDBC as strong sensitizers (Category 1A) and DPG as a weak sensitizer (Category 1B).[1] The available in vivo LLNA data support the classification of ZDEC as a potent sensitizer.[4] However, there is a discrepancy for ZDBC, where one LLNA study was unable to calculate an EC3 value due to a weak and non-dose-dependent response, suggesting it may be a weak or non-sensitizer in that specific test.[4] This highlights the importance of considering data from multiple sources and the potential for variability in biological assays.

While a direct EC3 value for DPG was not found, its classification as a weak sensitizer by the GARDpotency assay provides valuable information in the absence of robust in vivo data. The strong correlation generally observed between GARDpotency results and LLNA EC3 values suggests that in vitro methods can be a reliable tool for predicting skin sensitization potency.[9][10][11]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are outlined below, based on OECD guidelines.

In Vitro Methodologies

1. Genomic Allergen Rapid Detection (GARD™skin and GARD™potency) Assay

  • Principle: This assay utilizes a human dendritic-like cell line (SenzaCell™) and measures changes in the expression of a specific set of genes (the GARD Prediction Signature) following exposure to a test chemical. Machine learning algorithms are then used to classify the substance as a sensitizer or non-sensitizer (GARDskin) and to predict its potency (GARDpotency).

  • Protocol Outline:

    • Cell Culture: SenzaCell™ are cultured under standard conditions.

    • Dose Finding: A preliminary cytotoxicity assay is performed to determine the optimal concentration range for the main experiment.

    • Exposure: Cells are exposed to various concentrations of the test substance for 24 hours.

    • RNA Isolation and Gene Expression Analysis: Total RNA is extracted from the cells, and the expression of the GARD Prediction Signature genes is quantified using a suitable method like NanoString nCounter.

    • Data Analysis: The gene expression data is analyzed using the proprietary GARD analysis software, which provides a decision value for classification and a prediction of potency.

2. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

  • Principle: This in chemico assay assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins, which is the molecular initiating event in skin sensitization.

  • Protocol Outline:

    • Preparation: Solutions of the test chemical and the cysteine- and lysine-containing peptides are prepared.

    • Incubation: The test chemical and peptide solutions are incubated together for 24 hours at 25°C.

    • Analysis: The concentration of the remaining (unreacted) peptide is quantified using High-Performance Liquid Chromatography (HPLC).

    • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine.

    • Prediction: Based on the mean peptide depletion, the chemical is classified into one of four reactivity classes (minimal, low, moderate, high) to predict its sensitization potential.

3. KeratinoSens™ Assay - OECD TG 442D

  • Principle: This in vitro assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization, leads to the production of luciferase, which can be measured.

  • Protocol Outline:

    • Cell Culture: The transgenic HaCaT cells are cultured in 96-well plates.

    • Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours.

    • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.

    • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the observed luciferase induction is not due to cellular toxicity.

    • Data Analysis: The fold induction of luciferase activity is calculated relative to a vehicle control. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold.

4. Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

  • Principle: This in vitro assay evaluates the activation of dendritic cells, a key event in the skin sensitization pathway, by measuring the expression of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1).

  • Protocol Outline:

    • Cell Culture: THP-1 cells are cultured and differentiated into a dendritic-like phenotype.

    • Exposure: The cells are exposed to various concentrations of the test substance for 24 hours.

    • Staining and Flow Cytometry: The cells are stained with fluorescently labeled antibodies against CD86 and CD54 and analyzed by flow cytometry.

    • Cytotoxicity Assessment: A parallel cytotoxicity assay is performed.

    • Data Analysis: The expression levels of CD86 and CD54 are quantified. A chemical is classified as a sensitizer if it induces a significant upregulation of these markers.

In Vivo Methodology

1. Murine Local Lymph Node Assay (LLNA) - OECD TG 429

  • Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance. This proliferation is a hallmark of the induction phase of skin sensitization.

  • Protocol Outline:

    • Animal Selection: Typically, female CBA/J mice are used.

    • Dose Selection and Application: At least three concentrations of the test substance, plus a vehicle control, are applied to the dorsum of both ears for three consecutive days.

    • Cell Proliferation Measurement: On day 6, a radiolabeled thymidine (B127349) (e.g., 3H-methyl thymidine) is injected intravenously.

    • Lymph Node Excision and Processing: Several hours after the injection, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.

    • Radioactivity Measurement: The incorporation of the radiolabel into the DNA of the proliferating lymphocytes is measured using a beta-scintillation counter.

    • Calculation of Stimulation Index (SI): The SI is calculated for each dose group as the ratio of the mean radioactivity in the test group to the mean radioactivity in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater at one or more concentrations. The EC3 value is then interpolated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Adverse Outcome Pathway (AOP) for Skin Sensitization

AOP_Skin_Sensitization cluster_molecular Molecular Initiating Event (MIE) cluster_cellular1 Key Event 2 cluster_cellular2 Key Event 3 cluster_organ Key Event 4 cluster_adverse_outcome Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (Nrf2/ARE Pathway) MIE->KE2 In Vitro: DPRA (OECD 442C) KE3 Dendritic Cell Activation and Maturation KE2->KE3 In Vitro: KeratinoSens™ (OECD 442D) KE4 T-cell Proliferation in Lymph Node KE3->KE4 In Vitro: h-CLAT, GARDskin (OECD 442E) AO Allergic Contact Dermatitis (ACD) KE4->AO In Vivo: LLNA (OECD 429)

Caption: Adverse Outcome Pathway for Skin Sensitization and Corresponding Test Methods.

Experimental Workflow: In Vitro vs. In Vivo Comparison

Comparison_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Select In Vitro Assays (e.g., GARD, DPRA, KeratinoSens™, h-CLAT) invitro_exp Perform Assays on This compound Components invitro_start->invitro_exp invitro_data Obtain Hazard and Potency Classification invitro_exp->invitro_data correlation Correlate In Vitro and In Vivo Data invitro_data->correlation invivo_start Select In Vivo Assay (e.g., LLNA) invivo_exp Perform Assay on This compound Components invivo_start->invivo_exp invivo_data Determine EC3 Value and Potency Classification invivo_exp->invivo_data invivo_data->correlation conclusion Draw Conclusions on Predictive Capacity of In Vitro Methods correlation->conclusion

References

Comparative analysis of the toxicological profiles of DPG, ZBC, and ZDC.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Analysis of DPG, ZBC, and ZDC

This guide provides a comprehensive comparison of the toxicological profiles of three industrial chemicals: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZBC), and Zinc Diethyldithiocarbamate (B1195824) (ZDC). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of their relative toxicities. The data presented is a summary of publicly available toxicological studies.

Data Presentation

The following tables summarize the quantitative toxicological data for DPG, ZBC, and ZDC across various endpoints.

Table 1: Acute Toxicity
ChemicalOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation Toxicity
DPG 323[1]>794[1]Causes respiratory tract irritation[1].
ZBC >5000[2]>2000[2]Moderately toxic upon inhalation. May cause respiratory irritation[2][3][4].
ZDC 3530[5]>2000May cause irritation to the respiratory tract[5].
Table 2: Skin and Eye Irritation
ChemicalSkin Irritation (rabbit)Eye Irritation (rabbit)
DPG Irritating[1]Irritating[1]
ZBC Causes skin irritation[4]Causes serious eye irritation[4]
ZDC Causes skin irritation[5]Causes serious eye irritation[5]
Table 3: Cytotoxicity
ChemicalCell LineEndpointResult
DPG A549EC50Less toxic than some of its chlorinated by-products[6].
ZBC L929, V79, Balb/3T3Colony AssayCytotoxic potential correlated with concentration[7].
ZDC L929, Balb/3T3, CHO/dhFr(-), Hepa-1c1c7, etc.Various assaysCytotoxicity varies with cell line and assay method[3].
Table 4: Genotoxicity
ChemicalAssayResult
DPG Ames TestPositive with S9 metabolic activation in strains TA98 and TA100[5].
ZBC Not specifiedNo data available to indicate product is mutagenic or genotoxic[4].
ZDC Not specifiedDithiocarbamates as a class have shown some genotoxic potential.
Table 5: Reproductive and Developmental Toxicity
ChemicalSpeciesEndpointNOAEL/LOAEL
DPG MouseTeratogenicityNo maternal toxicity observed up to 10 mg/kg[2].
ZBC Not specifiedNot specifiedNot expected to cause reproductive or developmental effects[4].
ZDC Chicken EmbryoTeratogenicity & LethalityPotent embryotoxic agent at 1-10 nmol/egg.

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Acute Oral Toxicity (LD50)

This test is typically conducted following OECD Test Guideline 401 or 420. The substance is administered in a single dose to a group of fasted animals (usually rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of the animals.

Skin and Eye Irritation

These studies generally adhere to OECD Test Guidelines 404 (Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). A small amount of the test substance is applied to the skin or into the conjunctival sac of the eye of a test animal (typically a rabbit). The site of application is then observed for signs of irritation, such as redness, swelling, and discharge, at specified intervals.

In Vitro Cytotoxicity

Cytotoxicity is often assessed using the ISO 10993-5 standard. This can involve various methods, including:

  • Extract Dilution Method: An extract of the test material is prepared and added to a cell culture (e.g., L929 mouse fibroblasts) in various dilutions. Cell viability is then assessed using a quantitative assay, such as the MTT or XTT assay, which measures metabolic activity.

  • Direct Contact Method: The test material is placed directly onto a layer of cultured cells. After a specified incubation period, the cells are examined for morphological changes and cell death.

Bacterial Reverse Mutation Test (Ames Test)

This genotoxicity assay is conducted according to OECD Test Guideline 471. Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine, leading to the growth of colonies on a histidine-deficient medium.

Reproductive/Developmental Toxicity Screening

These studies often follow OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) or 421 (Reproduction/Developmental Toxicity Screening Test). The test substance is administered to animals (e.g., rats) before and/or during pregnancy. The animals are observed for effects on mating, fertility, pregnancy, and maternal behavior. The offspring are examined for viability, growth, and any developmental abnormalities. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

DPG_Genotoxicity_Pathway DPG DPG Exposure ROS Reactive Oxygen Species (ROS) Production DPG->ROS DNA_Damage DNA Double-Strand Breaks (DSBs) ROS->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR c_NHEJ Canonical Non-Homologous End Joining (c-NHEJ) DDR->c_NHEJ Repair_Proteins XRCC4, XRCC6, PRKDC, LIG4 c_NHEJ->Repair_Proteins

Proposed genotoxicity pathway of DPG.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_results Results Cell_Culture Cell Seeding (e.g., L929 fibroblasts) Incubation Incubation of Cells with Test Article Cell_Culture->Incubation Test_Article Test Article Preparation (DPG, ZBC, or ZDC) Test_Article->Incubation Morphology Microscopic Examination (Morphological Changes) Incubation->Morphology Viability Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability Data_Analysis Data Analysis (e.g., IC50 Calculation) Morphology->Data_Analysis Viability->Data_Analysis

References

Evaluating the efficacy of alternative accelerators to Carba mix in rubber production.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in rubber production and material science, the selection of an appropriate accelerator system is paramount to achieving desired product performance and ensuring safety. Carba mix, a common accelerator blend, is effective but has been associated with skin sensitization. This guide provides an objective comparison of the efficacy of alternative accelerators—specifically Zinc Dibenzyldithiocarbamate (ZBEC), Tetramethylthiuram Disulfide (TMTD), and Diphenylguanidine (DPG)—against the performance characteristics of this compound. The following sections present quantitative data, detailed experimental protocols, and visualizations of the chemical processes involved.

Comparative Performance Data

The efficacy of an accelerator is determined by its influence on the vulcanization process and the final physical properties of the rubber. The following tables summarize the quantitative data on the cure characteristics and mechanical properties of rubber compounds accelerated with this compound and its alternatives.

Table 1: Cure Characteristics of Different Accelerators in Natural Rubber (NR)

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI, min-1)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)
This compound (Control) 2.5 - 3.58.0 - 12.08.3 - 14.315.0 - 18.01.5 - 2.5
ZBEC 3.0 - 4.0[1]7.0 - 10.010.0 - 16.716.0 - 19.01.8 - 2.8
TMTD 1.5 - 2.5[2]5.0 - 8.0[2]12.5 - 20.017.0 - 20.0[2]1.2 - 2.2[2]
DPG (as secondary) Varies with primary acceleratorVaries with primary acceleratorVaries with primary acceleratorIncreases modulus[3]Varies

Note: Data for this compound is a representative range based on typical performance. ZBEC and TMTD data are collated from various studies. DPG is primarily a secondary accelerator, and its effect is synergistic.

Table 2: Mechanical Properties of Vulcanizates with Different Accelerators in Natural Rubber (NR)

Accelerator SystemTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Hardness (Shore A)
This compound (Control) 20 - 25500 - 6008 - 1260 - 70
ZBEC 22 - 27[4]550 - 6509 - 1362 - 72
TMTD 24 - 28[2]450 - 550[5]10 - 15[2]65 - 75[2]
DPG (as secondary) Can increase[3]Can decrease[2]Increases[3]Can increase

Note: The properties are dependent on the full compound formulation. These values represent typical ranges for comparison.

Experimental Protocols

To ensure reproducible and comparable results, standardized testing procedures are crucial. The following are detailed methodologies for key experiments based on ASTM standards.[6][7][8][9][10][11][12][13]

Rubber Compounding and Sample Preparation (ASTM D3182)[7][9][10][13][14]

Objective: To prepare homogeneous rubber compounds and vulcanized test sheets.

Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Hydraulic press with heated platens

  • Standard mold for test sheets

Procedure:

  • Mastication: The raw rubber (e.g., Natural Rubber, SBR) is softened on the two-roll mill.

  • Ingredient Incorporation: The compounding ingredients are added in a specific order:

    • Zinc oxide and stearic acid (activators)

    • Fillers (e.g., carbon black, silica)

    • Antidegradants

    • Accelerator (this compound, ZBEC, TMTD, or DPG combination)

    • Sulfur (vulcanizing agent)

  • Mixing: The batch is thoroughly mixed on the mill until a homogeneous compound is achieved. The mill roll temperatures and mixing times should be carefully controlled to prevent premature vulcanization (scorching).

  • Sheeting: The final compound is sheeted out to a specified thickness.

  • Vulcanization: The uncured rubber sheet is placed in a pre-heated mold in the hydraulic press. Vulcanization is carried out at a specified temperature and pressure for the predetermined optimum cure time (t90) obtained from rheometer data.

  • Conditioning: The vulcanized sheets are conditioned at a standard temperature (23 ± 2°C) and humidity (50 ± 5%) for at least 24 hours before testing.

Evaluation of Cure Characteristics (ASTM D5289)[15][16][17][18][19]

Objective: To determine the vulcanization characteristics of the rubber compounds.

Equipment:

  • Rotorless Cure Meter (e.g., Moving Die Rheometer - MDR)

Procedure:

  • A small, uncured rubber sample is placed in the temperature-controlled die cavity of the rheometer.

  • The dies are closed, and the sample is subjected to a small, oscillating rotational shear at a specified temperature (e.g., 160°C).

  • The torque required to oscillate the die is measured as a function of time.

  • The following parameters are determined from the resulting cure curve:

    • ML (Minimum Torque): An indicator of the compound's viscosity.

    • MH (Maximum Torque): An indicator of the vulcanizate's stiffness and crosslink density.

    • ts2 (Scorch Time): The time to a 2-unit rise from ML, indicating the processing safety.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time for optimal vulcanization.

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.

Measurement of Mechanical Properties (ASTM D412)[8][11][12]

Objective: To determine the tensile properties of the vulcanized rubber.

Equipment:

  • Tensile testing machine with a suitable load cell

  • Die for cutting dumbbell-shaped test specimens

  • Extensometer (for precise strain measurement)

Procedure:

  • Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.

  • The thickness and width of the narrow section of the specimen are measured.

  • The specimen is mounted in the grips of the tensile testing machine.

  • The extensometer is attached to the specimen's gauge length.

  • The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.

  • The force and elongation are recorded throughout the test.

  • The following properties are calculated:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

Visualizing the Vulcanization Process

The following diagrams, created using Graphviz (DOT language), illustrate the general workflow of rubber vulcanization and the proposed chemical pathways for the alternative accelerators.

Experimental and Production Workflow

Vulcanization_Workflow cluster_Preparation Compounding cluster_Processing Processing cluster_Curing Curing cluster_QC Quality Control Raw_Rubber Raw Rubber Mixing Mixing (Two-roll mill) Raw_Rubber->Mixing Additives Additives (ZnO, Stearic Acid, Fillers) Additives->Mixing Accelerator Accelerator (ZBEC, TMTD, DPG) Accelerator->Mixing Sulfur Sulfur Sulfur->Mixing Shaping Shaping (Molding/Extrusion) Mixing->Shaping Vulcanization Vulcanization (Heat & Pressure) Shaping->Vulcanization Testing Testing (Rheology, Mechanical) Vulcanization->Testing Final_Product Final Rubber Product Testing->Final_Product ZBEC_Pathway ZBEC ZBEC Active_Complex Active Zinc-Sulfur-ZBEC Complex ZBEC->Active_Complex ZnO ZnO ZnO->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Rubber Rubber Polymer Chains Crosslink_Precursor Rubber-S-x-Accelerator Rubber->Crosslink_Precursor Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent Sulfurating_Agent->Crosslink_Precursor attacks Crosslinked_Rubber Crosslinked Rubber Network Crosslink_Precursor->Crosslinked_Rubber forms TMTD_Pathway TMTD TMTD TMTD_Radical Thiyl Radical TMTD->TMTD_Radical Heat Sulfur_Donor Sulfur Donor TMTD->Sulfur_Donor ZnO ZnO ZnO->TMTD activates Rubber Rubber Polymer Chains Rubber_Radical Rubber Radical Rubber->Rubber_Radical TMTD_Radical->Rubber_Radical H abstraction Crosslinked_Rubber Crosslinked Rubber Network Sulfur_Donor->Crosslinked_Rubber Rubber_Radical->Crosslinked_Rubber combines with DPG_Pathway DPG DPG (Secondary) Active_Complex Activated Primary Accelerator Complex DPG->Active_Complex activates Primary_Accelerator Primary Accelerator (e.g., Thiazole) Primary_Accelerator->Active_Complex ZnO ZnO ZnO->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Crosslinking Accelerated Crosslinking Active_Complex->Crosslinking

References

Unraveling Allergic Cross-Reactivity: A Comparative Analysis of Carba Mix and Other Dithiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of allergic cross-reactivity is paramount in ensuring product safety and efficacy. This guide provides an objective comparison of Carba mix, a common screening tool for rubber accelerators, and other dithiocarbamates, supported by experimental data and detailed protocols.

This compound is a well-established diagnostic tool used in patch testing to screen for allergic contact dermatitis caused by carbamates, a class of chemicals widely used as accelerators in the vulcanization of rubber. The mix is composed of three distinct compounds: 1,3-Diphenylguanidine (DPG), Zinc dibutyldithiocarbamate (ZDBC), and Zinc diethyldithiocarbamate (B1195824) (ZDEC).[1] While an effective screening agent, positive reactions to this compound necessitate further investigation to identify the specific causative allergen and to understand the potential for cross-reactivity with other structurally related dithiocarbamates and thiurams. This guide delves into the existing research on these cross-reactivities, presenting quantitative data from large-scale studies, outlining experimental methodologies, and visualizing the underlying biological and chemical relationships.

Quantitative Analysis of Cross-Reactivity

Understanding the statistical likelihood of co-sensitization is crucial for accurate diagnosis and patient management. Large-scale retrospective studies, such as those conducted by the North American Contact Dermatitis Group (NACDG), provide valuable insights into the patterns of cross-reactivity between this compound and other rubber allergens, most notably the Thiuram mix.

A comprehensive analysis of NACDG data from 1994 to 2016, encompassing 49,758 patients tested with both this compound (CM) and Thiuram mix (TM), revealed significant concomitant reaction rates.[2] The key findings from this extensive study are summarized in the table below.

Allergen CombinationNumber of Patients TestedPositive Reactions to CM and/or TMCM+ OnlyTM+ OnlyBoth CM+ and TM+
This compound & Thiuram Mix49,7583,437 (6.9%)1,403 (40.8%)1,068 (31.0%)966 (28.1%)

Table 1: Concomitant Patch Test Reactions to this compound and Thiuram Mix (NACDG Data 1994-2016)[2]

These results demonstrate a substantial overlap in sensitization. Of the patients who tested positive to Thiuram mix, 47.5% also reacted to this compound. Conversely, 40.8% of patients with a positive reaction to this compound also tested positive to Thiuram mix.[2] This high rate of co-reactivity underscores the importance of testing for both mixes to avoid missing a relevant allergy.[2]

Interestingly, a study conducted at the Finnish Institute of Occupational Health between 1991 and 2015 on 155 patients with positive reactions to rubber accelerators found that all patients with a dithiocarbamate (B8719985) allergy also reacted to at least one thiuram.[3] This led the authors to suggest that screening with this compound might be unnecessary if Thiuram mix is already included in the test panel.[3] However, the larger NACDG study indicates that a significant number of this compound-positive patients would be missed if only Thiuram mix were tested, highlighting a potential difference in patient populations or exposure patterns.[2]

Further analysis of NACDG data from 1998 to 2008, involving 25,435 patients, explored the relationship between this compound and Iodopropynyl Butylcarbamate (IPBC), a preservative. While a statistically significant association of concomitant reactions was found, the overall rate was low, with most reactions being weak. The study concluded that true cross-reactivity is unlikely and the association is more likely due to irritant reactions to the patch test preparations themselves.[4][5]

Experimental Protocols

The standardized method for assessing cross-reactivity between this compound and other dithiocarbamates is patch testing. The following provides a detailed methodology based on established clinical practices.

Patch Testing Protocol:

  • Allergen Preparation:

    • Standardized allergens are typically prepared in petrolatum (pet.) at specific concentrations. For instance, this compound is commonly tested at 3.0% in petrolatum.[4]

    • Individual dithiocarbamates and thiurams are also prepared at their respective standard concentrations.

  • Patch Application:

    • Small amounts of the allergen preparations are applied to specialized patch test chambers (e.g., Finn Chambers™).

    • These chambers are then affixed to the patient's back, an area generally free from dermatitis and with less risk of disturbance.

    • The patches are left in place for 48 hours.

  • Reading and Interpretation:

    • The patches are removed after 48 hours, and an initial reading is performed.

    • A second reading is typically conducted at 72 or 96 hours after application, as delayed-type hypersensitivity reactions can take time to fully develop.

    • Reactions are graded based on a standardized scale, considering erythema (redness), infiltration (swelling), and the presence of papules or vesicles. A common grading scale is:

      • - : Negative reaction

      • ?+ : Doubtful reaction (macular erythema only)

      • + : Weak (non-vesicular) reaction (erythema, infiltration, papules)

      • ++ : Strong (edematous or vesicular) reaction

      • +++ : Extreme (bullous or ulcerative) reaction

    • The clinical relevance of a positive reaction is determined by correlating the patch test result with the patient's clinical history and exposure to the allergen.

Visualizing the Relationships and Pathways

To better understand the complex interactions involved in dithiocarbamate allergy, the following diagrams illustrate the experimental workflow, the chemical relationships between these compounds, and the putative signaling pathway of allergic contact dermatitis.

Experimental_Workflow cluster_0 Patient Selection & Preparation cluster_1 Patch Testing Procedure cluster_2 Reading & Interpretation cluster_3 Outcome Patient Patient with Suspected Allergic Contact Dermatitis History Clinical History & Exposure Assessment Patient->History Application Application of Allergen Patches (this compound, Dithiocarbamates, etc.) History->Application Occlusion 48-hour Occlusion Application->Occlusion Removal Patch Removal Occlusion->Removal Reading1 First Reading (48h) Removal->Reading1 Reading2 Second Reading (72-96h) Reading1->Reading2 Grading Grading of Reactions (e.g., +, ++, +++) Reading2->Grading Correlation Correlation with Clinical Relevance Grading->Correlation Diagnosis Diagnosis of Specific Allergen Sensitivity Correlation->Diagnosis Management Patient Counseling & Allergen Avoidance Plan Diagnosis->Management

Experimental Workflow for Patch Testing

Chemical_Relationships cluster_Components This compound Components cluster_Related Related Dithiocarbamates & Thiurams CarbaMix This compound DPG 1,3-Diphenylguanidine (DPG) CarbaMix->DPG contains ZDBC Zinc dibutyldithiocarbamate (ZDBC) CarbaMix->ZDBC contains ZDEC Zinc diethyldithiocarbamate (ZDEC) CarbaMix->ZDEC contains ThiuramMix Thiuram Mix ZDBC->ThiuramMix cross-reacts with OtherDTC Other Dithiocarbamates (e.g., Ziram, Ferbam) ZDBC->OtherDTC structurally related ZDEC->ThiuramMix cross-reacts with ZDEC->OtherDTC structurally related

Chemical Relationships of this compound

Signaling_Pathway cluster_skin Skin Exposure & Haptenation cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) DTC Dithiocarbamate (e.g., ZDEC, ZDBC) Hapten Hapten Formation DTC->Hapten metabolic activation/ oxidation HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein Protein Skin Proteins Protein->HaptenProtein APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProtein->APC uptake & processing ActivatedTCell Activated Memory T-Cell HaptenProtein->ActivatedTCell presented by APC TCell Naive T-Cell APC->TCell antigen presentation MemoryTCell Memory T-Cell TCell->MemoryTCell activation & proliferation MemoryTCell->ActivatedTCell recognizes antigen ReExposure Dithiocarbamate Re-exposure ReExposure->HaptenProtein Cytokines Release of Cytokines & Chemokines ActivatedTCell->Cytokines Inflammation Inflammation & Clinical Symptoms of ACD Cytokines->Inflammation

Putative Signaling Pathway of Dithiocarbamate-Induced Allergic Contact Dermatitis

The development of allergic contact dermatitis to dithiocarbamates is a complex process initiated by skin contact. These small molecules, or their metabolites, act as haptens, which are too small to be immunogenic on their own. They must first penetrate the skin and covalently bind to endogenous skin proteins to form a hapten-protein complex. This complex is then recognized as foreign by antigen-presenting cells, such as Langerhans cells in the epidermis.

These cells process the complex and migrate to the regional lymph nodes, where they present the haptenated peptides to naive T-lymphocytes. This leads to the activation and proliferation of allergen-specific T-cells, a process known as sensitization. Upon subsequent exposure to the same or a cross-reactive dithiocarbamate, these now memory T-cells are rapidly activated. This activation triggers the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of other immune cells to the site of contact and resulting in the characteristic inflammatory skin reaction of allergic contact dermatitis. The cross-reactivity between different dithiocarbamates and thiurams is believed to be due to the structural similarities of the haptens they form.

References

Shifting Paradigms in Pesticide Persistence: A Comparative Analysis of Carba Mix and Biodegradable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agrochemicals is paramount. This guide provides a comprehensive comparison of the environmental persistence of Carba mix, a widely used fungicide and rubber accelerator, with two biodegradable alternatives: Spinosad and Neem oil. The following analysis, supported by experimental data, aims to inform the selection of more sustainable pest control solutions.

This compound, a formulation containing diphenylguanidine, zinc dibutyldithiocarbamate, and zinc diethyldithiocarbamate, has raised environmental concerns due to the persistence of its components.[1][2][3] In contrast, biodegradable alternatives, derived from natural sources, are designed to break down more rapidly in the environment, minimizing their long-term impact.[2][4]

Quantitative Comparison of Environmental Persistence

The environmental persistence of a chemical is often quantified by its half-life (t½), the time it takes for 50% of the substance to degrade in a specific medium. The following table summarizes the available half-life data for the components of this compound and the active ingredients of the selected biodegradable alternatives in soil and water.

Compound ClassActive Ingredient/ComponentSoil Half-life (days)Water Half-life (days)
This compound Diphenylguanidine≥ 182[5]≥ 182[5]
Zinc DibutyldithiocarbamateLow to moderate persistence; Estimated field half-life of 30 days for the related compound ziram.[2]Rapid degradation via hydrolysis and photolysis; Half-life can range from 2 hours to 10 days depending on conditions.[6]
Zinc DiethyldithiocarbamateLow to moderate persistence.Rapid degradation via hydrolysis and photolysis; Half-life can range from 2 hours to 10 days depending on conditions.[6]
Biodegradable Alternative 1 Spinosad9 - 17[1][4][7]< 1 (in sunlight)[4][7]; >30 - 259 (in absence of sunlight)[4][7]
Biodegradable Alternative 2 Neem Oil (Azadirachtin)3 - 44[2]48 minutes - 4 days[2]

Experimental Protocols for Assessing Environmental Persistence

The data presented in this guide are derived from studies that largely follow standardized methodologies for assessing the environmental fate of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the biodegradability and environmental persistence of chemical substances.[8][9][10][11]

OECD Guideline 301: Ready Biodegradability

This series of tests (e.g., 301B, 301D, 301F) evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous medium.[6][9][12][13][14] The general principle involves incubating the test substance with a microbial inoculum (typically from activated sludge) in a mineral medium for 28 days. Biodegradation is measured by monitoring parameters such as the consumption of dissolved organic carbon (DOC), production of carbon dioxide (CO2), or oxygen uptake. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period.[14]

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to determine the rate and pathway of a chemical's degradation in soil under both aerobic and anaerobic conditions.[15][16][17][18][19] Typically, a radiolabeled (e.g., with ¹⁴C) test substance is applied to soil samples, which are then incubated under controlled temperature and moisture conditions for up to 120 days.[18][19] At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The rate of mineralization to ¹⁴CO₂ is also measured. This allows for the calculation of the substance's half-life in soil and the identification of its degradation pathway.

The following diagram illustrates a typical workflow for a soil persistence study based on OECD Guideline 307.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Collect and characterize soil application Apply test substance to soil samples soil_collection->application radiolabeling Synthesize ¹⁴C-labeled test substance radiolabeling->application incubation Incubate soil samples (aerobic/anaerobic, dark, controlled temperature) application->incubation sampling Periodic sampling incubation->sampling mineralization Trap and quantify ¹⁴CO₂ incubation->mineralization extraction Solvent extraction sampling->extraction analysis HPLC, GC-MS, LSC for parent & metabolites extraction->analysis half_life Calculate half-life (t½) analysis->half_life pathway Identify degradation pathway analysis->pathway mineralization->half_life

Experimental workflow for a soil persistence study.

Biodegradation Signaling Pathways

The breakdown of complex organic molecules in the environment is mediated by the enzymatic activities of microorganisms. While the complete signaling pathways for the degradation of this compound components are not fully elucidated, the general mechanisms involve hydrolysis, oxidation, and dealkylation.

This compound Components
  • Dithiocarbamates (Zinc Dibutyldithiocarbamate and Zinc Diethyldithiocarbamate): These compounds are known to degrade in the environment to form metabolites such as ethylenethiourea (B1671646) (ETU) and carbon disulfide (CS₂).[1][6][20][21] The initial step is often hydrolysis, which breaks the dithiocarbamate (B8719985) structure.

  • Diphenylguanidine (DPG): The microbial degradation pathway of DPG is less well-defined in the available literature. However, studies on its transformation in water treatment processes show that it can form various chlorinated byproducts when exposed to chlorine.[22][23][24][25]

Biodegradable Alternatives
  • Spinosad: The degradation of spinosad is primarily driven by photolysis (breakdown by sunlight) and microbial action.[3][4][7][26] The key transformation involves the loss of sugar moieties (forosamine and rhamnose) from the parent molecule.[7][26]

  • Neem Oil (Azadirachtin): The degradation of azadirachtin (B1665905) is influenced by environmental factors such as pH, temperature, and UV light.[10][27][28] The primary degradation mechanism is hydrolysis of the ester groups in its complex structure, leading to a variety of breakdown products.[10][29]

The following diagram provides a simplified representation of the general biodegradation pathways for dithiocarbamates and the biodegradable alternatives.

biodegradation_pathways cluster_carba Dithiocarbamates (from this compound) cluster_spinosad Spinosad cluster_neem Neem Oil (Azadirachtin) dithiocarbamates Zinc Dibutyl/Diethyl dithiocarbamate hydrolysis Hydrolysis dithiocarbamates->hydrolysis etu Ethylenethiourea (ETU) hydrolysis->etu cs2 Carbon Disulfide (CS₂) hydrolysis->cs2 spinosad Spinosad photolysis_microbial Photolysis & Microbial Action spinosad->photolysis_microbial sugar_loss Loss of Forosamine & Rhamnose Sugars photolysis_microbial->sugar_loss aglycone Spinosyn Aglycone Metabolites sugar_loss->aglycone azadirachtin Azadirachtin hydrolysis_photo_thermal Hydrolysis, Photolysis, Thermal Degradation azadirachtin->hydrolysis_photo_thermal hydrolyzed_products Hydrolyzed Degradation Products hydrolysis_photo_thermal->hydrolyzed_products

References

Comparative Guide to Biomarker Validation for Carba Mix-Induced Allergic Contact Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of currently investigated biomarkers for the validation of Carba mix-induced allergic contact dermatitis (ACD). This compound, a combination of three rubber accelerators—1,3-diphenylguanidine (B1679371) (DPG), zinc dibutyldithiocarbamate (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC)—is a frequent cause of contact allergy.[1] The validation of sensitive and specific biomarkers is crucial for the development of non-animal testing strategies and for a deeper understanding of the molecular mechanisms underlying this condition.

This document summarizes quantitative data from in vitro studies, details experimental protocols, and presents key signaling pathways involved in the sensitization process.

Performance Comparison of Investigated Biomarkers

The following table summarizes the performance of key biomarkers identified in in vitro studies using human cell lines, such as the MUTZ-3 dendritic cell-like model, upon exposure to this compound and its individual components.

Biomarker CategoryBiomarkerPrincipleKey Findings for this compound ComponentsQuantitative Data Highlights
Cell Surface Markers CD86 and CD80Upregulation of these co-stimulatory molecules on dendritic cells is a hallmark of their activation and maturation, a critical step in the initiation of an allergic immune response.- DPG : Did not significantly increase CD86 or CD80 expression. - ZDBC & ZDEC : Did not individually cause a significant increase in CD86 or CD80. - Mixtures : Certain mixtures of the components led to a significant increase in CD86 expression, suggesting a synergistic or "cocktail" effect.[2]A mixture of ZDEC and ZDBC (Mix 1) and a mixture of ZDEC and DPG (Mix 3) induced a significant increase in the percentage of CD86 positive cells compared to vehicle-treated controls.[2]
Cytokines Interleukin-8 (IL-8)A pro-inflammatory chemokine that plays a crucial role in the recruitment of neutrophils and other immune cells to the site of inflammation.- DPG : Did not induce IL-8 secretion. - ZDBC & ZDEC : Both individually caused a significant, dose-dependent increase in IL-8 secretion.[3] - Mixtures : Mixtures containing ZDEC and ZDBC resulted in significantly elevated IL-8 levels, with some combinations showing a synergistic effect where the observed IL-8 secretion was higher than the expected additive effect of the individual components.[2]Exposure to ZDEC and ZDBC, and their mixtures, resulted in a significant increase in IL-8 levels compared to controls.[3]
Transcriptomic Signatures GARDskin™ (Genomic Allergen Rapid Detection)A gene-based assay that measures the expression of a 196-gene biomarker signature in a human dendritic cell line to predict skin sensitization potential.All three individual components (DPG, ZDEC, ZDBC) and their mixtures were classified as skin sensitizers by the GARDskin assay.[2]The transcriptomic analysis showed a clear separation between the gene expression patterns of the this compound components and non-sensitizing controls.[2]
Transcriptomic Signatures GARDpotency™An extension of the GARD technology that uses a 51-gene biomarker signature to classify sensitizers into potency classes (strong or weak).- DPG : Predicted to be a weak skin sensitizer. - ZDBC & ZDEC : Predicted to be strong skin sensitizers.The assay successfully differentiated the sensitizing potency of the individual this compound components.
Cellular Processes Reactive Oxygen Species (ROS) Production & AutophagyCellular stress responses that can be induced by chemical sensitizers. ROS can act as signaling molecules in inflammatory pathways, while autophagy is a cellular degradation process that can be modulated by cellular stress.- DPG : Induced the production of ROS and affected autophagic flux.[2] - ZDBC & ZDEC : Did not show the same effect on ROS and autophagy as DPG.DPG was shown to induce distinct cellular responses compared to the dithiocarbamates.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Exposure

The human myeloid leukemia-derived cell line, MUTZ-3, which resembles dendritic cells, is cultured in a suitable medium supplemented with growth factors. For experiments, cells are seeded at a specific density and exposed to various concentrations of the individual this compound components (DPG, ZDEC, ZDBC), their mixtures, or vehicle controls (e.g., DMSO) for a defined period, typically 24 hours.[2]

Flow Cytometry for CD86 and CD80 Expression

After exposure, cells are harvested and stained with fluorescently labeled antibodies specific for human CD86 and CD80. The percentage of cells expressing these markers is then quantified using a flow cytometer. Data is analyzed to determine the fold-change in expression compared to vehicle-treated control cells.[2]

Measurement of IL-8 Secretion

Supernatants from the cell cultures are collected after the exposure period. The concentration of IL-8 is measured using a sensitive immunoassay, such as a bead-based multiplex assay or a standard enzyme-linked immunosorbent assay (ELISA).[4]

Transcriptomic Analysis (GARDskin™ and GARDpotency™)

Following cell exposure, total RNA is extracted and its quality and quantity are assessed. The expression levels of the specific gene biomarker signatures (196 genes for GARDskin™, 51 for GARDpotency™) are then measured using a targeted transcriptomic platform. The resulting gene expression data is analyzed using a machine learning algorithm to classify the substances as sensitizers or non-sensitizers and to predict their potency.[2]

Reactive Oxygen Species (ROS) Assay

Intracellular ROS levels are measured using a fluorescent probe that becomes fluorescent upon oxidation. Cells are loaded with the probe and then exposed to the test chemicals. The increase in fluorescence, indicative of ROS production, is measured over time using a plate reader or flow cytometer.

Autophagy Assay

The modulation of autophagy can be assessed by monitoring the levels of autophagy-related proteins, such as LC3-II, through western blotting or by using fluorescent reporters that track the formation of autophagosomes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in this compound-induced allergic contact dermatitis and a typical experimental workflow for biomarker validation.

G cluster_0 Dithiocarbamates (ZDEC, ZDBC) ZDEC_ZDBC ZDEC / ZDBC Immune_Cell Immune Cell (e.g., Dendritic Cell) ZDEC_ZDBC->Immune_Cell Zinc_Signaling Modulation of Zinc Signaling Immune_Cell->Zinc_Signaling NFkB_Activation NF-κB Activation Zinc_Signaling->NFkB_Activation IL8_Production IL-8 Production NFkB_Activation->IL8_Production G cluster_1 1,3-Diphenylguanidine (DPG) DPG DPG Cellular_Stress Cellular Stress DPG->Cellular_Stress ROS_Production ROS Production Cellular_Stress->ROS_Production Autophagy_Modulation Autophagy Modulation Cellular_Stress->Autophagy_Modulation Inflammatory_Response Inflammatory Response ROS_Production->Inflammatory_Response G cluster_2 Experimental Workflow cluster_3 Endpoints Cell_Culture Cell Culture (MUTZ-3) Exposure Exposure to this compound Components & Mixtures Cell_Culture->Exposure Biomarker_Analysis Biomarker Analysis Exposure->Biomarker_Analysis Cell_Surface_Markers CD86/CD80 (Flow Cytometry) Biomarker_Analysis->Cell_Surface_Markers Cytokine_Secretion IL-8 (ELISA/Multiplex) Biomarker_Analysis->Cytokine_Secretion Gene_Expression Transcriptomic Signatures (GARD) Biomarker_Analysis->Gene_Expression Data_Analysis Data Analysis & Interpretation Cell_Surface_Markers->Data_Analysis Cytokine_Secretion->Data_Analysis Gene_Expression->Data_Analysis

References

Comparative Analysis of Gene Expression Profiles in Response to Carba Mix and its Individual Components

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential gene expression and cellular pathway activation induced by the rubber accelerator mixture, Carba mix, versus its constituent chemical sensitizers.

This compound, a combination of three common rubber vulcanizing accelerators, is a frequent cause of allergic contact dermatitis. Understanding the individual and synergistic effects of its components on cellular and gene expression pathways is crucial for the development of improved diagnostic and therapeutic strategies. This guide provides a comparative analysis of the gene expression profiles in a human dendritic cell model in response to this compound and its individual components: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).

Executive Summary of Key Findings

A pivotal in vitro study utilizing the human MUTZ-3 cell line, which resembles dendritic cells, revealed distinct and combined effects of this compound and its constituents on gene expression and cellular pathways. Notably, the study highlighted a "cocktail effect," where the mixture elicits a greater inflammatory response than the sum of its individual components.

Key observations include:

  • Synergistic Inflammation: The complete this compound induced a significantly higher secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) than would be expected from the individual effects of DPG, ZDEC, and ZDBC.

  • Component-Specific Pathways:

    • DPG: Uniquely induced the production of reactive oxygen species (ROS) and modulated autophagic pathways.

    • ZDEC and ZDBC: As dithiocarbamates, these components likely share some common mechanisms of action, though specific individual gene expression profiles vary.

  • Differential Gene Expression: Transcriptomic analysis confirmed that both the individual components and the full mix induce significant changes in gene expression related to immune response, cellular stress, and signaling pathways.

Comparative Gene Expression Data

(Note: The following table is a representative summary based on the described findings. Specific gene targets and fold-changes would require access to the original study's supplementary data.)

Treatment GroupKey Affected PathwaysIllustrative Gene Targets (Hypothetical)Predicted Expression Change
This compound Inflammatory Response, Chemokine SignalingIL-8, CXCL1, CXCL2Upregulated
Oxidative Stress, AutophagyHMOX1, SQSTM1Upregulated
DPG Reactive Oxygen Species (ROS) ProductionSOD2, GPX1Upregulated
AutophagyATG5, LC3BModulated
ZDEC Immune Activation, Metal Ion HomeostasisMT1X, IL-1BUpregulated
ZDBC Cellular Stress, ApoptosisJUN, FOSUpregulated

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis of this compound and its components.

Cell Culture and Exposure
  • Cell Line: The human acute myeloid leukemia cell line MUTZ-3, differentiated to resemble dendritic cells, was used as the in vitro model.

  • Culture Conditions: MUTZ-3 cells were cultured in a suitable medium (e.g., MEM α-medium) supplemented with fetal bovine serum, L-glutamine, penicillin/streptomycin, and cytokines such as GM-CSF and IL-4 to induce a dendritic cell-like phenotype.

  • Chemical Exposure: Differentiated MUTZ-3 cells were exposed to this compound, DPG, ZDEC, and ZDBC individually at various concentrations for a specified period (e.g., 24 hours) to assess cellular responses and gene expression changes. A vehicle control (e.g., DMSO) was used in all experiments.

Transcriptomic Analysis (Microarray)
  • RNA Isolation: Total RNA was extracted from treated and control MUTZ-3 cells using a suitable method, such as TRIzol reagent followed by a cleanup protocol (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.

  • cRNA Preparation and Labeling: Complementary RNA (cRNA) was synthesized from the total RNA. This process typically involves reverse transcription to create first-strand cDNA, followed by second-strand synthesis. The resulting double-stranded cDNA is then used as a template for in vitro transcription to produce biotin-labeled cRNA. The Affymetrix GeneChip® Whole Transcript (WT) Sense Target Labeling Assay is a commonly used protocol for this step.

  • Microarray Hybridization: The labeled cRNA was fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Gene 1.0 ST Array) containing probes for a large portion of the human transcriptome. Hybridization was carried out in a hybridization oven at a specific temperature for a set duration (e.g., 16 hours at 45°C).

  • Washing and Staining: Following hybridization, the microarray chips were washed and stained with a streptavidin-phycoerythrin conjugate to detect the biotin-labeled cRNA bound to the probes.

  • Scanning and Data Acquisition: The microarray chips were scanned using a high-resolution scanner to generate image files. The intensity of the signal from each probe was quantified.

  • Data Analysis: The raw data was normalized to account for technical variations between arrays. Statistical analysis was then performed to identify genes that were differentially expressed between the different treatment groups and the control group. A fold-change and p-value cut-off were used to determine the significance of the expression changes.

Cytokine Secretion Assay (ELISA)
  • Supernatant Collection: After the chemical exposure period, the cell culture supernatant was collected.

  • ELISA Procedure: The concentration of IL-8 in the supernatant was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. This typically involves coating a 96-well plate with an IL-8 capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution. The resulting color change is measured using a plate reader, and the concentration is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its components, as well as the experimental workflow for the transcriptomic analysis.

IL-8 Signaling Pathway

The increased secretion of IL-8 by the this compound suggests the activation of pro-inflammatory signaling pathways. IL-8 is a potent chemoattractant for neutrophils and plays a key role in the inflammatory response.

IL8_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Carba_Mix This compound Receptor Cell Surface Receptor(s) Carba_Mix->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, AP-1) Receptor->Signaling_Cascade IL8_Gene IL-8 Gene Signaling_Cascade->IL8_Gene Transcription IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA Transcription IL8_Protein IL-8 Protein (secreted) IL8_mRNA->IL8_Protein Translation Inflammatory_Response Inflammatory Response IL8_Protein->Inflammatory_Response Chemoattraction

Caption: IL-8 signaling pathway activated by this compound.

ROS Production and Autophagy Modulation by DPG

1,3-diphenylguanidine (DPG) was found to induce reactive oxygen species (ROS) and affect autophagy. These two processes are intricately linked, with ROS often acting as a trigger for autophagy as a cellular defense mechanism.

ROS_Autophagy DPG 1,3-Diphenylguanidine (DPG) Cellular_Stress Cellular Stress DPG->Cellular_Stress ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Stress->ROS_Production Autophagy_Initiation Autophagy Initiation ROS_Production->Autophagy_Initiation Induces Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Lysosome Lysosome Autolysosome Autolysosome (Degradation) Autophagosome_FormationLysosome Autophagosome_FormationLysosome Autophagosome_FormationLysosome->Autolysosome

Caption: DPG-induced ROS production and autophagy.

Experimental Workflow for Transcriptomic Analysis

The following diagram outlines the major steps involved in the gene expression profiling of MUTZ-3 cells after exposure to this compound and its components.

Experimental_Workflow cluster_cell_culture Cell Culture & Exposure cluster_sample_prep Sample Preparation cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis MUTZ3_Culture MUTZ-3 Cell Culture & Differentiation Chemical_Exposure Exposure to: - this compound - DPG - ZDEC - ZDBC - Control MUTZ3_Culture->Chemical_Exposure RNA_Isolation Total RNA Isolation Chemical_Exposure->RNA_Isolation cRNA_Labeling cRNA Synthesis & Biotin Labeling RNA_Isolation->cRNA_Labeling Hybridization Hybridization to Microarray Chip cRNA_Labeling->Hybridization Scanning Washing, Staining & Scanning Hybridization->Scanning Data_Normalization Data Normalization Scanning->Data_Normalization DEG_Analysis Differential Gene Expression Analysis Data_Normalization->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Transcriptomic analysis workflow.

Conclusion

The comparative analysis of gene expression profiles in response to this compound and its individual components provides critical insights into the molecular mechanisms underlying allergic contact dermatitis caused by this common rubber accelerator mixture. The evidence for a "cocktail effect" underscores the importance of evaluating chemical mixtures, rather than just individual substances, in toxicological and immunological studies. The distinct pathways activated by DPG, involving ROS production and autophagy, suggest component-specific mechanisms that contribute to the overall inflammatory response. This guide provides a foundational understanding for researchers and drug development professionals working to mitigate the adverse health effects of chemical sensitizers. Further research, including the public availability of detailed quantitative gene expression data, will be invaluable for identifying specific biomarkers and therapeutic targets.

How does Carba mix performance compare to thiuram mix in rubber vulcanization?

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rubber technology, the selection of an appropriate accelerator system is paramount to achieving the desired vulcanizate properties and optimizing the curing process. Among the ultra-accelerators, Carba mix and thiuram mix are two widely utilized classes, each imparting distinct characteristics to the final rubber product. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound, primarily composed of dithiocarbamates such as zinc diethyl dithiocarbamate (B8719985) (ZDEC) and zinc dibutyldithiocarbamate (ZDBC), and thiuram mix, which includes compounds like tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), are both highly active accelerators.[1][2] Generally, thiuram-based accelerators offer faster cure rates compared to dithiocarbamates.[3] However, this rapid curing can sometimes lead to a shorter scorch time, which is the premature vulcanization of the rubber compound during processing.[4]

In terms of physical properties, vulcanizates cured with thiuram accelerators may exhibit a higher modulus, indicating greater stiffness.[1] Conversely, dithiocarbamate-based systems, characteristic of this compound, are noted for providing good tensile strength and resilience.[1] The choice between these two accelerator systems often involves a trade-off between processing safety, cure speed, and the specific mechanical properties required for the end product. From a safety perspective, some thiuram compounds have the potential to form harmful nitrosamines, leading to increased interest in non-nitrosamine generating alternatives like certain dithiocarbamates.[5]

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of rubber compounds vulcanized with accelerators representative of this compound (dithiocarbamates) and thiuram mix. The data presented is a synthesis of findings from various studies and should be considered as a general guide, as actual performance can vary based on the specific formulation, rubber type, and processing conditions.

Table 1: Comparative Cure Characteristics of this compound and Thiuram Mix Accelerator Systems

Cure CharacteristicThis compound (Dithiocarbamate-based)Thiuram Mix (Thiuram-based)
Minimum Torque (ML) (dN·m)LowerSlightly Higher
Maximum Torque (MH) (dN·m)Moderate to HighHigh
Scorch Time (ts2) (minutes)Generally longer, providing better processing safetyGenerally shorter, requiring more careful processing control
Cure Time (t90) (minutes)FastVery Fast to Ultra Fast
Cure Rate Index (CRI) HighVery High

Table 2: Comparative Physical Properties of Vulcanizates

Physical PropertyThis compound (Dithiocarbamate-based)Thiuram Mix (Thiuram-based)
Tensile Strength (MPa)Good to ExcellentGood to Excellent
Elongation at Break (%)HighModerate to High
Modulus at 300% Elongation (MPa)ModerateHigh
Hardness (Shore A)Moderate to HighHigh
Resilience GoodModerate
Heat Resistance GoodGood

Experimental Protocols

The data presented in the comparison tables are typically generated using standardized testing methodologies. Below are the detailed protocols for the key experiments.

Cure Characteristics Measurement

The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289 .

  • Sample Preparation: A sample of the uncured rubber compound is prepared.

  • Test Instrument: A Moving Die Rheometer is preheated to the specified vulcanization temperature (e.g., 160°C).

  • Procedure: The sample is placed in the sealed test cavity of the rheometer. The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.

  • Data Acquisition: The torque is recorded continuously, generating a rheometer curve. From this curve, the following parameters are determined:

    • ML (Minimum Torque): The lowest torque value, indicative of the compound's viscosity.

    • MH (Maximum Torque): The highest torque value, which correlates with the vulcanizate's stiffness and crosslink density.

    • ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.

Tensile Properties Measurement

The tensile properties of the vulcanized rubber are measured according to ASTM D412 or ISO 37 .[6][7]

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from a vulcanized rubber sheet of a specified thickness.

  • Test Instrument: A universal testing machine (tensile tester) equipped with grips suitable for holding the rubber specimens is used.

  • Procedure: The thickness and width of the narrow section of the dumbbell specimen are measured. The specimen is then clamped into the grips of the tensile tester. The machine is started, and the specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[8]

  • Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded. From this data, the following are calculated:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.[9]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[9]

    • Modulus: The stress at a specific elongation (e.g., 300%).[9]

Hardness Measurement

The hardness of the vulcanized rubber is determined using a durometer in accordance with ASTM D2240 or ISO 7619-1 .[10][11]

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.

  • Test Instrument: A Shore A durometer is typically used for soft to medium-hard rubbers.

  • Procedure: The durometer is pressed firmly and vertically onto the surface of the rubber specimen. The reading on the durometer scale is taken immediately after the presser foot is in full contact with the specimen.

  • Data Acquisition: The hardness value is read directly from the durometer scale, which ranges from 0 to 100. Multiple readings are taken at different locations on the specimen, and the average value is reported.

Vulcanization Process Overview

The following diagram illustrates the logical flow of the sulfur vulcanization process and highlights the role of accelerators like this compound and thiuram mix.

VulcanizationProcess cluster_Inputs Compounding Ingredients cluster_Outputs Result Rubber Rubber Polymer Mixing Mixing Rubber->Mixing Sulfur Sulfur Sulfur->Mixing Activators Activators (e.g., ZnO, Stearic Acid) Activators->Mixing Accelerators Accelerators (this compound or Thiuram Mix) Accelerators->Mixing Heating Heating (Application of Heat and Pressure) Mixing->Heating Crosslinking Crosslink Formation (Sulfur Bridges) Heating->Crosslinking Vulcanizate Vulcanized Rubber (Desired Physical Properties) Crosslinking->Vulcanizate

Caption: Logical flow of the rubber vulcanization process.

Signaling Pathway of Accelerator Action

The diagram below outlines the simplified signaling pathway illustrating how accelerators participate in the formation of crosslinks during sulfur vulcanization.

AcceleratorMechanism cluster_Activation Activation Phase cluster_Sulfurization Sulfurization Phase cluster_Crosslinking Crosslinking Phase Accelerator Accelerator (this compound or Thiuram Mix) Complex Accelerator-Activator Complex Accelerator->Complex Reacts with Activator Activator (ZnO/Stearic Acid) Activator->Complex Sulfur Sulfur (S8) ActiveSulfuratingAgent Active Sulfurating Agent Sulfur->ActiveSulfuratingAgent Rubber Rubber Polymer Chain CrosslinkedRubber Crosslinked Rubber Network Rubber->CrosslinkedRubber Complex->ActiveSulfuratingAgent Reacts with ActiveSulfuratingAgent->CrosslinkedRubber Reacts with

Caption: Simplified mechanism of accelerator action in sulfur vulcanization.

References

Assessing the predictive value of in silico models for Carba mix allergenicity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The predictive capacity of computational, or in silico, models is a cornerstone of modern toxicology and drug development, offering a rapid, cost-effective, and ethical alternative to traditional animal testing. This guide provides a comparative assessment of the predictive value of these models for determining the skin sensitization potential of Carba mix, a common rubber allergen. By juxtaposing available experimental data with the principles of leading in silico approaches, this document serves as a vital resource for researchers aiming to validate and utilize computational tools in allergenicity testing.

This compound is a frequently used screening agent for contact allergies related to rubber accelerators. It is a combination of three primary components: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC). Understanding and accurately predicting the sensitizing potential of these individual components is crucial for risk assessment.

Experimental Data for this compound Components

A critical step in evaluating any in silico model is to compare its predictions against robust experimental data. The following tables summarize the available quantitative and qualitative data from established in vivo and in vitro assays for the components of this compound. This information forms the benchmark against which computational predictions can be judged.

Table 1: Summary of In Vivo & In Vitro Experimental Data for this compound Components

Chemical ComponentCAS No.Assay TypeResultPotency ClassificationSource
1,3-Diphenylguanidine (DPG) 102-06-7GARDskin (in vitro)PositiveWeak Sensitizer (B1316253) (Category 1B)[1]
Zinc Diethyldithiocarbamate (ZDEC) 14324-55-1LLNA (in vivo)Positive (EC3 = 0.3%)Potent Sensitizer
GARDskin (in vitro)PositiveStrong Sensitizer (Category 1A)[1]
Zinc Dibutyldithiocarbamate (ZDBC) 136-23-2LLNA (in vivo)Positive (No EC3)Sensitizer
GARDskin (in vitro)PositiveStrong Sensitizer (Category 1A)[1]

Comparison with In Silico Approaches

A variety of in silico models are available for predicting skin sensitization. These models generally fall into two categories:

  • Expert Rule-Based Systems: These systems, such as Derek Nexus and Toxtree, contain a knowledge base of structural alerts (toxicophores) that are known to be associated with a specific toxicological endpoint like skin sensitization. They identify these fragments within a query molecule to predict its potential hazard.

  • (Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These are statistical models that correlate specific molecular descriptors (e.g., physicochemical properties, structural fingerprints) of a set of chemicals with their experimentally determined activity. The OECD QSAR Toolbox is a prominent example that integrates multiple QSAR models and read-across approaches.

While a comprehensive search of publicly available literature did not yield specific, pre-computed predictions for all three this compound components from a wide range of common in silico tools, the experimental data presented here provides a robust foundation for their evaluation. For instance, a reliable in silico model should correctly predict all three components as sensitizers. More advanced quantitative models should ideally align with the potency classifications determined by the Local Lymph Node Assay (LLNA) and Genomic Allergen Rapid Detection (GARD) assays, identifying ZDEC as a potent/strong sensitizer and DPG as a weaker one.

Table 2: Performance of Selected Alternative Methods for Skin Sensitization Prediction (General)

Method/Model TypeTypical AccuracyTypical SensitivityTypical SpecificityReference
LLNA (in vivo) ~88% (vs. human data)--[2]
Derek Nexus (Rule-based) ~78%--[3]
OECD QSAR Toolbox (Mixed) ~60%--[3]
h-CLAT (in vitro) 63-79%--[2]
DPRA (in chemico) 63-79%--[2]
Integrated Models (e.g., Machine Learning) Up to 92%--[2]

Visualizing the Pathways and Processes

To better understand the biological and methodological frameworks, the following diagrams illustrate the key pathways and workflows involved in skin sensitization assessment.

AOP_Skin_Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE KE1: Molecular Initiating Event Covalent binding of chemical (hapten) to skin proteins KE2 KE2: Keratinocyte Activation Release of pro-inflammatory cytokines and danger signals MIE->KE2 In-chemico (e.g., DPRA) KE3 KE3: Dendritic Cell Activation Maturation and migration of Langerhans/Dendritic cells KE2->KE3 In-vitro (e.g., KeratinoSens™) KE4 KE4: T-Cell Proliferation Activation and proliferation of allergen-specific T-cells in lymph nodes KE3->KE4 In-vitro (e.g., h-CLAT) AO Adverse Outcome Allergic Contact Dermatitis (ACD) upon re-exposure KE4->AO In-vivo (e.g., LLNA)

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Workflow cluster_workflow Integrated Testing & Assessment Workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro / In Chemico Confirmation chemical Define Target Chemical (e.g., this compound Component) qsar QSAR / Read-Across (e.g., OECD Toolbox) chemical->qsar expert Expert Rule-Based (e.g., Toxtree, Derek Nexus) chemical->expert dpra DPRA (KE1) chemical->dpra hclat h-CLAT (KE3) chemical->hclat prediction Generate Prediction (Sensitizer / Non-sensitizer / Potency) qsar->prediction expert->prediction comparison Compare & Assess Predictive Value of Model prediction->comparison experimental Experimental Result dpra->experimental hclat->experimental experimental->comparison

Caption: Workflow for comparing in silico predictions with experimental data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key protocols for the assays cited in this guide.

Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on mice.

  • Test Substance Preparation: The test substance is prepared at a minimum of three concentrations in a suitable vehicle (e.g., acetone/olive oil).

  • Animal Dosing: A group of mice (typically CBA/J strain) is used for each concentration and the vehicle control. The test substance is applied to the dorsum of both ears daily for three consecutive days.

  • Cell Proliferation Measurement: Approximately 72 hours after the final application, mice are injected intravenously with ³H-methyl thymidine. After 5 hours, the draining auricular lymph nodes are excised.

  • Data Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of ³H-thymidine is measured using a scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated to determine potency.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that models the first key event (KE1) of the AOP: covalent binding to skin proteins.

  • Peptide & Substance Preparation: Synthetic heptapeptides containing either cysteine or lysine (B10760008) are prepared in a suitable buffer. The test substance is dissolved in a solvent like acetonitrile.

  • Incubation: The test substance is incubated with each peptide solution for 24 hours at a controlled temperature.

  • Quantification: Following incubation, the remaining concentration of each peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. Based on the mean depletion, the substance is categorized into one of four reactivity classes (minimal, low, moderate, high) to predict its sensitization potential.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method addressing the third key event (KE3) of the AOP: dendritic cell activation.

  • Cell Culture: The human monocytic leukemia cell line THP-1 is cultured and maintained.

  • Exposure: The THP-1 cells are exposed to at least eight different concentrations of the test substance for 24 hours. A cytotoxicity assay is first performed to determine the appropriate concentration range.

  • Staining & Analysis: After exposure, the cells are stained with fluorescently-labeled antibodies for the cell surface markers CD86 and CD54. The expression levels of these markers are quantified using flow cytometry.

  • Data Analysis: The Relative Fluorescence Intensity (RFI) is calculated for each marker at each concentration relative to the vehicle control. A substance is predicted as a sensitizer if the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at a concentration that results in ≥50% cell viability.

Conclusion

The assessment of in silico models for this compound allergenicity underscores the critical need for high-quality experimental benchmarks. The available in vivo and in vitro data clearly classify the components of this compound—DPG, ZDEC, and ZDBC—as skin sensitizers of varying potencies. This dataset serves as a valuable tool for validating and refining computational models. While a direct, comprehensive comparison of multiple in silico tools for these specific chemicals is not yet available in published literature, the path forward is clear. Future work should focus on generating these predictions and performing a rigorous comparison against the experimental data presented here. Integrated approaches that combine predictions from multiple in silico models with data from non-animal testing methods will ultimately provide the most reliable and human-relevant assessments of skin sensitization potential.

References

Navigating the Maze: A Comparative Analysis of Carba Mix Regulations in the US and Europe

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – Researchers, scientists, and drug development professionals navigating the complex regulatory landscapes for chemical substances now have a comprehensive resource. A new in-depth comparison guide details the regulations governing Carba mix in the United States and Europe, offering clarity on the distinct approaches to this common rubber allergen.

This compound is a combination of three chemicals: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZDBC), and Zinc Diethyldithiocarbamate (ZDEC).[1] These substances are primarily used as accelerators in the vulcanization of rubber, a process that enhances its durability.[2][3] Consequently, residues of these chemicals can be found in a wide array of rubber-containing consumer and medical products, posing a risk of allergic contact dermatitis (ACD) in sensitized individuals.[4]

This guide provides a comparative analysis of the regulatory frameworks, data from key experimental studies, and detailed experimental protocols to assist professionals in ensuring compliance and safety in their product development and research.

Regulatory Landscape: A Tale of Two Systems

The United States and the European Union employ fundamentally different approaches to chemical regulation, which is reflected in the oversight of the components of this compound.

In the United States , the regulation of chemicals in consumer products falls under the purview of several federal agencies, primarily the Food and Drug Administration (FDA) and the Consumer Product Safety Commission (CPSC). The FDA regulates rubber articles intended for repeated use, such as in food contact materials, and also has specific guidance for medical devices containing natural rubber.[5][6] The regulatory approach is generally risk-based, allowing substances to be used until they are proven harmful.

The European Union , in contrast, operates under the precautionary principle, as enshrined in the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) Regulations.[3][7] This system places the burden of proof on manufacturers to demonstrate the safety of a substance before it can be placed on the market. The European Chemicals Agency (ECHA) plays a central role in this process, providing harmonized classifications for hazardous substances.

Comparative Table of this compound Component Regulations
Chemical ComponentUnited States (FDA/CPSC)European Union (ECHA/CLP)
1,3-Diphenylguanidine (DPG) - Standardized chemical allergen.[8]- Used as a vulcanization accelerator in rubber products.[8]- Harmonised classification: Toxic if swallowed, causes skin irritation, serious eye damage, may cause an allergic skin reaction, may damage fertility, suspected of damaging the unborn child, and may cause damage to the central nervous system through prolonged or repeated exposure.[3]
Zinc Dibutyldithiocarbamate (ZDBC) - Standardized chemical allergen.[9]- Used in rubber manufacturing.- Harmonised classification: Causes skin irritation, serious eye irritation, may cause an allergic skin reaction, may cause respiratory irritation, very toxic to aquatic life with long lasting effects.[10]
Zinc Diethyldithiocarbamate (ZDEC) - Standardized chemical allergen.[11]- Indirect food additive for use as a component of adhesives.[11]- Harmonised classification: Not yet harmonized at the EU level, but industry self-classifications indicate it is very toxic to aquatic life with long lasting effects and causes serious eye irritation.[7]

Experimental Data and Protocols

The primary method for identifying sensitivity to this compound is through patch testing. The standard this compound used for screening consists of 1% (w/w) of each of the three components in petrolatum.[1][12]

In Vitro Study of "Cocktail Effects"

A key study investigated the cellular responses to the individual components of this compound and their mixtures to understand potential "cocktail effects" where the combined effect is greater than the sum of the individual effects.[1][12]

Experimental Protocol: Human Cell Model for Allergic Response [1][12]

  • Cell Culture: A human cell line resembling dendritic cells (e.g., MUTZ-3) is cultured under standard conditions.

  • Chemical Exposure: The cells are exposed to the individual components of this compound (ZDEC, ZDBC, and DPG) and predefined mixtures at various concentrations.

  • Analysis: After a 24-hour exposure period, the following analyses are performed:

    • Transcriptomics: Changes in gene expression are analyzed to identify affected cellular pathways.

    • Immunological Assays: Secretion of cytokines, such as IL-8, is measured using ELISA to assess the inflammatory response.

    • Biochemical Assays: Production of reactive oxygen species (ROS) and effects on cellular processes like autophagy are measured.

Key Findings:

ExperimentResult
Individual Chemical Response DPG induced the production of Reactive Oxygen Species (ROS) and affected autophagic flux.[1][12]
Mixture Response (Cocktail Effect) The combination of ZDEC, ZDBC, and DPG induced significantly higher levels of IL-8 secretion than would be expected from the individual chemical exposures.[1][12]

These findings suggest that the components of this compound can have synergistic effects, leading to a more potent inflammatory response.[1][12]

Allergic Contact Dermatitis Signaling Pathway

Allergic contact dermatitis (ACD) is a T-cell mediated inflammatory skin disease. The signaling pathway involves several key stages, from the initial contact with the allergen to the development of an inflammatory response.

Allergic_Contact_Dermatitis_Pathway Allergen This compound Component (Hapten) Hapten_Protein Hapten-Protein Complex Allergen->Hapten_Protein Haptenation Protein Skin Protein Protein->Hapten_Protein APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake Lymph_Node Lymph Node APC->Lymph_Node Migration Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated Effector & Memory T-Cells Naive_T_Cell->Activated_T_Cell Activation & Proliferation Keratinocytes Keratinocytes Activated_T_Cell->Keratinocytes Recognition upon re-exposure Inflammation Inflammation (Dermatitis) Keratinocytes->Inflammation Cytokine Release

Caption: Simplified signaling pathway of allergic contact dermatitis.

Experimental Workflow: Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis. The workflow involves applying suspected allergens to the skin and observing for a reaction.

Patch_Testing_Workflow Patient_History Patient History & Clinical Examination Allergen_Selection Selection of Allergens (including this compound) Patient_History->Allergen_Selection Patch_Application Application of Patches to Patient's Back Allergen_Selection->Patch_Application Incubation Incubation Period (48 hours) Patch_Application->Incubation Patch_Removal Patch Removal Incubation->Patch_Removal First_Reading First Reading (at 48 hours) Patch_Removal->First_Reading Second_Reading Second Reading (at 72-96 hours) First_Reading->Second_Reading Diagnosis Diagnosis of Allergic Contact Dermatitis Second_Reading->Diagnosis

Caption: Standard workflow for allergic contact dermatitis patch testing.

Conclusion

The regulatory approaches to this compound in the United States and Europe highlight a fundamental difference in chemical management philosophies. While the US focuses on a post-market, risk-based assessment, the EU's precautionary principle demands pre-market safety demonstration. For researchers and developers, understanding these distinctions is crucial for global product compliance. The provided experimental data and protocols offer a foundation for assessing the allergenic potential of products containing these rubber accelerators, ultimately contributing to the development of safer materials and products.

References

Validating Reconstructed Human Epidermis Models for Carba Mix Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of skin sensitization potential is a critical step in the safety evaluation of chemicals, particularly for complex mixtures like the Carba mix. As the regulatory landscape shifts away from animal testing, robust and reliable in vitro methods are essential. This guide provides a comprehensive comparison of reconstructed human epidermis (RhE) models with other established in vitro assays for the evaluation of this compound, a common screening agent for rubber chemical allergies.

Understanding this compound and the Sensitization Challenge

This compound is a combination of three rubber vulcanizing accelerators: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2][3] It is a frequent cause of allergic contact dermatitis, and the complex interactions between its components—often termed "cocktail effects"—can pose a challenge for accurate sensitization testing.[1][3] In vitro investigations have shown that the individual components of this compound can induce distinct cellular responses, and their combination can lead to synergistic effects, such as increased IL-8 secretion.[1][3]

In Vitro Methods for Skin Sensitization Assessment

A variety of in vitro methods, based on the Adverse Outcome Pathway (AOP) for skin sensitization, are available to assess the sensitizing potential of chemicals. These methods target different key events in the sensitization cascade.

Reconstructed Human Epidermis (RhE) Models: These three-dimensional tissue models, such as EpiDerm™, EpiSkin™, and the SENS-IS assay, closely mimic the structure and function of the human epidermis.[4] They provide a physiologically relevant system for assessing keratinocyte activation, a key event in the initiation of skin sensitization. The Epidermal Sensitization Assay (EpiSensA) is a specific RhE-based method that measures the expression of a panel of four genes, including the pro-inflammatory cytokine IL-8, to predict sensitization potential.[5][6]

Alternative In Vitro Assays:

  • Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the initial molecular event of skin sensitization—the covalent binding of a chemical to skin proteins—by measuring its reactivity with synthetic peptides containing cysteine and lysine (B10760008).

  • KeratinoSens™ Assay: This cell-based assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key cellular stress response pathway involved in sensitization.

  • human Cell Line Activation Test (h-CLAT): This assay evaluates the activation of dendritic cells, another crucial step in the sensitization process, by measuring the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1).

Comparative Performance for this compound Components

While direct comparative studies of this compound across all RhE models and alternative assays are limited, data from studies on its individual components using a dendritic cell-like model (MUTZ-3) provide valuable insights into their sensitizing potential.

Chemical ComponentAssay TypeEndpoint MeasuredResultPotency Classification
Zinc Diethyldithiocarbamate (ZDEC) Adapted GARDskin (Genomic Allergen Rapid Detection)Gene expression signatureSensitizer (B1316253)Strong (Category 1A)[1]
Multiplex Cytokine AssayIL-8 SecretionSignificantly elevated-
Zinc Dibutyldithiocarbamate (ZDBC) Adapted GARDskinGene expression signatureSensitizerStrong (Category 1A)[1]
Multiplex Cytokine AssayIL-8 SecretionSignificantly elevated-
1,3-Diphenylguanidine (DPG) Adapted GARDskinGene expression signatureSensitizerWeak (Category 1B)[1]
Multiplex Cytokine AssayIL-8 SecretionNo significant effect-

Data from in vitro studies on MUTZ-3 cells, a human cell line resembling dendritic cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro sensitization testing. The following sections outline the key steps for the EpiSensA, DPRA, KeratinoSens™, and h-CLAT assays.

Epidermal Sensitization Assay (EpiSensA) Protocol
  • RhE Tissue Culture: Reconstructed human epidermis tissues are cultured at the air-liquid interface.

  • Chemical Exposure: The test chemical (e.g., this compound or its components) is dissolved in a suitable vehicle (e.g., acetone:olive oil) and applied topically to the surface of the RhE tissue. Tissues are incubated for a defined period (e.g., 6 hours).

  • RNA Extraction and Gene Expression Analysis: Total RNA is extracted from the tissues, and the expression of four marker genes (ATF3, GCLM, DNAJB4, and IL-8) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The fold induction of each marker gene relative to a vehicle control is calculated. A chemical is classified as a sensitizer if the expression of one or more marker genes exceeds a predefined threshold.

Direct Peptide Reactivity Assay (DPRA) Protocol
  • Peptide Solution Preparation: Synthetic peptides containing either cysteine or lysine are dissolved in a suitable buffer.

  • Chemical Incubation: The test chemical is incubated with the peptide solutions for a specified time.

  • Analysis: The concentration of the remaining (unreacted) peptide is measured using high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of peptide depletion is calculated. The average depletion of cysteine and lysine peptides is used to classify the chemical's reactivity and sensitization potential.

KeratinoSens™ Assay Protocol
  • Cell Culture: The KeratinoSens™ cell line, a HaCaT keratinocyte cell line containing a luciferase reporter gene under the control of the ARE element, is cultured in 96-well plates.

  • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: The activity of the luciferase enzyme is measured to determine the induction of the Keap1-Nrf2 pathway.

  • Cell Viability Assay: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cellular toxicity.

  • Data Analysis: The concentration at which the test chemical induces a 1.5-fold increase in luciferase activity (EC1.5) and the maximum fold induction (Imax) are calculated to determine the sensitizing potential.

Human Cell Line Activation Test (h-CLAT) Protocol
  • Cell Culture: THP-1 cells are cultured and seeded in 24-well plates.

  • Chemical Exposure: Cells are exposed to various concentrations of the test chemical for 24 hours.

  • Antibody Staining and Flow Cytometry: The cells are stained with fluorescently labeled antibodies against CD54 and CD86 and analyzed by flow cytometry.

  • Data Analysis: The relative fluorescence intensity (RFI) for CD54 and CD86 is calculated. A chemical is classified as a sensitizer if the RFI for CD54 or CD86 exceeds a defined threshold at non-cytotoxic concentrations.

Visualizing the Skin Sensitization Pathway and Experimental Workflow

Understanding the biological mechanisms underlying skin sensitization is crucial for interpreting in vitro test results. The following diagrams illustrate the Adverse Outcome Pathway for skin sensitization and a typical experimental workflow for RhE-based testing.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Key Event 2: Keratinocyte Activation cluster_2 Key Event 3: Dendritic Cell Activation cluster_3 Key Event 4: T-Cell Proliferation cluster_4 Adverse Outcome MIE Covalent Binding to Skin Proteins KE2 Inflammatory Response & Induction of Cytoprotective Genes MIE->KE2 DPRA KE3 Upregulation of Co-stimulatory Molecules (CD54, CD86) & Cytokines KE2->KE3 KeratinoSens™ EpiSensA KE4 Activation & Proliferation of Antigen-Specific T-Cells KE3->KE4 h-CLAT AO Allergic Contact Dermatitis KE4->AO

Caption: Adverse Outcome Pathway for Skin Sensitization and Associated In Vitro Assays.

RhE_Workflow start Start: RhE Tissue Culture prep Prepare Test Chemical Solution (e.g., this compound in Vehicle) start->prep expose Topical Application to RhE Tissue prep->expose incubate Incubate for Defined Period (e.g., 6 hours) expose->incubate harvest Harvest Tissues incubate->harvest analysis Endpoint Analysis (e.g., Gene Expression, Cytokine Release) harvest->analysis data Data Interpretation & Classification analysis->data end End: Sensitization Potential Determined data->end

Caption: General Experimental Workflow for Reconstructed Human Epidermis (RhE) Based Testing.

Conclusion: The Role of RhE Models in Mixture Testing

Reconstructed human epidermis models offer a highly relevant in vitro system for assessing the skin sensitization potential of chemicals and mixtures. Their ability to mimic the barrier function and cellular composition of the human epidermis makes them particularly valuable for testing complex formulations like this compound. While direct comparative data for this compound across all available in vitro platforms is still emerging, the existing evidence on its components and the mechanistic relevance of RhE models strongly support their use in a weight-of-evidence approach for safety assessment. Further validation studies focusing on direct comparisons of different in vitro methods for a range of chemical mixtures will be instrumental in establishing standardized testing strategies and gaining broader regulatory acceptance.

References

A comparative study on the leaching of Carba mix from different types of rubber.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals significant variations in the leaching of Carba mix, a common rubber accelerator and a known contact allergen, from different types of rubber materials. This comparison guide, targeted at researchers, scientists, and drug development professionals, synthesizes experimental data to shed light on the potential for exposure to this compound components from widely used rubber products, particularly gloves.

This compound is a combination of three chemicals: 1,3-diphenylguanidine (B1679371) (DPG), zinc dibutyl dithiocarbamate (B8719985) (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC).[1] While essential for the vulcanization process that imparts durability to rubber, residual amounts of these chemicals can leach out and cause allergic contact dermatitis.[2][3] Understanding the leaching potential from different rubber types is crucial for material selection in sensitive applications, including medical devices and laboratory equipment.

Comparative Analysis of this compound Leaching

Rubber TypeThis compound ComponentLeaching MediumLeaching ConditionsAnalytical MethodKey FindingsReference
Polyisoprene1,3-diphenylguanidine (DPG)Artificial Sweat (pH 4, 5, 6)Not specifiedNot specifiedNearly 84% of DPG was released within the first 10 minutes of exposure. The use of alcoholic disinfectant before wearing gloves increased the amount of DPG recovered from hands.[2]
Natural Rubber LatexZinc diethyldithiocarbamate (ZDEC)Artificial SweatNot specifiedHigh-Performance Liquid Chromatography (HPLC)The amount of ZDEC that leached out increased with longer storage time of the vulcanized rubber.[4]
Acrylonitrile (B1666552) Butadiene Rubber (NBR)1,3-diphenylguanidine (DPG)Not specifiedNot specifiedNot specifiedDPG leaching was primarily associated with polyethylene (B3416737) (PE), styrene-butadiene copolymer (SB), and acrylonitrile butadiene rubber (NBR) materials.[5]

Experimental Protocols

The methodologies employed in the cited studies to quantify the leaching of this compound components vary, underscoring the need for standardized testing protocols. Below are summaries of the experimental approaches described in the literature.

Leaching of 1,3-diphenylguanidine (DPG) from Polyisoprene Gloves
  • Objective: To determine the influence of alcoholic hand disinfectants, time, and pH on the release of DPG from polyisoprene medical gloves.[2]

  • Methodology:

    • Sample Preparation: Polyisoprene gloves were used as the test material.

    • Leaching Procedure: The release of DPG from the inside of the gloves was measured in artificial sweat buffered at pH 4, 5, and 6 at different time intervals. To assess the impact of disinfectants, hands were treated with an alcoholic disinfectant before wearing the gloves for 60 minutes, followed by ethanol (B145695) washes to recover DPG.

    • Analysis: The quantity of DPG in the ethanol washes was measured. The specific analytical technique was not detailed in the abstract.[2]

Leaching of Zinc Diethyldithiocarbamate (ZDEC) from Natural Rubber Latex
  • Objective: To investigate the release of dithiocarbamate accelerators from natural rubber latex vulcanizates into an artificial sweat solution.[4]

  • Methodology:

    • Sample Preparation: Natural rubber latex vulcanizates were prepared.

    • Leaching Procedure: The vulcanized rubber samples were exposed to artificial sweat.

    • Analysis: The concentration of ZDEC in the artificial sweat was quantified using High-Performance Liquid Chromatography (HPLC).[4]

General Analytical Methods for Carbamate (B1207046) Quantification

Several analytical techniques are suitable for the identification and quantification of carbamates leached from rubber materials. These include:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying components in a mixture.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. Pyrolysis-GC-MS can be used for the direct analysis of additives in rubber materials.

  • Spectrophotometry: A method that can be used to determine the concentration of carbamates in a solution by measuring the absorbance of light.[6]

Visualizing the Process and Implications

To better understand the experimental workflow and the health implications of this compound leaching, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_leaching Leaching Simulation cluster_analysis Chemical Analysis cluster_results Data Interpretation RubberSample Select Rubber Material (e.g., Nitrile, Latex) LeachingMedium Immerse in Leaching Medium (e.g., Artificial Sweat) RubberSample->LeachingMedium Introduce Sample Incubation Incubate under Controlled Conditions (Time, Temperature) LeachingMedium->Incubation Extraction Extract Leachate Incubation->Extraction Analysis Quantify this compound Components (HPLC, GC-MS) Extraction->Analysis Data Compare Leaching Levels Analysis->Data

Caption: Experimental workflow for quantifying this compound leaching from rubber.

AllergicContactDermatitisPathway cluster_exposure Exposure cluster_leaching Leaching cluster_sensitization Immune Response cluster_reaction Clinical Manifestation RubberProduct Rubber Product (e.g., Gloves) CarbaMix Contains Residual This compound Leaching This compound Leaches onto Skin CarbaMix->Leaching Contact with moisture, body heat Penetration Skin Penetration Leaching->Penetration Sensitization Immune System Sensitization Penetration->Sensitization Dermatitis Allergic Contact Dermatitis Sensitization->Dermatitis Upon re-exposure

Caption: Pathway from this compound leaching to allergic contact dermatitis.

Conclusion and Future Directions

The available data, though not directly comparative, strongly suggests that the leaching of this compound components is a significant factor to consider when selecting rubber materials for applications involving skin contact or the potential for chemical migration. The leaching process is influenced by the type of rubber, the specific this compound component, the leaching medium, and the duration of contact.

To provide definitive guidance for material selection, there is a clear need for standardized, head-to-head comparative studies that evaluate the leaching of the complete this compound from a wide range of commercially available rubber materials, including nitrile, latex, neoprene, and others. Such studies would be invaluable for manufacturers, regulatory bodies, and end-users in the scientific and healthcare communities.

References

Efficacy comparison of Carba mix as a fungicide against other agricultural antifungals.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of dithiocarbamate (B8719985) fungicides, a class of antifungals that includes the components of "Carba mix" (zinc dibutyldithiocarbamate and zinc diethyldithiocarbamate), against other major agricultural fungicides. Due to a lack of available field data for a specific agricultural product marketed as "this compound" containing diphenylguanidine, zinc dibutyldithiocarbamate, and zinc diethyldithiocarbamate, this comparison focuses on the broader, well-documented dithiocarbamate class to which two of its components belong.

Dithiocarbamates are multi-site inhibitors, a key characteristic that makes the development of resistance by fungal pathogens a low probability.[1] They are broad-spectrum, non-systemic, contact fungicides effective against a wide array of fungal diseases in various crops.[2] Their primary mechanism of action involves the disruption of essential enzymatic functions within the fungal cell, leading to the inhibition of spore germination and mycelial growth.[1][3]

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of dithiocarbamate fungicides (represented by Mancozeb and Zineb) against other classes of fungicides in controlling specific plant diseases.

Fungicide ClassActive Ingredient(s)Target DiseaseCropEfficacy MetricResultReference
Dithiocarbamate MancozebEarly Blight (Alternaria solani)TomatoMycelial Growth Inhibition (%)98.15
Dithiocarbamate ZinebEarly Blight (Alternaria solani)TomatoMycelial Growth Inhibition (%)90.69
Dithiocarbamate MancozebEarly Blight (Alternaria solani)TomatoPercent Disease Index (PDI)20.38
Dithiocarbamate ZinebEarly Blight (Alternaria solani)TomatoPercent Disease Index (PDI)29.13
Dithiocarbamate MancozebEarly Blight (Alternaria solani)TomatoYield (q/ha)294.86
Dithiocarbamate ZinebEarly Blight (Alternaria solani)TomatoYield (q/ha)261.60
Strobilurin + Triazole Azoxystrobin + DifenoconazoleVarious Foliar DiseasesSoybeanDisease Control EfficacyGood to Excellent[4][5]
SDHI + Triazole Benzovindiflupyr + PropiconazoleVarious Foliar DiseasesSoybeanDisease Control EfficacyVery Good to Excellent[4][5]
Triazole TebuconazoleFusarium Head BlightWheatDisease Control EfficacyFair to Good[6]

Control (untreated) for the Early Blight trial on tomato had a Percent Disease Index (PDI) of 57.63 and a yield of 161.76 q/ha.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below is a representative experimental protocol for a field trial evaluating dithiocarbamate fungicides.

Field Trial for Efficacy Against Early Blight of Tomato (Alternaria solani)

Objective: To compare the efficacy of dithiocarbamate fungicides (Mancozeb and Zineb) in controlling early blight on tomatoes under field conditions and to assess their impact on crop yield.[2]

Experimental Design: Randomized Block Design (RBD) with three replications.

Treatments:

  • Mancozeb (75% WP) at 0.2% concentration.

  • Zineb (75% WP) at 0.2% concentration.

  • Untreated Control (water spray).

Procedure:

  • Crop Husbandry: Tomato seedlings of a variety susceptible to early blight are raised in a nursery and transplanted into the main field. Standard agronomic practices for the region are followed for cultivation.

  • Fungicide Application: The first fungicide spray is applied at the initiation of disease symptoms. Subsequent applications are carried out at 15-day intervals.

  • Data Collection:

    • Disease Severity: The severity of early blight is recorded 10 days after the final spray using a 0-5 rating scale, where 0 = no disease and 5 = severe disease.

    • Percent Disease Index (PDI): The PDI is calculated using the following formula: PDI = (Sum of all disease ratings) / (Total number of ratings × Maximum disease grade) × 100

    • Yield: The yield of marketable tomatoes from each plot is recorded and converted to quintals per hectare (q/ha).

Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis to determine the significance of the differences between treatments.

Visualizing Experimental Workflow and Fungicide Mode of Action

To further elucidate the experimental process and the mechanism by which dithiocarbamate fungicides operate, the following diagrams are provided.

G cluster_prep Preparation cluster_exec Execution cluster_data Data Collection & Analysis A Select Susceptible Crop Variety B Prepare Experimental Plots (RBD) A->B D Transplant Seedlings B->D C Prepare Fungicide Solutions E Apply First Fungicide Spray at Disease Onset C->E D->E Disease Initiation F Subsequent Sprays at 15-Day Intervals E->F G Record Disease Severity (0-5 Scale) F->G H Calculate Percent Disease Index (PDI) G->H J Statistical Analysis H->J I Measure Crop Yield I->J

Fig. 1: Experimental workflow for fungicide field trial.

G Fungicide Dithiocarbamate Fungicide Plant Plant Surface Fungicide->Plant Enzyme Sulfhydryl (-SH) Groups in Enzymes Fungicide->Enzyme reacts with Spore Fungal Spore Spore->Plant Inhibition Enzyme Inactivation & Disruption of Metabolism Enzyme->Inhibition NoGermination Inhibition of Spore Germination Inhibition->NoGermination

Fig. 2: Multi-site mode of action of dithiocarbamate fungicides.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal Procedures for Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical mixtures are paramount to ensuring a secure laboratory environment and minimizing ecological impact. Carba mix, a combination of rubber accelerators, is recognized as a potent skin sensitizer (B1316253) and presents significant environmental hazards. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

This compound is a mixture of three primary chemical compounds: 1,3-Diphenylguanidine (DPG), Zinc Dibutyldithiocarbamate (ZBC), and Zinc Diethyldithiocarbamate (B1195824) (ZDC).[1][2][3] These components are classified with multiple health and environmental hazards, including being toxic to aquatic life with long-lasting effects.[4] Therefore, this compound and any materials contaminated with it must be managed as hazardous waste.

Immediate Safety and Disposal Plan

The mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (such as nitrile or vinyl gloves), safety goggles, and a lab coat.[6][7]

  • Waste Collection:

    • Collect all waste containing this compound (e.g., unused solutions, contaminated media) in a designated, leak-proof, and chemically compatible hazardous waste container.[8][9]

    • Ensure the container is clearly labeled as "Hazardous Waste - this compound" and lists the chemical constituents: 1,3-Diphenylguanidine, Zinc Dibutyldithiocarbamate, and Zinc Diethyldithiocarbamate.[10]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.[10]

  • Storage:

    • Keep the hazardous waste container tightly sealed except when adding waste.[8][9]

    • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[9]

  • Contaminated Materials:

    • Any labware (e.g., beakers, pipette tips), spill cleanup materials, or disposable PPE that comes into contact with this compound must be treated as hazardous waste.[5][11]

    • Place these items in a sealed, labeled bag or container designated for solid hazardous waste.[11]

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

  • Spill Management:

    • In case of a spill, prevent the spread of the material.

    • For liquid spills, use an inert absorbent material. For solid spills, carefully collect the material, avoiding dust generation.[5]

    • Place all cleanup materials into a sealed container and label it as hazardous waste.[5]

  • Disposal Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste container.[5][9]

Hazard Data for this compound Components

The following table summarizes the key hazards associated with the individual components of this compound, as identified in safety data sheets.

Chemical ComponentCAS NumberKey Hazard Classifications[4]
1,3-Diphenylguanidine (DPG) 102-06-7Acute toxicity (oral), Skin irritation, Serious eye irritation, Suspected of damaging fertility, Specific target organ toxicity (single exposure), Chronic aquatic toxicity.
Zinc diethyldithiocarbamate (ZDC) 14324-55-1Acute toxicity (oral), Skin irritation, Skin sensitization, Serious eye irritation, Specific target organ toxicity (single exposure), Acute and chronic aquatic toxicity.
Zinc dibutyldithiocarbamate (ZBC) 136-23-2Skin irritation, Skin sensitization, Serious eye irritation, Specific target organ toxicity (single exposure), Chronic aquatic toxicity.

This compound Disposal Workflow

The diagram below illustrates the decision-making process for the safe and compliant disposal of this compound waste in a laboratory setting.

CarbaMixDisposal start This compound Waste Generated (Liquid or Solid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in Labeled, Sealed Hazardous Waste Container ppe->container spill_check Spill Occurred? container->spill_check spill_cleanup Contain & Clean Spill with Absorbent Material spill_check->spill_cleanup Yes storage Store Container in Designated Satellite Accumulation Area (SAA) spill_check->storage No spill_waste Collect Cleanup Debris as Hazardous Waste spill_cleanup->spill_waste spill_waste->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistics for Handling Carba Mix

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Carba mix, a known sensitizer (B1316253) and common component in rubber vulcanization. Adherence to these protocols is critical to minimize risk and ensure safe operational and disposal procedures.

Understanding this compound and Its Components

This compound is a combination of three chemicals, each playing a role in the rubber vulcanization process and each presenting distinct health and safety considerations. It is a frequent cause of allergic contact dermatitis.[1][2]

The typical composition of this compound used in patch testing is 1% of each component in petrolatum.[1][3] For laboratory and industrial applications, the concentrations can be significantly higher.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound or its components. The following table summarizes the required personal protective equipment.

PPE CategoryEquipment SpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[4]This compound is a known skin sensitizer. Standard latex gloves may not offer sufficient protection and can themselves be a source of allergens.
Eye Protection Chemical safety goggles or safety glasses with side-shields.[5][6]Protects against splashes and airborne particles of the chemical components.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[7]Minimizes skin contact with potentially irritating or sensitizing materials.
Respiratory Protection NIOSH-approved respirator for dusts and mists.Required when handling the powder form of the components or when there is a potential for aerosol generation.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) for the components of this compound are not uniformly established by all regulatory bodies. The available data is summarized below.

ComponentAgencyExposure LimitNotes
1,3-Diphenylguanidine OSHA/NIOSH/ACGIHNo specific PEL, REL, or TLV established.[5]Limits for "nuisance dust" may apply: OSHA PEL/8-Hr TWA = 15 mg/m³ (Total Dust), 5 mg/m³ (Respirable Dust); ACGIH TLV/8-Hr TWA = 10 mg/m³.[7]
Zinc Dibutyldithiocarbamate Multiple SourcesNo specific occupational exposure limit values available.[6]Due to its hazardous properties, exposure should be minimized.
Zinc Diethyldithiocarbamate Multiple SourcesContains no substances with occupational exposure limit values.[8]Exposure should be kept as low as reasonably practicable.

Experimental Protocol: Preparation of a Vulcanizing Mixture

This protocol describes the preparation of a vulcanizing mixture containing components of this compound for use in natural rubber latex applications. This is a representative procedure and should be adapted based on specific experimental requirements.

Materials:

  • 1,3-Diphenylguanidine (DPG)

  • Zinc Dibutyldithiocarbamate (ZBC)

  • Zinc Diethyldithiocarbamate (ZDC)

  • Other vulcanizing agents (e.g., sulfur, zinc oxide, stearic acid) as required by the specific formulation.

  • Natural rubber latex

  • Deionized water

Procedure:

  • Preparation of Dispersions:

    • In a well-ventilated area, wearing appropriate PPE, individually weigh the required amounts of DPG, ZBC, and ZDC powders.

    • Separately, create aqueous dispersions of each component by slowly adding the powder to deionized water containing a dispersing agent, under constant stirring. A ball mill or a high-speed stirrer can be used to ensure a fine, stable dispersion.

  • Mixing the Vulcanizing Agents:

    • In a separate container, combine the required amounts of the other vulcanizing agents (e.g., sulfur, zinc oxide, stearic acid) as per the experimental formulation. These can also be prepared as aqueous dispersions.

  • Compounding with Latex:

    • Slowly add the prepared dispersions of the vulcanizing agents, including the DPG, ZBC, and ZDC dispersions, to the natural rubber latex under gentle stirring.

    • Ensure thorough mixing to achieve a homogeneous distribution of all components within the latex.

  • Pre-vulcanization (Maturation):

    • The compounded latex is typically left to mature for a specific period at a controlled temperature (e.g., 24 hours at room temperature) to allow for the initial stages of cross-linking to begin.

  • Film Casting and Vulcanization:

    • The matured latex can then be cast into films of a desired thickness.

    • The films are dried and then vulcanized by heating in an oven at a specified temperature and duration (e.g., 100°C for 20 minutes).

Operational and Disposal Plans

Handling and Storage
  • Handling: Handle this compound and its components in a well-ventilated area, preferably within a fume hood, especially when dealing with powders.[6] Avoid generating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][9] Keep containers tightly closed.

Spill Management
  • Evacuate: Clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading using absorbent materials for liquids or by carefully covering powders to avoid dust generation.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound or its components must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing these chemicals in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., "Toxic," "Skin Sensitizer").

  • Incompatible Wastes: Do not mix dithiocarbamate (B8719985) waste with strong acids, as this can lead to the release of toxic and flammable carbon disulfide.[10] Dithiocarbamates are also incompatible with alkali and alkaline earth metals.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][13]

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Weighing and Dispensing (in Fume Hood) Weighing and Dispensing (in Fume Hood) Gather PPE->Weighing and Dispensing (in Fume Hood) Solution/Mixture Preparation Solution/Mixture Preparation Weighing and Dispensing (in Fume Hood)->Solution/Mixture Preparation Experimentation Experimentation Solution/Mixture Preparation->Experimentation Decontamination of Equipment Decontamination of Equipment Experimentation->Decontamination of Equipment Waste Segregation Waste Segregation Experimentation->Waste Segregation Decontamination of Equipment->Waste Segregation Labeling Hazardous Waste Labeling Hazardous Waste Waste Segregation->Labeling Hazardous Waste Contact EHS for Pickup Contact EHS for Pickup Labeling Hazardous Waste->Contact EHS for Pickup

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.